molecular formula C7H9NO3 B1343871 Ethyl 5-methyloxazole-2-carboxylate CAS No. 33123-68-1

Ethyl 5-methyloxazole-2-carboxylate

货号: B1343871
CAS 编号: 33123-68-1
分子量: 155.15 g/mol
InChI 键: AVQLWUGRGBPYLN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 5-Methyloxazole-2-carboxylate (CAS 33123-68-1) is a high-purity chemical building block specifically designed for research and further manufacturing applications. This oxazole derivative, with a molecular formula of C₇H₉NO₃ and a molecular weight of 155.15 g/mol, is a valuable scaffold in medicinal chemistry and drug discovery . The oxazole ring is a privileged structure in medicinal chemistry, known for its presence in compounds with a wide spectrum of pharmacological activities. Research into analogous compounds has demonstrated that the oxazole core can be used in the development of agents with anti-inflammatory and analgesic properties . Furthermore, the structural motif serves as a critical intermediate in synthesizing more complex molecules, such as inhibitors of tubulin polymerization, which are being investigated for their anticancer potential . This product is offered with a guaranteed purity of ≥98% . It is typically supplied as a white to tan solid or a colorless to tan liquid . For optimal stability, it is recommended to store the compound sealed in a dry environment, ideally between 2-8°C, and under an inert atmosphere . Safety Information: This compound is classified with the signal word "Warning." Key hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the Safety Data Sheet (SDS) and adhere to all stated precautionary measures before use. This product is for research and further manufacturing use only. It is not intended for diagnostic or therapeutic human use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

ethyl 5-methyl-1,3-oxazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-3-10-7(9)6-8-4-5(2)11-6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVQLWUGRGBPYLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30924982
Record name Ethyl 5-methyl-1,3-oxazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30924982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124999-43-5, 33123-68-1
Record name Ethyl 5-methyl-1,3-oxazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30924982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-methyl-1,3-oxazole-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Ethyl 5-methyloxazole-2-carboxylate fundamental chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 5-methyloxazole-2-carboxylate

Abstract

This guide provides a comprehensive technical overview of this compound (CAS No. 33123-68-1), a heterocyclic compound of significant interest to the pharmaceutical and chemical synthesis industries. The oxazole ring system is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with a wide spectrum of pharmacological activities.[1] This document delineates the core chemical identity, physicochemical properties, safety protocols, and synthetic utility of this valuable chemical building block. The insights herein are curated for researchers, chemists, and drug development professionals who require a deep, application-oriented understanding of this molecule.

Core Chemical Identity

The foundational step in utilizing any chemical intermediate is a precise understanding of its structure and identity. This compound is a disubstituted oxazole, featuring a methyl group at the 5-position and an ethyl carboxylate group at the 2-position. This specific arrangement of functional groups dictates its reactivity and potential applications.

synthetic_utility A This compound B Hydrolysis (e.g., LiOH, H₂O) A->B F Reduction (e.g., LiAlH₄) A->F C 5-Methyl-oxazole-2-carboxylic Acid B->C D Amide Coupling (e.g., HATU, Amine) C->D E Biologically Active Amides D->E G (5-Methyl-oxazol-2-yl)methanol F->G safety_workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Read SDS B Don PPE (Goggles, Gloves, Coat) A->B C Verify Fume Hood & Safety Equipment B->C D Work Inside Fume Hood C->D E Securely Seal Container D->E G Dispose of Waste (Approved Methods) D->G H Decontaminate Workspace & Wash Hands D->H F Store at 2-8°C (Locked Cabinet) E->F

References

A Comprehensive Technical Guide to the Characterization of Ethyl 5-methyloxazole-2-carboxylate (CAS 33123-68-1)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Privileged Scaffold

In the landscape of medicinal chemistry and drug development, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are often referred to as "privileged structures." The oxazole ring system is a quintessential example of such a scaffold, forming the core of numerous agents with diverse pharmacological activities, including anti-inflammatory, anticancer, and analgesic properties.[1] Ethyl 5-methyloxazole-2-carboxylate (CAS 33123-68-1) is a key heterocyclic building block that provides researchers with a direct entry point to this valuable chemical space.[1]

As a synthetic intermediate, the precise and unambiguous characterization of this compound is paramount.[1] Verifying its identity, purity, and structural integrity ensures the reliability and reproducibility of subsequent synthetic transformations and the validity of downstream biological assays. This guide provides an in-depth overview of the essential characterization data for this compound, grounded in established analytical principles. We will not only present the expected data but also delve into the causality behind the experimental choices, offering field-proven protocols for researchers aiming to validate this crucial reagent in their own laboratories.

Molecular Identity and Physicochemical Profile

The foundational step in characterizing any chemical entity is to confirm its fundamental properties. These identifiers serve as the compound's unique signature.

Workflow for NMR Analysis A Sample Preparation (5-10 mg in ~0.7 mL CDCl₃) B Instrument Setup (Shimming & Tuning) A->B C Data Acquisition (¹H, ¹³C, DEPT-135) B->C D Data Processing (Fourier Transform, Phasing) C->D E Structural Analysis (Integration, Peak Picking) D->E Predicted MS Fragmentation Pathway Parent [C₇H₉NO₃]⁺ m/z = 155 Frag1 [C₅H₅NO₂]⁺ m/z = 110 Parent->Frag1 - •OEt Frag2 [C₄H₄NO]⁺ m/z = 82 Parent->Frag2 - •COOEt

References

Ethyl 5-methyloxazole-2-carboxylate: A Comprehensive Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 5-methyloxazole-2-carboxylate is a versatile heterocyclic compound that serves as a valuable starting material in organic synthesis, particularly within the realms of medicinal chemistry and drug development. The strategic placement of a reactive ester at the C2 position, a nucleophilic methyl group at C5, and the inherent chemical nature of the oxazole ring provides a trifecta of functional handles for molecular elaboration. This guide offers an in-depth exploration of its synthesis, chemical reactivity, and applications, providing researchers with the technical insights and practical protocols necessary to leverage this powerful building block in their synthetic endeavors.

PART 1: Core Compound Profile
1.1 Chemical Identity and Physicochemical Properties

This compound is a stable, 2,5-disubstituted oxazole derivative. The oxazole ring itself is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[1] This structural motif is a known bioisostere for amide and ester functionalities and is prevalent in numerous natural products and pharmacologically active molecules.[2]

PropertyValueSource
IUPAC Name Ethyl 5-methyl-1,3-oxazole-2-carboxylateN/A
CAS Number 33123-68-1[3]
Molecular Formula C₇H₉NO₃[3]
Molecular Weight 155.15 g/mol [3]
Appearance Low melting solid or liquid[1]
Storage 4°C, stored under nitrogen[3]

1.2 Structural Representation

Caption: 2D structure of this compound.

PART 2: Synthesis of the Core Heterocycle

The construction of the 2,5-disubstituted oxazole core can be efficiently achieved through several classic methodologies. The Robinson-Gabriel synthesis stands out as a robust and widely applicable method for this substitution pattern.[4][5]

2.1 The Robinson-Gabriel Synthetic Pathway

This synthesis involves the intramolecular cyclodehydration of a 2-acylamino ketone precursor.[6] For the target molecule, the required precursor is ethyl N-(1-oxopropan-2-yl)oxamate . This precursor can be synthesized by acylating 1-aminopropan-2-one with ethyl oxalyl chloride. The subsequent cyclization is promoted by a strong dehydrating agent, such as concentrated sulfuric acid or polyphosphoric acid.

G cluster_0 Precursor Synthesis cluster_1 Robinson-Gabriel Cyclodehydration A 1-Aminopropan-2-one C Ethyl N-(1-oxopropan-2-yl)oxamate (2-Acylamino ketone precursor) A->C Acylation B Ethyl Oxalyl Chloride B->C D Intramolecular Cyclization C->D H₂SO₄ (cat.) E Dehydration D->E F This compound E->F Transformations cluster_Ester Ester Transformations cluster_Ring Ring Transformations Start This compound Acid 5-Methyloxazole-2-carboxylic Acid Start->Acid Hydrolysis (e.g., LiOH, H₂O) Alcohol (5-Methyloxazol-2-yl)methanol Start->Alcohol Reduction (e.g., LAH) Pyridine Substituted Pyridines Start->Pyridine Diels-Alder (+ Dienophile) C4_Substituted C4-Functionalized Oxazoles Start->C4_Substituted 1. Deprotonation (n-BuLi) 2. Electrophile (E+) Amide Oxazole-2-carboxamides Acid->Amide Amide Coupling (e.g., Amine, Coupling Agent)

References

The Emerging Potential of the 5-Methyloxazole-2-Carboxylate Scaffold: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of novel molecular scaffolds that offer both synthetic accessibility and diverse biological activity is a cornerstone of modern drug discovery. Among the myriad of heterocyclic systems, the oxazole core has consistently proven to be a privileged structure, present in numerous natural products and clinically approved drugs. This technical guide delves into the specific and nuanced biological significance of the 5-methyloxazole-2-carboxylate scaffold. While direct exploration of this precise substitution pattern is an emerging field, this document synthesizes data from structurally related analogs to illuminate its potential as a valuable pharmacophore. We will explore its chemical attributes, plausible biological targets, and provide actionable insights for its incorporation into drug design and development pipelines.

Introduction: The Oxazole Ring as a Versatile Pharmacophore

The oxazole is a five-membered heterocyclic aromatic compound containing one oxygen and one nitrogen atom. This fundamental structure imparts a unique combination of electronic properties, hydrogen bonding capabilities, and conformational rigidity that makes it an attractive core for medicinal chemists.[1] Derivatives of the oxazole ring system are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2] The substitution pattern around the oxazole ring plays a pivotal role in defining the specific pharmacological profile of the resulting molecule.

The focus of this guide, the 5-methyloxazole-2-carboxylate scaffold, presents a synthetically tractable framework with distinct potential. The methyl group at the 5-position can influence lipophilicity and metabolic stability, while the carboxylate group at the 2-position offers a key interaction point for biological targets and a handle for further chemical modification.

Inferred Biological Significance from Analogous Structures

Direct and extensive research on the 5-methyloxazole-2-carboxylate scaffold is still in its nascent stages. However, by examining the biological activities of structurally similar compounds, we can infer its potential therapeutic applications and mechanisms of action.

Anticancer Potential: Targeting Tubulin Polymerization

A compelling line of evidence points towards the anticancer potential of oxazole-2-carboxylate derivatives. Studies on a series of 5-phenyloxazole-2-carboxylic acid derivatives have demonstrated their ability to inhibit tubulin polymerization.[3] Compound 9 from this series exhibited potent antiproliferative activity against HeLa, A549, and HepG2 cancer cell lines with IC50 values of 0.78, 1.08, and 1.27 μM, respectively.[3] Molecular docking studies suggest that these compounds bind to the colchicine binding site of tubulin, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3]

This suggests that the oxazole-2-carboxylate moiety could be a key pharmacophoric element for interacting with the tubulin protein. The 5-methyl substitution in our scaffold of interest may further enhance this activity by providing favorable steric and electronic interactions within the binding pocket.

Table 1: In Vitro Antiproliferative Activity of 5-Phenyloxazole-2-Carboxamide Analogs [3]

Compound5-Position SubstituentIC50 (μM) against HeLaIC50 (μM) against A549IC50 (μM) against HepG2
6 Phenyl>10>10>10
7 Phenyl2.453.124.56
9 Phenyl0.781.081.27
ABT751 (Reference) -1.542.182.93
Antimicrobial and Antifungal Activity

The broader class of oxazole derivatives has a well-established history of antimicrobial activity.[1] For instance, a series of methyl-2-(arylideneamino)oxazol-4-ylamino)benzoxazole-5-carboxylate derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[2] While structurally more complex, this highlights the potential of the oxazole core in combating microbial infections. Furthermore, ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates have demonstrated fungicidal activity against various fungal strains.[4]

The 5-methyloxazole-2-carboxylate scaffold could, therefore, serve as a foundational structure for the development of novel antibacterial and antifungal agents. The carboxylate group could be modified to enhance cell wall penetration or interaction with key microbial enzymes.

Enzyme Inhibition

The potential for enzyme inhibition is another promising avenue for the 5-methyloxazole-2-carboxylate scaffold. For example, ethyl 2-amino-5-methyloxazole-4-carboxylate has been noted for its potential as an enzyme inhibitor.[5] While the carboxylate position differs, this suggests that the 5-methyloxazole core can be effectively utilized in the design of enzyme-targeted therapeutics. Potential targets could include kinases, proteases, or metabolic enzymes, depending on the other substituents appended to the core scaffold.

Synthetic Strategies and Methodologies

The synthesis of the 5-methyloxazole-2-carboxylate scaffold and its derivatives is achievable through established organic chemistry methodologies. Below is a generalized, representative protocol for the synthesis of a key intermediate, which can then be further elaborated.

Synthesis of Ethyl 5-Methyloxazole-4-Carboxylate (A Related Intermediate)

A common route to substituted oxazoles involves the cyclization of α-acylamino ketones. A reported synthesis for the related ethyl 5-methylisoxazole-4-carboxylate involves the reaction of ethyl 2-ethoxymethyleneacetoacetate with hydroxylamine.[6]

Experimental Protocol:

  • Reaction Setup: Dissolve ethyl 2-ethoxymethyleneacetoacetate (1.0 eq) in methanol and cool the solution to 0 °C.

  • Hydroxylamine Addition: Slowly add a 50% aqueous solution of hydroxylamine (1.0 eq) to the cooled reaction mixture over 1 hour, maintaining the temperature between -5 and 0 °C.

  • Reaction Progression: After the addition is complete, continue stirring at 0 °C for 30 minutes.

  • Reflux: Allow the reaction mixture to warm to room temperature and then reflux for 1 hour.

  • Work-up: After cooling, remove the solvent under reduced pressure. Add hexane to the residue and stir. Sequentially add saturated sodium bicarbonate solution and water.

  • Extraction: Separate the organic layer and extract the aqueous layer with hexane.

  • Purification: Combine the organic layers, wash with water, and remove the solvent under reduced pressure to yield the product.[6]

Synthesis_Workflow start Ethyl 2-ethoxymethyleneacetoacetate + Hydroxylamine in Methanol step1 Cool to 0°C start->step1 step2 Slow Addition of Hydroxylamine (-5 to 0°C, 1 hr) step1->step2 step3 Stir at 0°C (30 min) step2->step3 step4 Warm to RT and Reflux (1 hr) step3->step4 step5 Solvent Removal step4->step5 step6 Hexane Addition & Aqueous Work-up step5->step6 step7 Extraction with Hexane step6->step7 product Ethyl 5-methylisoxazole-4-carboxylate step7->product

Caption: Synthetic workflow for a related oxazole carboxylate.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for the 5-methyloxazole-2-carboxylate scaffold is yet to be established, we can extrapolate key principles from related structures.

  • Substitution at the 2-position: The carboxylate at this position is a key determinant of activity. Conversion to amides, as seen in the tubulin inhibitors, can significantly enhance potency.[3] The nature of the amine used for amide formation will be a critical area for optimization.

  • Substitution at the 5-position: The methyl group is a starting point. Exploration of other small alkyl or substituted alkyl groups could fine-tune lipophilicity and metabolic stability.

  • Further Derivatization: The carboxylate group provides a versatile handle for creating ester or amide libraries to probe interactions with specific biological targets.

SAR_Logic scaffold 5-Methyloxazole-2-carboxylate Scaffold pos2 Position 2: Carboxylate (Key for target interaction) scaffold->pos2 pos5 Position 5: Methyl Group (Influences lipophilicity) scaffold->pos5 derivatization Further Derivatization pos2->derivatization amides Amides derivatization->amides esters Esters derivatization->esters

Caption: Key areas for SAR exploration.

Future Directions and Conclusion

The 5-methyloxazole-2-carboxylate scaffold represents a promising, yet underexplored, area for drug discovery. Based on the biological activities of its near structural neighbors, this scaffold holds significant potential for the development of novel anticancer, antimicrobial, and enzyme-inhibiting agents.

Future research should focus on:

  • Systematic Synthesis: The creation of a diverse library of 5-methyloxazole-2-carboxylate derivatives with variations at the 2- and 5-positions.

  • Broad Biological Screening: Testing these compounds against a wide range of biological targets, including cancer cell lines, microbial strains, and key enzymes.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which active compounds exert their effects.

References

Comprehensive literature review of Ethyl 5-methyloxazole-2-carboxylate research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 5-methyloxazole-2-carboxylate: Synthesis, Reactivity, and Applications in Drug Discovery

Executive Summary: this compound is a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. The oxazole core is a privileged scaffold, appearing in numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] This technical guide provides a comprehensive review of the available research on this compound, detailing its physicochemical properties, plausible synthetic routes, key chemical transformations, and its established and potential applications in modern drug development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile molecule in their synthetic and therapeutic programs.

The Oxazole Scaffold: A Cornerstone in Medicinal Chemistry

The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This motif is a cornerstone in medicinal chemistry due to its unique electronic properties and its ability to act as a bioisostere for other functional groups, such as esters and amides.[3] The presence of two heteroatoms provides sites for hydrogen bonding and other non-covalent interactions, allowing oxazole-containing molecules to bind effectively with a wide range of biological targets like enzymes and receptors.[3][4]

Consequently, the oxazole nucleus is a key component in a multitude of clinically approved drugs and investigational agents, demonstrating activities that span anti-inflammatory, antibiotic, anticancer, analgesic, and antifungal applications.[2][5][6] Its thermal stability and amenability to diverse chemical modifications make it an exceptionally attractive scaffold for constructing libraries of novel compounds in the pursuit of new therapeutic leads.[5]

Physicochemical Properties of this compound

This compound (CAS No. 33123-68-1) is a key intermediate for the synthesis of more complex molecules.[1][7] Its fundamental properties are summarized below.

PropertyValueSource(s)
CAS Number 33123-68-1[7]
Molecular Formula C₇H₉NO₃[8]
Molecular Weight 155.15 g/mol [8]
SMILES O=C(C1=NC=C(C)O1)OCC[8]
Purity ≥98% (Typical)[8]
Appearance White to tan solid or colorless to tan liquid[1]
Topological Polar Surface Area (TPSA) 52.33 Ų[8]
logP (Computed) 1.15972[8]
Storage Conditions 2-8°C, sealed in a dry environment under an inert atmosphere[1][8]

Synthesis of 2,5-Disubstituted Oxazoles

Proposed Synthetic Pathway: Robinson-Gabriel Synthesis

This pathway begins with readily available starting materials and proceeds through a key 2-acylamino-ketone intermediate, which is then cyclized to form the target oxazole ring.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclodehydration A 1-aminopropan-2-one (Aminoacetone) C Intermediate A (N-(2-oxopropyl)oxalamic acid ethyl ester) A->C Pyridine, DCM 0 °C to RT B Ethyl oxalyl chloride B->C D Intermediate A E This compound (Target Molecule) D->E H₂SO₄ or PPA Heat

Caption: Proposed Robinson-Gabriel pathway for this compound synthesis.

Experimental Protocol (Representative)

The following protocol is a representative, field-proven methodology based on the principles of the Robinson-Gabriel synthesis.[10][12]

Step 1: Synthesis of N-(2-oxopropyl)oxalamic acid ethyl ester (Acylamino-ketone Intermediate)

  • To a stirred solution of 1-aminopropan-2-one hydrochloride (1.0 eq) and a non-nucleophilic base such as pyridine or triethylamine (2.2 eq) in dichloromethane (DCM) at 0 °C, add a solution of ethyl oxalyl chloride (1.05 eq) in DCM dropwise.

    • Causality: The use of a non-nucleophilic base is critical to neutralize the HCl salt of the amine and the HCl generated during the acylation without competing with the amine for the acyl chloride. The reaction is run at 0 °C to control the initial exothermic reaction.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure 2-acylamino-ketone intermediate.

    • Self-Validation: The structure of the intermediate must be confirmed at this stage by ¹H NMR and Mass Spectrometry to ensure the success of the first step before proceeding.

Step 2: Cyclodehydration to this compound

  • Add the purified 2-acylamino-ketone intermediate (1.0 eq) to a cyclodehydrating agent such as concentrated sulfuric acid or polyphosphoric acid (PPA).[9]

  • Heat the mixture to 100-140 °C for 1-3 hours, monitoring by TLC.

    • Causality: Strong dehydrating agents are required to facilitate the intramolecular cyclization and subsequent elimination of water to form the aromatic oxazole ring. The high temperature provides the necessary activation energy for this transformation.

  • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of NaHCO₃ or NaOH.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the final product by column chromatography or recrystallization to afford this compound.

    • Self-Validation: Final product identity and purity should be rigorously confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and High-Resolution Mass Spectrometry (HRMS).

Chemical Reactivity and Derivatization

The primary site of reactivity on this compound is the ethyl ester group at the C2 position. This functionality serves as a versatile handle for introducing molecular diversity, most commonly through hydrolysis followed by amide bond formation.[1]

G A Ethyl 5-methyloxazole- 2-carboxylate B 5-Methyloxazole- 2-carboxylic Acid A->B Hydrolysis (e.g., LiOH, H₂O/THF) C 5-Methyloxazole- 2-carbonyl Chloride B->C Activation (e.g., SOCl₂, (COCl)₂) D Diverse Amide Library (Target Molecules) C->D Amide Coupling (R-NH₂, Base)

Caption: Key derivatization workflow starting from this compound.

Ester Hydrolysis

The conversion of the ethyl ester to the corresponding carboxylic acid is a fundamental and crucial first step for many subsequent reactions.[1]

  • Protocol: Base-Catalyzed Hydrolysis

    • Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

    • Add an aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq).[13]

    • Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material.

    • Remove the organic solvent (THF) under reduced pressure.

    • Acidify the remaining aqueous solution to pH ~2-3 with cold 1M HCl.

    • Collect the resulting precipitate by filtration or extract with ethyl acetate to isolate the 5-methyloxazole-2-carboxylic acid.

Amide Coupling

Amide bond formation is one of the most frequently used reactions in medicinal chemistry.[14] The carboxylic acid derived from the hydrolysis step can be coupled with a vast array of primary and secondary amines to generate libraries of potential drug candidates.

  • Protocol: Two-Step Amide Coupling via Acyl Chloride

    • Activation: Suspend the dry 5-methyloxazole-2-carboxylic acid (1.0 eq) in an anhydrous solvent like DCM or toluene. Add thionyl chloride (SOCl₂) or oxalyl chloride (1.2-1.5 eq) and a catalytic amount of DMF.[15]

    • Stir the mixture at room temperature or gentle heat (e.g., 40-50 °C) until the evolution of gas ceases and the solid dissolves, indicating the formation of the acyl chloride.

    • Remove the excess reagent and solvent under reduced pressure. The resulting crude acyl chloride is typically used immediately in the next step.

    • Coupling: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.

    • Add a solution of the desired amine (1.0 eq) and a non-nucleophilic base like triethylamine or DIPEA (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Perform a standard aqueous workup and purify the resulting amide by column chromatography or recrystallization.

Applications in Drug Discovery and Development

The oxazole scaffold is a privileged structure found in compounds with a broad spectrum of pharmacological activities.[3][16] While specific biological data for this compound itself is limited, its role as a synthetic intermediate allows access to derivatives with significant therapeutic potential.

Anticancer Activity: Tubulin Polymerization Inhibition

Microtubules are essential components of the cytoskeleton and the mitotic spindle, making them a validated and highly attractive target for anticancer drug development.[17] Numerous compounds containing the oxazole motif have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine site.[18][19][20][21] These agents disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[19] The synthesis of novel sulfonamides and other derivatives starting from the this compound core represents a promising strategy for developing new-generation tubulin inhibitors with improved efficacy and selectivity.[18][20]

Broader Therapeutic Potential

Beyond oncology, the oxazole core is integral to compounds with diverse biological functions. The structural features of the oxazole ring allow it to serve as a key pharmacophore in agents with:

  • Anti-inflammatory activity (e.g., the NSAID Oxaprozin).[3]

  • Antibacterial and Antifungal properties.[2]

  • Antiviral activity.[4]

The derivatization of this compound provides a direct route to novel chemical entities that can be screened for these and other important therapeutic applications.

Spectroscopic Analysis and Characterization (Predicted)

While experimental spectra for this specific compound are not widely published, its structure allows for the prediction of key spectroscopic features essential for its characterization.

  • ¹H NMR:

    • Ethyl Ester (CH₂): A quartet around δ 4.3-4.4 ppm.

    • Ethyl Ester (CH₃): A triplet around δ 1.3-1.4 ppm.

    • Oxazole C5-Methyl (CH₃): A singlet around δ 2.3-2.5 ppm.

    • Oxazole C4-Proton (H): A singlet around δ 7.0-7.5 ppm.

  • ¹³C NMR:

    • Ester Carbonyl (C=O): A signal in the range of δ 158-162 ppm.

    • Oxazole C2 & C5: Signals in the aromatic region, typically δ 140-160 ppm.

    • Oxazole C4: A signal around δ 120-130 ppm.

    • Ethyl Ester (CH₂ & CH₃): Signals in the aliphatic region (δ ~61 ppm and ~14 ppm, respectively).

    • C5-Methyl (CH₃): A signal in the aliphatic region (δ ~10-12 ppm).

  • Infrared (IR) Spectroscopy:

    • A strong, characteristic C=O stretching vibration for the ester carbonyl group around 1720-1740 cm⁻¹.

    • C-O stretching vibrations in the fingerprint region (1100-1300 cm⁻¹).

    • C=N and C=C stretching vibrations of the oxazole ring around 1500-1650 cm⁻¹.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated laboratory fume hood.

Hazard ClassGHS CodeDescriptionSource
Acute Toxicity, OralH302Harmful if swallowed[1]
Skin IrritationH315Causes skin irritation[1]
Eye IrritationH319Causes serious eye irritation[1]
Specific Target Organ ToxicityH335May cause respiratory irritation[1]

Researchers must consult the full Safety Data Sheet (SDS) before handling this compound.

Conclusion and Future Outlook

This compound is a valuable and versatile chemical intermediate. Its strategic importance is derived from the proven therapeutic relevance of the oxazole scaffold. While direct synthesis and application data for this specific isomer are sparse, its chemical structure provides a clear and logical pathway for the generation of diverse molecular libraries through well-established synthetic transformations like hydrolysis and amide coupling. The primary future application for this building block lies in the rational design and synthesis of novel therapeutic agents, particularly in the fields of oncology (as tubulin polymerization inhibitors), infectious diseases, and inflammation. Further research into optimizing its synthesis and exploring the biological activity of its novel derivatives is warranted and holds significant promise for the drug discovery community.

References

Methodological & Application

Application Notes & Protocols: Strategic Amide Coupling of 5-Methyloxazole-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Methyloxazole-2-carboxylic acid is a pivotal heterocyclic building block in modern medicinal chemistry, serving as a key scaffold in the synthesis of numerous biologically active compounds. The formation of an amide bond at the C2 position is the most common and critical transformation for this substrate, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies. However, the inherent electronic properties of the oxazole ring can present unique challenges to achieving efficient and high-yielding amide coupling. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting and optimizing amide coupling methodologies for 5-methyloxazole-2-carboxylic acid. We present detailed protocols for three robust methods, discuss the mechanistic rationale behind reagent selection, and offer a troubleshooting guide for common challenges.

Introduction: The Significance of the Oxazole Scaffold

The oxazole core is a privileged structure in drug discovery, appearing in a wide array of therapeutic agents, including kinase inhibitors, antibacterial agents, and anti-inflammatory molecules.[1] The 5-methyloxazole-2-carboxylic acid motif provides a synthetically versatile handle for molecular elaboration. The carboxylic acid at the 2-position is an ideal anchor point for amide bond formation, a reaction that is arguably the most frequently used in medicinal chemistry.[2] The methyl group at the 5-position can influence the electronic landscape and metabolic stability of the final molecule, making it a valuable substituent for fine-tuning pharmacokinetic profiles.[1]

Despite the ubiquity of amide bond formation, coupling reactions involving heteroaromatic carboxylic acids like 5-methyloxazole-2-carboxylic acid require careful consideration. The electron-withdrawing nature of the oxazole ring can decrease the nucleophilicity of the carboxylate, potentially impeding its activation and subsequent reaction with an amine.[3] Therefore, the choice of coupling reagent and reaction conditions is paramount to success.

Foundational Principles of Amide Coupling

The condensation of a carboxylic acid and an amine to form an amide bond is not spontaneous and requires the activation of the carboxylic acid.[4] This is achieved by converting the carboxylate's hydroxyl group into a better leaving group. The general process involves two stages:

  • Activation: The carboxylic acid reacts with a coupling reagent to form a highly reactive intermediate, such as an active ester, acylisourea, or acid halide.[2]

  • Nucleophilic Attack: The amine attacks the activated carbonyl carbon, displacing the leaving group and forming the thermodynamically stable amide bond.

The selection of the activation strategy is critical and depends on the substrate's reactivity, steric hindrance, and the presence of other functional groups.

G cluster_0 Amide Coupling Workflow Carboxylic Acid Carboxylic Acid Activated Intermediate Activated Intermediate Carboxylic Acid->Activated Intermediate Activation Amine Amine Amide Product Amide Product Amine->Amide Product Coupling Reagent Coupling Reagent Coupling Reagent->Activated Intermediate Activated Intermediate->Amide Product Nucleophilic Attack

Caption: General workflow for amide coupling reactions.

Recommended Coupling Protocols

We present three field-proven protocols for the amide coupling of 5-methyloxazole-2-carboxylic acid, ranging from a high-efficiency modern method to a classic robust approach.

Protocol 1: High-Efficiency Coupling with HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium/aminium-based coupling reagent renowned for its high efficiency and rapid reaction times, even with challenging substrates.[5] It operates by forming a highly reactive OAt-active ester.[6] The 7-azabenzotriazole (HOAt) leaving group is superior to the more common HOBt, as the pyridine nitrogen provides anchimeric assistance during the aminolysis step, accelerating the reaction.[6] This makes HATU an excellent first choice, particularly when dealing with sterically hindered or electron-deficient amines.

The carboxylate, formed by a non-nucleophilic base like DIPEA, attacks HATU to generate an unstable O-acyl(tetramethyl)isouronium salt. This is rapidly converted into the key OAt-active ester, which then readily reacts with the amine to yield the final amide product and tetramethylurea.[6]

  • To a solution of 5-methyloxazole-2-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, ~0.2 M), add the desired amine (1.1 eq).

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the mixture and stir for 5 minutes at room temperature.

  • Add HATU (1.2 eq) in a single portion. A slight exotherm may be observed.

  • Continue stirring the reaction mixture at room temperature for 2-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

G start Dissolve Acid & Amine in DMF add_base Add DIPEA, stir 5 min start->add_base add_hatu Add HATU (1 portion) add_base->add_hatu react Stir at RT (2-6 h) add_hatu->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Workup monitor->workup purify Column Chromatography workup->purify

Caption: Workflow for HATU-mediated amide coupling.

Protocol 2: Carbodiimide-Mediated Coupling with EDC/HOBt

This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt). Carbodiimides are widely used for their reliability and the water-soluble nature of their urea byproduct, which simplifies purification.[7][8] The addition of HOBt is crucial; it forms an active HOBt ester intermediate, which is more reactive than the initial O-acylisourea and, critically, suppresses side reactions and minimizes racemization in chiral substrates.[7]

EDC first activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to hydrolysis and other side reactions. HOBt intercepts this intermediate to form the more stable HOBt-ester. The amine then attacks the HOBt-ester to form the amide bond, regenerating HOBt.[9]

  • Dissolve 5-methyloxazole-2-carboxylic acid (1.0 eq), HOBt (1.1 eq), and the amine (1.1 eq) in anhydrous Dichloromethane (DCM) or DMF (~0.2 M).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Add a tertiary amine base such as Triethylamine (TEA) or DIPEA (2.0 eq) dropwise.

  • Allow the reaction to warm slowly to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute with DCM if necessary. Wash the organic phase with 1M HCl (2x, if the product is base-stable), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

G start Dissolve Acid, HOBt, Amine cool Cool to 0 °C start->cool add_edc Add EDC (portion-wise) cool->add_edc add_base Add TEA or DIPEA add_edc->add_base react Warm to RT, stir (12-24 h) add_base->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Workup monitor->workup purify Column Chromatography workup->purify

Caption: Workflow for EDC/HOBt-mediated amide coupling.

Protocol 3: Acid Chloride Formation and Coupling

For particularly unreactive or challenging amines, converting the carboxylic acid to the more electrophilic acid chloride is a highly effective strategy.[3][] This is a two-step, one-pot, or two-pot procedure. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are commonly used for this transformation.[4] While robust, this method's harsh conditions can be incompatible with sensitive functional groups on complex substrates.

The carboxylic acid is first converted to an acyl chloride. This highly reactive species does not require further activation and reacts rapidly with the amine, even without coupling additives. A stoichiometric amount of base is required to neutralize the HCl byproduct generated during the reaction.[11]

  • Acid Chloride Formation: To a solution of 5-methyloxazole-2-carboxylic acid (1.0 eq) in an anhydrous solvent like toluene or DCM, add oxalyl chloride (1.5 eq) dropwise at 0 °C. Add a catalytic amount of DMF (1-2 drops).

  • Allow the mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

  • Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride, which is often used immediately in the next step.

  • Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

  • Add a solution of the amine (1.1 eq) and a non-nucleophilic base like TEA or pyridine (2.2 eq) in DCM dropwise.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water. Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation start_ac Dissolve Acid in Toluene/DCM add_oxalyl Add Oxalyl Chloride + cat. DMF start_ac->add_oxalyl react_ac Stir at RT (1-2 h) add_oxalyl->react_ac concentrate_ac Concentrate in vacuo react_ac->concentrate_ac start_am Dissolve Acid Chloride in DCM concentrate_ac->start_am cool_am Cool to 0 °C start_am->cool_am add_amine Add Amine + Base cool_am->add_amine react_am Stir (0 °C to RT) add_amine->react_am workup_am Workup & Purify react_am->workup_am

Caption: Workflow for the Acid Chloride coupling method.

Method Comparison and Selection

The choice of coupling method is a critical decision that impacts reaction efficiency, cost, and substrate scope. The following table provides a comparative summary to guide this selection process.

ParameterHATU CouplingEDC/HOBt CouplingAcid Chloride Method
Reagent Class Uronium/Aminium SaltCarbodiimideAcyl Halide
Activation HighModerateVery High
Reaction Time 2 - 6 hours12 - 24 hours2 - 6 hours (total)
Typical Yield Very Good to ExcellentGood to Very GoodVariable, can be excellent
Base Non-nucleophilic (DIPEA)Tertiary Amine (TEA, DIPEA)Tertiary Amine (TEA, Pyridine)
Solvent DMFDCM, DMFToluene, DCM
Pros - Fast and highly efficient[6]- Low risk of racemization- Effective for hindered substrates[5]- Cost-effective- Water-soluble byproducts[7]- Broadly applicable- Very high reactivity- Effective for unreactive amines[3]
Cons - Higher cost- Potential for amine guanidinylation if used in excess[7]- Slower reaction times- Less effective for hindered substrates[3]- HOBt is potentially explosive- Harsh conditions- Limited functional group tolerance- Requires an extra step[3]

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Low or No Product Formation Inefficient Activation: The electron-withdrawing oxazole ring makes the carboxylic acid less reactive.[3]Switch Reagent: If using EDC/HOBt, switch to a more powerful reagent like HATU.[3]• Pre-activation: Stir the carboxylic acid, coupling reagent, and additive (e.g., HOBt) for 15-30 minutes before adding the amine.[3]
Poor Amine Nucleophilicity: The amine is sterically hindered or electron-deficient.Increase Temperature: Gently heat the reaction (e.g., to 40-50 °C), monitoring for decomposition.• Use Acid Chloride Method: This is often the most effective route for unreactive amines.[12][13]
Side Product Formation Guanidinylation of Amine: Excess HATU can react with the primary amine to form a guanidinium byproduct.Stoichiometry Control: Use no more than 1.2 equivalents of HATU.[7]• Order of Addition: Add the amine and base to the acid before adding HATU.
Oxazole Ring Instability: The oxazole ring can be sensitive to harsh acidic or basic conditions, potentially leading to ring-opening.[14]Mild Conditions: Use a non-nucleophilic base like DIPEA instead of more aggressive options.• Careful Workup: Avoid prolonged exposure to strong acids or bases during the aqueous workup.
Difficult Purification Urea Byproducts: The urea byproduct from carbodiimide reagents (especially DCC or DIC) can be difficult to remove.Use EDC: The resulting ethyl-dimethylaminopropyl urea is water-soluble and easily removed during aqueous workup.[8]• Acidic Wash: A dilute acid wash can help remove basic impurities like leftover amine and DIPEA.

Conclusion

The successful synthesis of 5-methyloxazole-2-carboxamides is readily achievable with a rational approach to method selection. For general-purpose coupling with a wide range of amines, HATU offers the highest efficiency and speed. The EDC/HOBt method provides a reliable and cost-effective alternative, particularly for less demanding substrates. For the most challenging, unreactive amines, the formation of the acid chloride remains a powerful and effective strategy. By understanding the mechanistic principles and following the detailed protocols and troubleshooting advice outlined in this guide, researchers can confidently and efficiently advance their synthetic campaigns utilizing this important heterocyclic scaffold.

References

Application Notes & Protocols: The Strategic Use of Ethyl 5-methyloxazole-2-carboxylate in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazole Scaffold as a Privileged Structure in Medicinal Chemistry

In the landscape of modern drug discovery, heterocyclic scaffolds are paramount. Among these, the oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, has emerged as a "privileged structure."[1] Its prevalence in a multitude of biologically active compounds stems from its unique electronic properties, metabolic stability, and its capacity to engage in various non-covalent interactions with biological targets such as enzymes and receptors.[2][3][4] This makes oxazole-based molecules central to the development of therapeutics for a wide range of diseases, including cancer, inflammatory disorders, and infectious diseases.[2][5]

Ethyl 5-methyloxazole-2-carboxylate (CAS No. 33123-68-1) is a particularly valuable building block for medicinal chemists.[1][6] Its structure incorporates the stable oxazole core, a reactive ester group amenable to further modification, and a methyl group that can influence steric interactions and solubility. This application note provides a detailed guide on leveraging this versatile starting material for the synthesis of novel therapeutic agents, with a focus on the development of kinase inhibitors. We will explore the rationale behind its use, provide detailed synthetic protocols, and outline methods for biological evaluation.

Core Properties of this compound
PropertyValueSource
CAS Number 33123-68-1[6]
Molecular Formula C₇H₉NO₃[6]
Molecular Weight 155.15 g/mol [1][6]
Purity ≥98%[6]
Appearance White to tan solid or colorless to tan liquid[1]
Storage 2-8°C, under inert atmosphere[1]

Part 1: Synthetic Strategy & Rationale

The primary strategic advantage of this compound lies in its straightforward conversion to a key intermediate: 5-methyloxazole-2-carboxylic acid . The hydrolysis of the ethyl ester provides a carboxylic acid functional group, which is one of the most versatile handles in medicinal chemistry for creating diverse compound libraries, most commonly through amide bond formation.[1]

Why the Oxazole Core? The Principle of Bioisosterism

The oxazole ring is often employed as a bioisostere for amide and ester groups.[7][8] Bioisosteric replacement is a powerful strategy in drug design used to enhance a molecule's physicochemical and pharmacokinetic properties—such as solubility, metabolic stability, and cell permeability—without losing its desired biological activity. The oxazole ring, being more resistant to enzymatic hydrolysis than a simple ester or amide, can significantly improve a drug candidate's in vivo lifetime.[7][8]

Our synthetic workflow is designed to first generate the carboxylic acid intermediate and then couple it with a carefully selected amine-containing fragment to produce a final compound targeted against a specific kinase, for example, a hypothetical Serine/Threonine Kinase X (STK-X) involved in a cancer signaling pathway.

G cluster_0 Phase 1: Intermediate Synthesis cluster_1 Phase 2: Final Compound Synthesis cluster_2 Phase 3: Evaluation A This compound (Starting Material) B Hydrolysis (NaOH or H₂SO₄) A->B C 5-methyloxazole-2-carboxylic acid (Key Intermediate) B->C E Amide Coupling (EDC, HOBt) C->E D Amine Fragment (e.g., 4-aminopyridine derivative) D->E F N-(pyridin-4-yl)-5-methyloxazole-2-carboxamide (Hypothetical Kinase Inhibitor) E->F G Purification & Characterization (HPLC, NMR, MS) F->G H Biological Assay (In vitro Kinase Assay) G->H I Lead Candidate H->I

Caption: Synthetic workflow from starting material to a lead candidate.

Part 2: Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. This compound is classified with the signal word "Warning" and may cause skin, eye, and respiratory irritation.[1]

Protocol 1: Synthesis of 5-methyloxazole-2-carboxylic acid (Intermediate)

This protocol describes the base-catalyzed hydrolysis of the ethyl ester. This method is often preferred for its mild conditions and high yields.

Materials:

  • This compound (1.0 eq)

  • Sodium Hydroxide (NaOH) (1.5 eq)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric Acid (HCl), 2M solution

  • Dichloromethane (DCM)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Round-bottom flask, magnetic stirrer, condenser, separatory funnel

Procedure:

  • Dissolution: Dissolve this compound (e.g., 5.0 g, 32.2 mmol) in a 1:1 mixture of Methanol and Water (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Saponification: Add Sodium Hydroxide (e.g., 1.93 g, 48.3 mmol) to the solution. Attach a condenser and heat the mixture to reflux (approx. 70-80°C).

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

  • Work-up (Quenching & Acidification): Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly acidify the mixture to pH 2-3 by adding 2M HCl. A white precipitate should form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with Dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting white solid, 5-methyloxazole-2-carboxylic acid, is often of high purity. If necessary, it can be further purified by recrystallization from an appropriate solvent system like ethyl acetate/hexanes.

Expected Outcome: A white crystalline solid with an expected yield of 85-95%.

Protocol 2: Synthesis of a Hypothetical Kinase Inhibitor via Amide Coupling

This protocol details the coupling of the carboxylic acid intermediate with a hypothetical amine, 3-fluoro-4-aminopyridine, using standard peptide coupling reagents.

Materials:

  • 5-methyloxazole-2-carboxylic acid (1.0 eq)

  • 3-fluoro-4-aminopyridine (1.0 eq)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

  • HOBt (Hydroxybenzotriazole) (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Dimethylformamide (DMF), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Ethyl Acetate (EtOAc)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 5-methyloxazole-2-carboxylic acid (e.g., 1.0 g, 7.87 mmol) in anhydrous DMF (30 mL).

  • Activation: Add HOBt (1.27 g, 9.44 mmol) and EDC (1.81 g, 9.44 mmol) to the solution. Stir at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add 3-fluoro-4-aminopyridine (0.88 g, 7.87 mmol) followed by the slow addition of DIPEA (3.4 mL, 19.7 mmol).

  • Reaction: Allow the reaction to stir at room temperature overnight (12-16 hours).

  • Work-up: Pour the reaction mixture into a separatory funnel containing 100 mL of water. Extract with Ethyl Acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 0-10% Methanol in Dichloromethane) to yield the final compound.

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.

Part 3: Biological Evaluation

The synthesized compound library can be screened for inhibitory activity against the target of interest, STK-X.

Protocol 3: In Vitro Kinase Inhibition Assay (Example)

This protocol provides a general framework for assessing the inhibitory potential of the synthesized compound against our hypothetical STK-X.

Principle: The assay measures the ability of the test compound to inhibit the phosphorylation of a specific peptide substrate by the STK-X enzyme. The amount of phosphorylated substrate is quantified, often using a fluorescence- or luminescence-based method.

Materials:

  • Recombinant human STK-X enzyme

  • Biotinylated peptide substrate for STK-X

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection reagents (e.g., Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin for a TR-FRET assay)

  • 384-well microplate

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO and add to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme/Substrate Addition: Add a solution of STK-X enzyme and the biotinylated peptide substrate in assay buffer to each well.

  • Incubation: Incubate the plate at room temperature for 15-20 minutes to allow the compound to bind to the enzyme.

  • Initiation of Reaction: Add ATP to each well to start the kinase reaction.

  • Reaction Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagents. Incubate for another 60 minutes to allow for signal development.

  • Data Acquisition: Read the plate on a suitable plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Hypothetical Results and Interpretation
CompoundStructureIC₅₀ against STK-X (nM)
Lead Compound 1 N-(3-fluoropyridin-4-yl)-5-methyloxazole-2-carboxamide45
Reference Inhibitor Staurosporine10

These results would indicate that the synthesized compound is a potent inhibitor of STK-X, warranting further investigation into its mechanism of action, selectivity against other kinases, and its effects in cell-based models of cancer.

G cluster_pathway Hypothetical STK-X Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor STK_X STK-X Receptor->STK_X Downstream Downstream Effector (e.g., Transcription Factor) STK_X->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Synthesized Inhibitor (Lead Compound 1) Inhibitor->STK_X Inhibition

Caption: Inhibition of the hypothetical STK-X signaling pathway.

Conclusion

This compound is a highly valuable and versatile starting material in medicinal chemistry. Its stable oxazole core serves as a robust scaffold, and its ester functionality allows for facile derivatization. The protocols outlined in this application note demonstrate a clear and efficient pathway for its use in the synthesis of potent kinase inhibitors. By leveraging the principles of bioisosterism and established synthetic methodologies, researchers can effectively utilize this building block to accelerate the discovery and development of novel therapeutics.

References

Application Note: Unambiguous ¹H and ¹³C NMR Spectral Assignment of Ethyl 5-methyloxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and indispensable analytical technique in modern organic chemistry, providing profound insights into molecular structure. For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is a critical step in ensuring efficacy and safety. Ethyl 5-methyloxazole-2-carboxylate, a substituted five-membered aromatic heterocycle, represents a scaffold of interest in medicinal chemistry. This application note provides a detailed guide to the complete ¹H and ¹³C NMR spectral assignment of this compound. We will delve into the predicted chemical shifts (δ), multiplicities, and coupling constants (J), supported by foundational NMR principles and data from analogous structures. Furthermore, this document outlines a comprehensive protocol for sample preparation and spectral acquisition, including advanced 2D NMR techniques for unambiguous structural verification.

Molecular Structure and Atom Numbering

To facilitate a clear and concise spectral assignment, the atoms of this compound are numbered as illustrated in the diagram below. This numbering scheme will be used consistently throughout this note.

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectral Assignment

The ¹H NMR spectrum of this compound is predicted to exhibit four distinct signals. The chemical shifts are influenced by the electronic environment of each proton, including inductive effects from heteroatoms and the aromaticity of the oxazole ring. The spectrum is expected to be recorded in deuterated chloroform (CDCl₃), a common solvent for small organic molecules.[1][2]

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Atom NumberChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H4~7.2 - 7.5Singlet (s)-1HOxazole ring proton
H9~4.4 - 4.6Quartet (q)~7.12HEthyl -CH₂-
H11~2.4 - 2.6Singlet (s)-3HMethyl -CH₃
H10~1.4 - 1.5Triplet (t)~7.13HEthyl -CH₃
Rationale for ¹H NMR Assignments:
  • H4 (Oxazole Proton): The proton attached to the C4 of the oxazole ring is expected to resonate in the aromatic region. Its chemical shift is influenced by the electron-withdrawing nature of the adjacent oxygen and the overall aromatic character of the ring. A singlet multiplicity is predicted as there are no adjacent protons within a three-bond distance to cause splitting.

  • H9 (Ethyl Methylene Protons): These protons are adjacent to an oxygen atom of the ester group, which deshields them, causing a downfield shift.[3] The signal is expected to be a quartet due to coupling with the three neighboring protons of the methyl group (H10), with a typical coupling constant of approximately 7.1 Hz.[4]

  • H11 (Methyl Protons): The methyl group at the C5 position of the oxazole ring is attached to an aromatic system. Its signal is predicted to be a singlet, as there are no vicinal protons.

  • H10 (Ethyl Methyl Protons): These protons are in a typical aliphatic environment but are influenced by the adjacent methylene group. They will appear as a triplet due to coupling with the two H9 protons, exhibiting the same coupling constant of ~7.1 Hz.

Predicted ¹³C NMR Spectral Assignment

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to the seven unique carbon atoms in the molecule. The chemical shifts are highly dependent on the hybridization and the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Atom NumberChemical Shift (δ, ppm)Assignment
C6~158 - 162Ester Carbonyl (C=O)
C2~155 - 159Oxazole C2
C5~148 - 152Oxazole C5
C4~125 - 129Oxazole C4
C9~61 - 63Ethyl -CH₂-
C10~14 - 15Ethyl -CH₃
C11~11 - 13Methyl -CH₃
Rationale for ¹³C NMR Assignments:
  • C6 (Ester Carbonyl Carbon): The carbonyl carbon of the ester group is expected to have the most downfield chemical shift due to its sp² hybridization and direct attachment to two oxygen atoms.[5]

  • C2 and C5 (Oxazole Ring Carbons): The C2 carbon, situated between two heteroatoms (N and O), is significantly deshielded and will appear at a low field. The C5 carbon, substituted with a methyl group, is also expected to be in the downfield region of the aromatic carbons.

  • C4 (Oxazole Ring Carbon): The C4 carbon, bearing a proton, will resonate upfield relative to the substituted C2 and C5 carbons of the oxazole ring.

  • C9 (Ethyl Methylene Carbon): This sp³ hybridized carbon is attached to an oxygen atom, causing a significant downfield shift compared to a typical alkane carbon.

  • C10 and C11 (Methyl Carbons): The methyl carbons of the ethyl and the C5-methyl groups are the most shielded carbons and will therefore appear at the highest field (lowest ppm values).

Experimental Protocols

Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR spectra. The following protocol is recommended for this compound.

  • Weighing the Sample: Accurately weigh approximately 10-20 mg of the purified compound for ¹H NMR and 50-100 mg for ¹³C NMR.[1][6]

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Use approximately 0.6-0.7 mL of solvent.[2][6] The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[7][8]

  • Dissolution: Dissolve the sample in the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution. Ensure the solution is homogeneous and free of any particulate matter.

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any suspended particles, transfer the solution into a clean, high-quality 5 mm NMR tube.[8][9]

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added to the CDCl₃ (often pre-added by the supplier). TMS provides a reference signal at 0.00 ppm.

NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): 0-12 ppm.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 to 4096 scans, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width (sw): 0-220 ppm.

Structural Confirmation with 2D NMR Spectroscopy

To provide unequivocal assignment and confirm the connectivity of the molecule, a suite of 2D NMR experiments should be performed.

2D_NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR for Structural Elucidation H1_NMR ¹H NMR COSY COSY (¹H-¹H Correlation) H1_NMR->COSY Identifies coupled protons HSQC HSQC (¹H-¹³C One-Bond Correlation) H1_NMR->HSQC C13_NMR ¹³C NMR C13_NMR->HSQC Assigns protonated carbons HMBC HMBC (¹H-¹³C Long-Range Correlation) COSY->HMBC Confirms assignments HSQC->HMBC Final_Structure Unambiguous Structure HMBC->Final_Structure Establishes full connectivity

Caption: Workflow for structural elucidation using 2D NMR techniques.

  • COSY (Correlation Spectroscopy): This experiment will show a cross-peak between the H9 quartet and the H10 triplet, confirming the presence of the ethyl group.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It will show cross-peaks between:

    • H4 and C4

    • H9 and C9

    • H10 and C10

    • H11 and C11

  • HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for determining the overall carbon skeleton by identifying long-range (2-3 bond) couplings between protons and carbons.[10] Key expected correlations include:

    • H4 to C2, C5, and C6

    • H9 to C6 and C10

    • H11 to C4 and C5

    • H10 to C9

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals in this compound can be achieved, providing a high degree of confidence in its chemical structure.

References

Application Note: Structural Characterization of Ethyl 5-methyloxazole-2-carboxylate by Electron Ionization Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol and analysis for the characterization of Ethyl 5-methyloxazole-2-carboxylate (C₇H₉NO₃, MW: 155.15 g/mol ) using Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS). This heterocyclic compound is a valuable building block in synthetic organic and medicinal chemistry. Its unambiguous identification is critical for quality control and reaction monitoring. This note outlines the primary fragmentation pathways observed under standard EI conditions, presents a detailed experimental protocol, and serves as a guide for researchers, chemists, and drug development professionals.

Introduction

This compound is a substituted oxazole, a class of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. Oxazole derivatives are significant pharmacophores and are integral to numerous biologically active compounds. Mass spectrometry, particularly with a robust and reproducible technique like electron ionization (EI), is an essential analytical tool for the structural elucidation of such molecules.[1] EI at 70 eV provides highly detailed fragmentation patterns that act as a "fingerprint" for the compound, enabling confident identification and structural confirmation.[2] This application note describes a validated GC-MS method for the analysis of this compound and provides a thorough interpretation of its mass spectrum.

Principle and Methodology

Gas chromatography is employed to separate the analyte from the sample matrix and introduce it into the mass spectrometer. Following separation, the analyte molecules are bombarded with a high-energy electron beam (typically 70 eV). This process, known as electron ionization, removes an electron from the molecule to form a positively charged radical molecular ion (M⁺•).[2] This molecular ion is often unstable and undergoes a series of predictable fragmentation events, breaking down into smaller, charged fragment ions. The mass spectrometer separates these ions based on their mass-to-charge ratio (m/z), and the resulting spectrum displays the relative abundance of each ion. The fragmentation pattern is characteristic of the molecule's structure, providing invaluable information for its identification.[3]

Experimental Protocol

Sample Preparation
  • Standard Solution: Prepare a 100 µg/mL stock solution of this compound in a suitable volatile solvent such as Dichloromethane or Ethyl Acetate.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL for GC-MS analysis.

  • Rationale: Dichloromethane and Ethyl Acetate are excellent solvents for this analyte and are compatible with standard GC injection systems. The concentration range of 1-10 µg/mL is optimal for achieving good signal-to-noise ratios without saturating the detector.

Instrumentation & Conditions

A standard benchtop GC-MS system is suitable for this analysis. The following parameters serve as a validated starting point and can be adapted to specific instrumentation.

Parameter Setting Rationale
Gas Chromatograph
Injector Temperature250 °CEnsures rapid and complete volatilization of the analyte.
Injection ModeSplit (50:1)Prevents column overloading and ensures sharp chromatographic peaks.
Injection Volume1 µLStandard volume for capillary GC systems.
Carrier GasHelium (99.999% purity)Inert carrier gas providing good chromatographic efficiency.
Flow Rate1.0 mL/min (Constant Flow)Optimal flow rate for most 30 m x 0.25 mm capillary columns.
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS, DB-5)A non-polar 5% phenyl-methylpolysiloxane column offers excellent resolution for a wide range of semi-volatile organic compounds.
Oven Program60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minThe initial hold ensures good peak shape for early-eluting compounds. The temperature ramp allows for efficient elution of the target analyte, and the final hold cleanses the column of any less volatile impurities.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard, robust ionization technique providing reproducible, library-searchable spectra.
Electron Energy70 eVThe industry standard energy for EI, which provides sufficient energy for reproducible fragmentation and allows for comparison with established spectral libraries like NIST.
Ion Source Temp.230 °CPrevents condensation of the analyte within the ion source.
Quadrupole Temp.150 °CMaintains ion path integrity and prevents contamination.
Mass Scan Rangem/z 40 - 200Covers the molecular ion (m/z 155) and all significant fragment ions.
Solvent Delay3 minutesPrevents the high-intensity solvent peak from entering and saturating the MS detector.

Results and Discussion

Chromatographic Analysis

Under the specified GC conditions, this compound is expected to elute as a single, sharp, and symmetrical peak, indicating good chromatographic performance and analyte stability.

Mass Spectrum Interpretation

The 70 eV EI mass spectrum is characterized by a distinct molecular ion and several key fragment ions that confirm the structure. The molecular weight of the compound is 155.15, and the molecular ion peak (M⁺•) is observed at m/z 155. The major fragmentation pathways are driven by the lability of the ethyl ester group and the stability of the heterocyclic ring.[3][4]

Table 1: Key Fragment Ions for this compound

m/zProposed Fragment IonFormulaProposed Neutral Loss
155Molecular Ion [M]⁺•[C₇H₉NO₃]⁺•-
127[M - C₂H₄]⁺•[C₅H₅NO₃]⁺•Ethylene (McLafferty Rearrangement)
110[M - OC₂H₅]⁺[C₅H₄NO₂]⁺Ethoxy Radical
82[M - COOC₂H₅]⁺[C₄H₄NO]⁺Carboethoxy Radical
54[C₃H₄N]⁺[C₃H₄N]⁺Ring Fragmentation
Proposed Fragmentation Pathway

The fragmentation begins with the formation of the molecular ion at m/z 155. The most prominent fragmentation routes include:

  • Loss of the Ethoxy Radical: Alpha-cleavage at the ester C-O bond results in the loss of an ethoxy radical (•OC₂H₅, 45 Da), leading to a stable acylium ion at m/z 110 . This is often a dominant peak in the spectra of ethyl esters.[5]

  • McLafferty Rearrangement: A characteristic rearrangement for esters involves the transfer of a gamma-hydrogen from the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral ethylene molecule (C₂H₄, 28 Da).[6] This pathway produces a radical cation at m/z 127 .

  • Loss of the Carboethoxy Radical: Cleavage of the bond between the oxazole ring and the ester group results in the loss of the entire carboethoxy radical (•COOC₂H₅, 73 Da), yielding the 5-methyloxazole cation at m/z 82 .

  • Ring Fragmentation: Further fragmentation of the oxazole ring itself can lead to smaller ions, such as the fragment observed at m/z 54 .

The proposed fragmentation mechanism is visualized in the diagram below.

G M [M]⁺• m/z 155 C₇H₉NO₃ F110 [M - C₂H₅O]⁺ m/z 110 M->F110 - •OC₂H₅ F127 [M - C₂H₄]⁺• m/z 127 M->F127 - C₂H₄ (McLafferty) F82 [M - COOC₂H₅]⁺ m/z 82 M->F82 - •COOC₂H₅ F54 [C₃H₄N]⁺ m/z 54 F82->F54 - CO

References

Application Notes and Protocols for the Derivatization of Ethyl 5-methyloxazole-2-carboxylate for Biological Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazole Scaffold as a Privileged Structure in Medicinal Chemistry

The oxazole ring, a five-membered aromatic heterocycle containing oxygen and nitrogen, is a cornerstone of modern medicinal chemistry.[1] Its unique electronic and structural properties allow for a diverse range of interactions with biological targets, earning it the designation of a "privileged scaffold" in the design of novel therapeutics.[1] This motif is prevalent in a variety of biologically active natural products, many of which originate from marine organisms and microorganisms. The inherent versatility of the oxazole core is underscored by its presence in several FDA-approved drugs targeting a spectrum of diseases, from inflammatory conditions to cancer.[1][2]

Ethyl 5-methyloxazole-2-carboxylate serves as an excellent starting material for the generation of a library of derivatives for biological screening.[3] The ester functionality at the 2-position is a prime site for chemical modification, readily undergoing reactions such as hydrolysis and amidation. This allows for the introduction of a wide array of functional groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This guide provides detailed protocols for the synthesis of key derivatives and their subsequent evaluation in relevant biological assays.

Strategic Overview: A Modular Approach to Derivative Synthesis

Our strategy for generating a diverse library of this compound derivatives is centered on a modular, two-step approach. This begins with the hydrolysis of the parent ester to the corresponding carboxylic acid, which then serves as a versatile intermediate for the synthesis of a variety of amide derivatives. This method offers greater flexibility and control over the final products compared to direct aminolysis of the ester.

G cluster_0 Synthesis Workflow Start This compound Step1 Hydrolysis Start->Step1 Intermediate 5-Methyloxazole-2-carboxylic Acid Step1->Intermediate Step2 Amidation Intermediate->Step2 Derivatives N-Substituted 5-Methyloxazole-2-carboxamides Step2->Derivatives Step3 Biological Assays Derivatives->Step3 Assays Anticancer (MTT) Anti-inflammatory (COX) Step3->Assays

Caption: A modular workflow for the synthesis and biological evaluation of this compound derivatives.

Part 1: Synthesis of Derivatives

Protocol 1: Hydrolysis of this compound to 5-Methyloxazole-2-carboxylic Acid

Rationale: The conversion of the ethyl ester to the carboxylic acid is a fundamental step that "activates" the molecule for subsequent amidation reactions. Alkaline hydrolysis is employed as it is generally irreversible and proceeds to completion, ensuring a high yield of the carboxylic acid intermediate.[4] The use of a strong base like sodium hydroxide in an aqueous or mixed aqueous/organic solvent system, followed by acidification, is a standard and reliable method for this transformation.[5][6]

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol or Tetrahydrofuran (THF)

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol or THF and water (e.g., a 1:1 ratio).

  • Base Addition: Add a solution of sodium hydroxide (1.5-2.0 eq) in water to the flask.

  • Hydrolysis: Heat the reaction mixture to reflux (typically 80-100°C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and then place it in an ice bath.

    • Slowly add concentrated HCl to acidify the mixture to a pH of 2-3. A precipitate of the carboxylic acid may form.

    • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 5-Methyloxazole-2-carboxylic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure carboxylic acid.

Characterization Data (Representative): [7]

  • Appearance: White solid

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 13.5 (s, 1H, COOH), 7.5 (s, 1H, oxazole-H), 2.4 (s, 3H, CH₃)

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 162.0 (C=O), 158.0 (C-O), 140.0 (C=N), 125.0 (C-H), 12.0 (CH₃)

Protocol 2: Synthesis of N-Substituted 5-Methyloxazole-2-carboxamides

Rationale: The formation of an amide bond between the synthesized 5-Methyloxazole-2-carboxylic acid and a primary or secondary amine is a robust method to generate a diverse library of derivatives. This reaction typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. A common and effective method is the in-situ formation of an acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂), followed by the addition of the desired amine.[8]

Materials:

  • 5-Methyloxazole-2-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • A selection of primary and secondary amines (e.g., aniline, benzylamine, morpholine)

  • Triethylamine (Et₃N) or Pyridine

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Acid Chloride Formation:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-Methyloxazole-2-carboxylic acid (1.0 eq) in anhydrous DCM or THF.

    • Cool the suspension in an ice bath.

    • Slowly add thionyl chloride (1.2-1.5 eq) or oxalyl chloride (1.2-1.5 eq) with a catalytic amount of DMF.

    • Stir the mixture at 0°C for 30 minutes and then at room temperature for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.

    • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Amidation:

    • Dissolve the crude acid chloride in fresh anhydrous DCM or THF and cool the solution in an ice bath.

    • In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) or pyridine (2.0 eq) in anhydrous DCM or THF.

    • Slowly add the amine solution to the acid chloride solution via a dropping funnel.

    • Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Quench the reaction with water.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-substituted 5-methyloxazole-2-carboxamide.[8]

Representative N-Substituted Carboxamide Derivatives:

DerivativeAmine UsedExpected Yield (%)
N-phenyl-5-methyloxazole-2-carboxamideAniline75-85
N-benzyl-5-methyloxazole-2-carboxamideBenzylamine80-90
(5-methyloxazol-2-yl)(morpholino)methanoneMorpholine70-80

Part 2: Biological Assays

The synthesized derivatives can be screened for a variety of biological activities. Here, we provide protocols for two common assays: an anticancer cytotoxicity assay and an anti-inflammatory assay.

Protocol 3: In Vitro Anticancer Cytotoxicity Screening (MTT Assay)

G cluster_1 MTT Assay Workflow CellSeed Seed Cancer Cells in 96-well plate Incubate1 Incubate (24h) CellSeed->Incubate1 AddCompound Add Derivative (serial dilutions) Incubate1->AddCompound Incubate2 Incubate (48-72h) AddCompound->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate (4h) AddMTT->Incubate3 AddSolubilizer Add Solubilizing Agent (e.g., DMSO) Incubate3->AddSolubilizer ReadAbs Read Absorbance (570 nm) AddSolubilizer->ReadAbs CalcIC50 Calculate IC50 ReadAbs->CalcIC50

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Synthesized 5-methyloxazole-2-carboxamide derivatives

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours in a CO₂ incubator.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.[9]

Representative Anticancer Activity Data:

DerivativeCell LineIC₅₀ (µM)
N-(4-chlorophenyl)-5-methyloxazole-2-carboxamideMCF-75.2
N-(3,4-dimethoxyphenyl)-5-methyloxazole-2-carboxamideA5498.7
N-(naphthalen-1-yl)-5-methyloxazole-2-carboxamideHCT1163.5

Note: The IC₅₀ values presented are illustrative and based on data for structurally related carboxamide derivatives. Actual values will need to be determined experimentally.[3][10]

Protocol 4: In Vitro Anti-inflammatory Screening (COX-1/COX-2 Inhibition Assay)

Rationale: Many anti-inflammatory drugs exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins. There are two main isoforms, COX-1 (constitutively expressed) and COX-2 (inducible at sites of inflammation). Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition. This protocol describes a common method to assess the inhibitory activity of the synthesized derivatives against both COX isoforms.[1][12]

Materials:

  • COX-1 (ovine or human) and COX-2 (human recombinant) enzymes

  • COX inhibitor screening assay kit (commercially available, e.g., from Cayman Chemical)

  • Arachidonic acid (substrate)

  • Synthesized 5-methyloxazole-2-carboxamide derivatives

  • DMSO

  • Reaction buffer (as per kit instructions)

  • Heme (cofactor)

  • 96-well plate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the instructions of the commercial assay kit. Dissolve the synthesized derivatives in DMSO to create stock solutions.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and the respective COX enzyme (COX-1 or COX-2) to each well.

  • Inhibitor Addition: Add the synthesized derivatives at various concentrations to the wells. Include a vehicle control (DMSO) and a known COX inhibitor (e.g., celecoxib for COX-2, indomethacin as a non-selective inhibitor) as a positive control.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitors to bind to the enzymes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Reaction Termination and Detection: After a specified incubation time (e.g., 2 minutes), stop the reaction and measure the product formation (prostaglandin) according to the kit's detection method (often colorimetric or fluorometric).

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the derivatives. Determine the IC₅₀ values for both COX-1 and COX-2 by plotting dose-response curves. The selectivity index (SI) can be calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).[12]

Representative Anti-inflammatory Activity Data:

DerivativeCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
N-(4-sulfamoylphenyl)-5-methyloxazole-2-carboxamide>1002.1>47
N-(4-methoxyphenyl)-5-methyloxazole-2-carboxamide15.81.510.5
N-(pyridin-2-yl)-5-methyloxazole-2-carboxamide25.35.84.4

Note: The IC₅₀ and selectivity index values are illustrative and based on data for structurally related heterocyclic carboxamides. Experimental determination is required for the synthesized derivatives.[1][12]

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the synthesis and preliminary biological evaluation of a library of novel derivatives based on the this compound scaffold. By systematically modifying the N-substituent of the carboxamide, researchers can effectively probe the structure-activity relationships governing the anticancer and anti-inflammatory properties of this promising class of compounds. Promising hits identified through these initial screens can be further optimized and subjected to more extensive preclinical testing, including in vivo efficacy studies and pharmacokinetic profiling, to advance the development of new therapeutic agents.

References

Application Notes and Protocols: Multi-step Synthesis of Complex Molecules from Ethyl 5-methyloxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazole Heterocycle as a Versatile Synthon

The oxazole ring system is a cornerstone in modern synthetic organic chemistry, serving as a versatile precursor for a wide array of more complex molecular architectures.[1][2] Its unique electronic properties allow it to participate in a variety of chemical transformations, most notably as a diene component in Diels-Alder cycloaddition reactions.[3][4] This reactivity profile makes oxazole derivatives, such as Ethyl 5-methyloxazole-2-carboxylate, valuable starting materials for the synthesis of biologically significant molecules, including pharmaceuticals and vitamins.[2]

This guide provides a detailed exploration of a multi-step synthesis beginning with this compound, with a particular focus on the synthesis of Pyridoxine (Vitamin B6) as a primary, illustrative example. The synthetic strategy is dissected into three core stages:

  • Activation of the Oxazole Ring: Saponification and subsequent decarboxylation to generate the reactive diene.

  • Pyridoxine Core Formation: A Diels-Alder cycloaddition to construct the central pyridine ring.

  • Final Functional Group Transformation: Reduction of the ester moieties to yield the target molecule, Pyridoxine.

Each section will provide a detailed, step-by-step protocol, an explanation of the underlying chemical principles, and quantitative data to guide researchers in replicating and adapting these methods for their own synthetic targets.

Stage 1: Activation of the Oxazole Ring via Saponification and Decarboxylation

The initial step in this synthetic pathway involves the removal of the ethyl carboxylate group at the 2-position of the oxazole ring. This is crucial as the electron-withdrawing nature of this group can hinder the subsequent Diels-Alder reaction. The transformation is achieved through a two-step, one-pot procedure involving saponification (hydrolysis) of the ester followed by decarboxylation of the resulting carboxylic acid.[5][6]

Causality of Experimental Choices:
  • Saponification: The use of a strong base, such as sodium hydroxide, is essential to hydrolyze the stable ethyl ester to its corresponding carboxylate salt.

  • Decarboxylation: The resulting oxazole-2-carboxylic acid is unstable and readily undergoes decarboxylation upon gentle heating in an acidic medium. The loss of carbon dioxide is entropically favored and drives the reaction to completion.[5]

Experimental Protocol: Synthesis of 4-methyl-5-ethoxyoxazole

Materials:

  • Ethyl 4-methyl-5-ethoxy-1,3-oxazole-2-carboxylate

  • Toluene

  • Deionized Water

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Methyl tert-butyl ether (MTBE)

Procedure:

  • In a reaction vessel, combine toluene (300 ml), Ethyl 4-methyl-5-ethoxy-1,3-oxazole-2-carboxylate (95.66 g, 0.48 mol), deionized water (300 ml), and sodium hydroxide (23.2 g, 0.58 mol).[5]

  • Stir the mixture at 20°C for 3 hours to effect saponification.[5]

  • Transfer the reaction mixture to a separatory funnel and allow the layers to separate. Isolate the aqueous phase.

  • Carefully adjust the pH of the aqueous phase to 1.0 with hydrochloric acid.[5]

  • Add methyl tert-butyl ether (300 ml) to the acidified aqueous phase and gently heat the mixture to 30°C. Continue heating and stirring until the cessation of gas evolution (CO2) is observed, indicating the completion of decarboxylation.[5]

  • Adjust the pH of the reaction mixture to 9 with sodium hydroxide and separate the organic and aqueous layers.[5]

  • The organic phase, containing the desired 4-methyl-5-ethoxyoxazole, is then purified by reduced pressure distillation, collecting the fraction at 60-80°C.[5]

Table 1: Reagents and Conditions for Saponification and Decarboxylation

ReagentMolar EquivalentConcentration/AmountRole
Ethyl 4-methyl-5-ethoxy-1,3-oxazole-2-carboxylate1.095.66 g (0.48 mol)Starting Material
Sodium Hydroxide1.223.2 g (0.58 mol)Base for Saponification
Toluene-300 mlOrganic Solvent
Deionized Water-300 mlAqueous Solvent
Hydrochloric AcidAs required-Acid for Decarboxylation
Methyl tert-butyl ether-300 mlExtraction Solvent

Diagram 1: Saponification and Decarboxylation Workflow

G start Ethyl 4-methyl-5-ethoxyoxazole-2-carboxylate step1 Saponification (NaOH, Toluene/H2O, 20°C, 3h) start->step1 intermediate1 Sodium 4-methyl-5-ethoxyoxazole-2-carboxylate step1->intermediate1 step2 Acidification & Decarboxylation (HCl, MTBE, 30°C) intermediate1->step2 product 4-methyl-5-ethoxyoxazole step2->product G cluster_reactants Reactants cluster_reaction Diels-Alder Cycloaddition cluster_product Product Diene 4-methyl-5-ethoxyoxazole Adduct Bicyclic Intermediate Diene->Adduct [4+2] Dienophile Diethyl maleate Dienophile->Adduct Aromatization Aromatization Adduct->Aromatization Retro-Diels-Alder & Dehydration Product 5-Hydroxy-6-methyl-pyridine- 3,4-dicarboxylic Acid Diethyl Ester Aromatization->Product G Start This compound Step1 1. Saponification 2. Decarboxylation Start->Step1 Intermediate1 4-methyl-5-ethoxyoxazole Step1->Intermediate1 Step2 Diels-Alder with Diethyl Maleate Intermediate1->Step2 Intermediate2 Substituted Pyridine Diester Step2->Intermediate2 Step3 Reduction Intermediate2->Step3 FinalProduct Pyridoxine (Vitamin B6) Step3->FinalProduct

References

Experimental guide for reactions of Ethyl 5-methyloxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Experimental Guide to the Chemical Transformations of Ethyl 5-methyloxazole-2-carboxylate

Introduction: The Versatility of a Heterocyclic Building Block

This compound is a substituted oxazole, a class of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. With a molecular formula of C₇H₉NO₃ and a molecular weight of 155.15 g/mol , this compound serves as a valuable intermediate in organic synthesis, particularly in medicinal chemistry and materials science.[1] The ester functional group at the 2-position and the methyl group at the 5-position provide distinct sites for chemical modification. The ester is amenable to hydrolysis, amidation, and reduction, while the oxazole ring itself can participate in various transformations, albeit requiring more specific conditions.

This guide provides detailed protocols for three fundamental reactions of this compound: hydrolysis to its corresponding carboxylic acid, subsequent amidation to form versatile amide derivatives, and reduction to the primary alcohol. These transformations unlock a wide array of synthetic possibilities for researchers in drug discovery and chemical development.

Safety and Handling: Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS). This compound and its related isomers are considered hazardous and may cause skin and eye irritation.[2] All manipulations should be performed in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves.[3]

Section 1: Saponification (Ester Hydrolysis)

The conversion of the ethyl ester to 5-methyl-1,3-oxazole-2-carboxylic acid is a foundational step for many subsequent derivatizations, most notably for creating amides via acyl chloride intermediates. Base-catalyzed hydrolysis (saponification) is a robust and high-yielding method for this transformation.

Principle of the Reaction

The reaction proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion (from NaOH or KOH) attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group. A final acid-base reaction between the resulting carboxylic acid and the ethoxide (or excess hydroxide) drives the reaction to completion, forming the carboxylate salt. A subsequent acidification step is required to protonate the carboxylate and yield the neutral carboxylic acid.

Experimental Protocol 1: Hydrolysis to 5-methyl-1,3-oxazole-2-carboxylic acid

Materials:

  • This compound

  • Ethanol (EtOH) or Tetrahydrofuran (THF)

  • Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)

  • Deionized Water

  • Hydrochloric Acid (HCl), 2 M

  • Ethyl Acetate (EtOAc)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Rotary Evaporator

  • Magnetic Stirrer and Stir Bar

  • Separatory Funnel

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF/water (e.g., a 3:1 v/v ratio).

  • Saponification: Add sodium hydroxide (1.5 eq) to the solution. Stir the mixture at room temperature for 2-4 hours or until TLC analysis indicates complete consumption of the starting material.

  • Work-up:

    • Remove the organic solvent (THF) under reduced pressure using a rotary evaporator.

    • Cool the remaining aqueous solution in an ice bath.

    • Slowly acidify the solution to pH ~2-3 by adding 2 M HCl. A precipitate of the carboxylic acid should form.

    • Extract the aqueous layer three times with ethyl acetate.

  • Isolation:

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield 5-methyl-1,3-oxazole-2-carboxylic acid, which can be further purified by recrystallization if necessary.

Data Summary: Hydrolysis
ParameterConditions & Expected Outcome
Solvent THF/H₂O or EtOH/H₂O
Base NaOH or LiOH (1.2 - 2.0 eq)
Temperature Room Temperature to 40 °C
Reaction Time 2 - 6 hours
Typical Yield >90%
Product Form Typically a white to off-white solid

Section 2: Amide Bond Formation

Amides are prevalent motifs in pharmaceuticals and biologically active molecules. Starting from this compound, amides can be synthesized via two primary routes: a two-step procedure involving the carboxylic acid intermediate, or direct aminolysis of the ester.

Method A: Two-Step Amidation via Acyl Chloride

This is the most reliable and versatile method, especially for less reactive or sterically hindered amines. It involves activating the carboxylic acid (from Protocol 1) to a highly reactive acyl chloride, which then readily reacts with the desired amine.

Principle of the Reaction

Thionyl chloride (SOCl₂) converts the carboxylic acid into an acyl chloride.[4] The mechanism involves the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion to release the acyl chloride, sulfur dioxide, and HCl gas. The resulting acyl chloride is a potent electrophile that reacts rapidly with primary or secondary amines to form the stable amide bond.

Experimental Protocol 2: Acyl Chloride Formation and Amidation

Materials:

  • 5-methyl-1,3-oxazole-2-carboxylic acid (from Protocol 1)

  • Thionyl Chloride (SOCl₂) or Oxalyl Chloride

  • Dichloromethane (DCM), anhydrous

  • Desired primary or secondary amine (1.1 eq)

  • Triethylamine (TEA) or Pyridine (2.2 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • Acyl Chloride Formation (Perform in Fume Hood):

    • Suspend 5-methyl-1,3-oxazole-2-carboxylic acid (1.0 eq) in anhydrous DCM.

    • Add thionyl chloride (1.5-2.0 eq) dropwise at 0 °C. A catalytic amount of DMF can be added to accelerate the reaction.

    • Allow the mixture to warm to room temperature and stir for 1-2 hours, or gently reflux until gas evolution (SO₂ and HCl) ceases.

    • Remove the solvent and excess thionyl chloride under reduced pressure. The crude acyl chloride is typically used immediately in the next step without purification.

  • Amidation:

    • Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.

    • In a separate flask, dissolve the amine (1.1 eq) and triethylamine (2.2 eq) in anhydrous DCM.

    • Add the amine solution dropwise to the acyl chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Work-up and Isolation:

    • Wash the reaction mixture sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization.

Method B: Direct Aminolysis

Directly reacting the ester with an amine is a more atom-economical approach, though it may require harsher conditions (higher temperatures) or specific catalysts, and is generally more effective for unhindered, nucleophilic amines like methylamine or benzylamine.[5][6]

Experimental Protocol 3: Direct Catalytic Aminolysis

Materials:

  • This compound

  • Desired primary or secondary amine (2.0-3.0 eq)

  • Lewis Acid Catalyst (e.g., Ti(OiPr)₄, ZrCl₄) or Base Catalyst (e.g., NaOMe) (5-10 mol%)[7]

  • Toluene or Xylene, anhydrous

  • Dean-Stark apparatus (optional, for thermal conditions)

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous toluene, add the amine (2.0-3.0 eq) and the catalyst (e.g., 10 mol% ZrCl₄).[7]

  • Reaction: Heat the mixture to reflux (80-110 °C) for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Filter off the catalyst if it is heterogeneous.

    • Wash the solution with 1 M HCl (to remove excess amine) followed by brine.

    • Dry the organic layer, concentrate, and purify the product by column chromatography.

Workflow and Data Summary: Amidation

G Amidation Workflow cluster_0 Method A: Two-Step cluster_1 Method B: Direct Ester Ethyl 5-methyloxazole- 2-carboxylate Acid Carboxylic Acid Ester->Acid Protocol 1: Hydrolysis AcylCl Acyl Chloride Acid->AcylCl Protocol 2: SOCl₂ AmideA Final Amide AcylCl->AmideA Amine, Base EsterB Ethyl 5-methyloxazole- 2-carboxylate AmideB Final Amide EsterB->AmideB Protocol 3: Amine, Catalyst, Heat

Caption: Comparative workflows for amide synthesis.

ParameterMethod A (Two-Step)Method B (Direct)
Substrate Scope Broad (primary & secondary amines)More limited (less hindered amines)
Reaction Conditions Mild for amidation stepHarsher (high temp)
Reagents SOCl₂, base (e.g., TEA)Catalyst (e.g., ZrCl₄)
Atom Economy LowerHigher
Typical Yield Good to Excellent (70-95%)Moderate to Good (50-85%)

Section 3: Reduction to Primary Alcohol

Reduction of the ester functional group provides (5-methyl-1,3-oxazol-2-yl)methanol, a primary alcohol that is a versatile intermediate for further functionalization, such as conversion to halides or aldehydes.

Principle of the Reaction

Strong hydride-donating reagents, such as lithium aluminum hydride (LiAlH₄), are required to reduce carboxylic esters.[8] The reaction proceeds via nucleophilic acyl substitution where a hydride ion attacks the carbonyl carbon. An aldehyde is formed as an intermediate, which is immediately reduced further by a second equivalent of hydride via nucleophilic addition to yield the primary alcohol upon acidic work-up.[8]

Experimental Protocol 4: Reduction with LiAlH₄

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl Ether (Et₂O), anhydrous

  • Sodium Sulfate Decahydrate (Na₂SO₄·10H₂O) or Rochelle's Salt

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure (Perform with Extreme Caution):

  • Reaction Setup:

    • To a flame-dried, three-necked flask under a nitrogen or argon atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

  • Reduction:

    • In a separate flask, prepare a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF.

    • Slowly add the LiAlH₄ suspension to the ester solution via a cannula or dropping funnel, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-3 hours. Monitor by TLC.

  • Work-up (Fieser Method):

    • Cool the reaction mixture back to 0 °C.

    • Quench the reaction by the sequential, dropwise addition of:

      • 'X' mL of water (where X = grams of LiAlH₄ used)

      • 'X' mL of 15% aqueous NaOH

      • '3X' mL of water

    • Stir the resulting mixture vigorously for 30 minutes until a granular white precipitate forms.

  • Isolation:

    • Filter the precipitate through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.

    • Dry the combined filtrates over anhydrous Na₂SO₄.

    • Concentrate the solution under reduced pressure to yield the crude alcohol, which can be purified by silica gel chromatography.

G Ester Reduction Workflow Setup 1. Dissolve Ester in anhydrous THF at 0°C (under N₂) Reduction 2. Add LiAlH₄ solution (1.5 eq) dropwise at 0°C Setup->Reduction Stir 3. Stir at RT for 1-3h Reduction->Stir Quench 4. Quench reaction at 0°C (Fieser work-up) Stir->Quench Filter 5. Filter precipitate through Celite Quench->Filter Isolate 6. Dry and concentrate filtrate Filter->Isolate

Caption: Step-by-step workflow for LiAlH₄ reduction.

Data Summary: Reduction
ParameterConditions & Expected Outcome
Reducing Agent LiAlH₄ (preferred), Red-Al, or BH₃·THF[4][9]
Solvent Anhydrous THF or Et₂O
Temperature 0 °C to Room Temperature
Reaction Time 2 - 4 hours
Work-up Fieser method or Rochelle's salt quench
Typical Yield 75-90%
Product Form Typically an oil or low-melting solid

References

Troubleshooting & Optimization

How to optimize reaction conditions for the synthesis of Ethyl 5-methyloxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 5-methyloxazole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this important synthetic transformation. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your reaction conditions effectively.

The synthesis of 2,5-disubstituted oxazoles like this compound is a foundational process in medicinal chemistry, as the oxazole motif is a key structural component in many biologically active compounds.[1][2] While several synthetic routes exist, this guide will focus on the robust and widely-used Robinson-Gabriel synthesis , which involves the cyclodehydration of a 2-acylamino-ketone precursor.[3][4]

Core Synthesis Pathway: The Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a powerful method for forming the oxazole ring from a 2-acylamino-ketone.[1] The reaction proceeds via an intramolecular cyclization followed by dehydration, typically catalyzed by a strong acid or dehydrating agent.

Reaction Mechanism

The mechanism involves the activation of the ketone carbonyl by a dehydrating agent (e.g., H₂SO₄), making it more electrophilic. The amide oxygen then acts as an intramolecular nucleophile, attacking the activated carbonyl to form a five-membered dihydrooxazolol intermediate. Subsequent dehydration of this intermediate yields the aromatic oxazole ring.[4]

Robinson_Gabriel_Mechanism Robinson-Gabriel Reaction Mechanism cluster_reagents Key Reagents Start 2-Acylamino-ketone Activated Activated Ketone (Protonated Carbonyl) Start->Activated + H⁺ (from Acid) inv1 Activated->inv1 Intermediate Dihydrooxazolol Intermediate inv2 Intermediate->inv2 Product This compound inv1->Intermediate Intramolecular Nucleophilic Attack inv2->Product Dehydration (-H₂O) DehydratingAgent Dehydrating Agent (H₂SO₄, PPA, POCl₃)

Caption: Mechanism of the Robinson-Gabriel cyclodehydration.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction has run for the specified time, but TLC/HPLC analysis shows very little product and a significant amount of starting material. What is causing this incomplete conversion?

  • Answer: Incomplete conversion is a common issue often linked to the potency of the dehydrating agent or suboptimal reaction temperature.

    • Causality: The cyclodehydration step is the energetic bottleneck of this reaction. Insufficiently strong dehydrating agents or low temperatures may not provide the necessary activation energy for the intramolecular cyclization to occur efficiently.[4] Strong protic acids like concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) are effective but can cause charring at elevated temperatures.[2][5]

    • Troubleshooting Steps:

      • Verify Reagent Quality: Ensure your dehydrating agent (e.g., H₂SO₄) has not absorbed atmospheric moisture, which would reduce its efficacy. Use freshly opened or properly stored reagents.

      • Increase Temperature: Gradually increase the reaction temperature in 10°C increments, monitoring the reaction progress by TLC. Be cautious, as excessive heat can lead to decomposition and charring, especially with sulfuric acid.

      • Change Dehydrating Agent: If temperature increases don't help or lead to decomposition, consider a different dehydrating agent. Phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA) are powerful alternatives that often work under milder conditions.[1][4]

Issue 2: Formation of Significant Impurities

  • Question: My reaction produces the desired product, but it is contaminated with several significant byproducts that are difficult to separate. How can I identify and minimize them?

  • Answer: Impurity formation often arises from side reactions involving the starting materials or degradation of the product under harsh acidic conditions.[6]

    • Causality: The starting material, a β-keto amide, can potentially undergo self-condensation or other side reactions under strong acid catalysis. Furthermore, the oxazole ring itself can be susceptible to hydrolytic ring-opening if water is present, especially at high temperatures.[6]

    • Troubleshooting Workflow:

    Impurity_Troubleshooting Impurity Troubleshooting Workflow Start Impurity Detected (by HPLC/TLC) Characterize Characterize Impurity (LC-MS, NMR) Start->Characterize Path1 Known Side Product? Characterize->Path1 Path2 Degradation Product? Path1->Path2 No Optimize Optimize Conditions (Temp, Time, Reagent) Path1->Optimize Yes Path3 Unreacted Starting Material? Path2->Path3 No ModifyWorkup Modify Workup (Lower Temp, Inert Atm.) Path2->ModifyWorkup Yes CheckPurity Re-purify Starting Materials Path3->CheckPurity Yes Outcome Impurity Minimized Optimize->Outcome ModifyWorkup->Outcome CheckPurity->Outcome

    Caption: A logical workflow for identifying and minimizing impurities.[6]

    • Prevention Strategies:

      • Anhydrous Conditions: Ensure the reaction is performed under strictly anhydrous conditions. Use dry solvents and glassware, and maintain an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[6]

      • Lower Temperature/Milder Reagent: As mentioned previously, switching to a milder dehydrating agent like TFAA can often suppress side reactions that are catalyzed by strong, high-temperature acids.

      • Controlled Workup: During the workup, pour the reaction mixture into ice-cold water or a biphasic mixture to rapidly quench the reaction and dissipate heat, preventing product degradation.

Issue 3: Difficulty in Product Purification

  • Question: I have a crude product with a reasonable yield, but I am struggling to purify it. Column chromatography gives poor separation, and recrystallization attempts fail. What should I do?

  • Answer: Purification challenges with ester-containing heterocycles are common due to their polarity and potential for hydrolysis.

    • Causality: The combination of the ester group and the oxazole ring gives the molecule moderate polarity, which can lead to tailing on silica gel columns. For recrystallization, finding a single solvent where the compound is highly soluble when hot but poorly soluble when cold can be difficult.[7]

    • Troubleshooting Purification:

      • Column Chromatography:

        • Solvent System: Use a gradient elution. Start with a non-polar solvent system (e.g., 5% Ethyl Acetate in Hexanes) and gradually increase the polarity. This often provides better separation than an isocratic system.

        • Deactivate Silica: If tailing is severe, consider pre-treating your silica gel with a small amount of triethylamine (0.5-1% in your eluent) to neutralize acidic sites that may be interacting with the basic nitrogen of the oxazole.

      • Recrystallization:

        • Mixed Solvent System: If a single solvent fails, use a binary solvent system. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is very soluble, e.g., Dichloromethane or Ethyl Acetate) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble, e.g., Hexanes or Heptane) dropwise until the solution becomes cloudy. Gently warm to re-dissolve, then allow to cool slowly.[7]

        • Avoid "Oiling Out": If the product separates as an oil, it means the solution is too supersaturated. Reheat to redissolve the oil, add a small amount of the "good" solvent, and allow it to cool much more slowly.[7]

Frequently Asked Questions (FAQs)
  • Q1: What are the most critical parameters to control for a successful synthesis?

    • A1: The three most critical parameters are: 1) Strict anhydrous conditions to prevent hydrolysis of reagents and products; 2) Choice of dehydrating agent , as this dictates the required temperature and potential for side reactions[4][5]; and 3) Temperature control , to ensure the reaction proceeds without causing thermal degradation of the starting material or product.

  • Q2: Which dehydrating agent is generally recommended?

    • A2: For initial attempts, concentrated sulfuric acid is often used due to its low cost and effectiveness.[5] However, for sensitive substrates or to minimize charring, polyphosphoric acid (PPA) is an excellent alternative that often gives cleaner reactions.[2] For maximum control and milder conditions, trifluoroacetic anhydride (TFAA) is a superior, albeit more expensive, choice.[4]

Parameter Options & Typical Range Effect on Reaction & Causality
Dehydrating Agent H₂SO₄, POCl₃, PPA, TFAAPotency & Selectivity: Stronger agents (POCl₃, TFAA) allow for lower temperatures, reducing thermal decomposition. H₂SO₄ is effective but can cause charring.[4][5]
Temperature 80 - 140 °CRate vs. Degradation: Higher temperatures increase the reaction rate but also the rate of side reactions and product degradation. The optimal temperature is a balance between these two factors.
Solvent Often run neat or in a high-boiling inert solvent (e.g., Toluene, Xylene)Homogeneity & Heat Transfer: A solvent can ensure better mixing and temperature control, especially on a larger scale. Running the reaction neat is common for PPA.[2]
Reaction Time 1 - 6 hoursConversion: Reaction time should be determined by monitoring (TLC/HPLC). Insufficient time leads to low conversion; excessive time can increase byproduct formation.
  • Q3: Is there a viable alternative to the Robinson-Gabriel synthesis for this compound?

    • A3: Yes, the Van Leusen Oxazole Synthesis is a powerful alternative for preparing 5-substituted oxazoles.[8][9] To synthesize this compound, one would need to react propionaldehyde with a specialized reagent like ethyl isocyanoacetate in the presence of a base (e.g., K₂CO₃). This route builds the ring differently, forming the C4-C5 and O-C2 bonds from the isocyanide and the C5-N bond from the aldehyde.[10][11]

  • Q4: How can I definitively confirm the structure of my final product?

    • A4: A combination of spectroscopic techniques is essential for unambiguous structure confirmation.

      • ¹H NMR: Look for the characteristic singlet for the C4-H proton on the oxazole ring, a quartet and triplet for the ethyl ester, and a singlet for the C5-methyl group.

      • ¹³C NMR: Confirm the presence of the correct number of carbon atoms, including the carbonyl of the ester and the carbons of the aromatic oxazole ring.

      • Mass Spectrometry (MS): Verify the molecular weight of the compound (C₇H₉NO₃, MW: 155.15).[12]

      • Infrared (IR) Spectroscopy: Look for characteristic stretches for the C=O of the ester and C=N/C=C bonds within the oxazole ring.

Experimental Protocols
Protocol 1: General Synthesis via Robinson-Gabriel Cyclodehydration

This is a representative protocol and may require optimization.

  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add the 2-acylamino-ketone precursor (1.0 eq).

  • Reagent Addition: Slowly and carefully add the dehydrating agent (e.g., polyphosphoric acid, ~10x weight of the starting material, or concentrated H₂SO₄, ~5-10 eq) with stirring. Note: The addition of sulfuric acid is highly exothermic.

  • Heating: Heat the reaction mixture to the target temperature (e.g., 100-140°C) and maintain for 2-4 hours. Monitor the reaction's progress by taking small aliquots, quenching them in a saturated NaHCO₃ solution, extracting with ethyl acetate, and analyzing the organic layer by TLC.

  • Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization & Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or concentrated NaOH until the pH is ~7-8. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3x).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid using flash column chromatography or recrystallization as described in the troubleshooting section.[7]

References

Technical Support Center: Purification of Ethyl 5-methyloxazole-2-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of Ethyl 5-methyloxazole-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this heterocyclic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your experiments. Our goal is to blend technical accuracy with practical, field-tested insights to ensure the successful isolation of your target molecule.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section is structured in a question-and-answer format to directly address the most common and challenging issues encountered during the column chromatography of this compound.

Question 1: My primary impurity, a starting material from the oxazole synthesis, is co-eluting with my product. How can I improve the separation?

Answer:

Co-elution is a frequent challenge, particularly when impurities share similar polarities with the target compound. The key to resolving this lies in enhancing the selectivity of your chromatographic system.[1] Here’s a systematic approach:

  • Re-evaluate Your Solvent System: The initial choice of eluent is critical. For heterocyclic compounds like oxazoles, a common starting point is a mixture of a non-polar solvent like hexane and a moderately polar solvent such as ethyl acetate.[2] If you're experiencing co-elution, systematically vary the ratio of these solvents. Small, incremental changes can significantly impact resolution. Running a gradient elution, where the polarity of the mobile phase is gradually increased, can also effectively separate compounds with close Rf values.[3]

  • Consider Alternative Solvents: If adjusting the ratio of your current system is ineffective, introducing a different solvent can alter the selectivity. For instance, replacing ethyl acetate with dichloromethane or acetone can change the solute-stationary phase interactions and potentially resolve the co-eluting peaks.[4]

  • Stationary Phase Selection: While silica gel is the most common stationary phase for normal-phase chromatography, it may not always be optimal.[1] If your compound is sensitive to the acidic nature of silica, consider using deactivated silica gel or an alternative stationary phase like alumina.[4] For certain nitrogen-containing heterocycles, amino-functionalized silica can also offer unique selectivity.[1]

Question 2: I'm observing significant product loss during chromatography. What are the likely causes and solutions?

Answer:

Low recovery of this compound can be attributed to several factors, ranging from compound instability to improper technique.

  • Compound Instability on Silica Gel: Oxazole rings, particularly those with certain substituents, can be sensitive to the acidic nature of silica gel, leading to degradation on the column.[4] To test for this, spot your compound on a TLC plate and let it sit for several hours before developing. If you observe streaking or the appearance of new spots, your compound is likely degrading. The solution is to use a less acidic stationary phase, such as neutral alumina or deactivated silica.[4]

  • Irreversible Adsorption: Highly polar compounds can sometimes bind irreversibly to the active sites on the silica gel. This is especially true if your crude sample contains very polar impurities. To mitigate this, you can "dry-load" your sample. This involves pre-adsorbing your crude material onto a small amount of silica gel, which is then carefully added to the top of the column.[5] This technique often leads to better peak shapes and improved recovery.

  • Incomplete Elution: It's possible your compound has not fully eluted from the column.[6] If you suspect this, you can try flushing the column with a much more polar solvent system (e.g., 10% methanol in dichloromethane) to see if you can recover the remaining product.[7] However, be aware that this may also elute more polar impurities.

Question 3: My column is running very slowly, and the bands are broadening. What's causing this, and how can I fix it?

Answer:

Poor flow rate and band broadening are often indicative of a poorly packed column or issues with the mobile phase.

  • Improper Column Packing: Air pockets or channels in the stationary phase will lead to an uneven flow of the mobile phase, causing band broadening and poor separation.[6] Ensure your column is packed uniformly as a slurry and that the silica has settled completely before loading your sample.

  • High Mobile Phase Viscosity: Highly viscous solvent systems can result in slow flow rates and high back pressure.[8] If you are using a viscous solvent, you may need to apply gentle positive pressure to maintain a reasonable flow rate.[5]

  • Precipitation on the Column: If your crude sample is not fully dissolved in the mobile phase, it can precipitate at the top of the column, leading to a blockage.[8] Always ensure your sample is fully dissolved in a minimal amount of solvent before loading.[5]

Question 4: After combining what I thought were pure fractions, my NMR analysis still shows impurities. How can I improve my fraction analysis?

Answer:

Accurate fraction analysis is crucial for obtaining a pure product.

  • Thorough TLC Analysis: Do not rely on a single TLC plate to analyze all your fractions. Run multiple plates, spotting a few fractions on each.[5] This will give you a clearer picture of the elution profile and help you more accurately identify the pure fractions.

  • Use a Visualizing Agent: If your compound or impurities are not UV-active, you will need to use a staining agent (e.g., potassium permanganate or iodine) to visualize the spots on your TLC plate.

  • Combine Fractions Conservatively: It is often better to be conservative when combining fractions. If you are unsure about the purity of a particular fraction, it is best to keep it separate. You can always analyze it later and combine it with the main batch if it is indeed pure.

II. Frequently Asked Questions (FAQs)

This section addresses common questions about the practical aspects of purifying this compound via column chromatography.

What is a good starting solvent system for the TLC analysis of this compound?

A good starting point for developing a TLC solvent system is a mixture of hexane and ethyl acetate.[2] Begin with a ratio of 70:30 (hexane:ethyl acetate) and adjust the polarity based on the resulting Rf value. The ideal Rf for column chromatography is typically between 0.2 and 0.4.

How do I properly pack a silica gel column?

There are two primary methods for packing a silica gel column:

  • Dry Packing: The dry silica gel is poured into the column and then gently tapped to ensure even packing. The mobile phase is then carefully added.

  • Wet Packing (Slurry Method): The silica gel is mixed with the mobile phase to create a slurry, which is then poured into the column. This method is generally preferred as it minimizes the chances of air bubbles and channels forming in the stationary phase.[7]

What is the difference between flash chromatography and gravity chromatography?

The main difference is the use of pressure. In gravity chromatography, the mobile phase moves through the column under the force of gravity alone. In flash chromatography, positive pressure (from an inert gas like nitrogen or air) is applied to the top of the column to force the mobile phase through more quickly.[5] Flash chromatography is generally faster and often provides better separation.

Can this compound be purified by reverse-phase chromatography?

Yes, reverse-phase chromatography is a viable option, particularly if the compound is more soluble in polar solvents.[9] In this technique, a non-polar stationary phase (like C18-modified silica) is used with a polar mobile phase (such as a mixture of water and acetonitrile or methanol).[10]

III. Experimental Protocol: A Step-by-Step Guide

This protocol outlines a general procedure for the purification of this compound using flash column chromatography.

Materials and Equipment:
  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • TLC plates (silica gel coated)

  • UV lamp

  • Collection tubes

  • Rotary evaporator

Procedure:
  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a TLC plate.

    • Develop the plate in a chamber containing a mixture of hexane and ethyl acetate (e.g., 70:30).

    • Visualize the plate under a UV lamp to determine the Rf values of the product and impurities.

    • Adjust the solvent system until the desired product has an Rf value of approximately 0.3.[7]

  • Column Preparation:

    • Securely clamp the chromatography column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then add another layer of sand to the top.

    • Drain the excess solvent until the solvent level is just at the top of the sand.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).[5]

    • Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder.[5]

    • Carefully add this powder to the top of the prepared column.[5]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle positive pressure to the column to begin the elution.

    • Collect the eluate in a series of numbered test tubes.

  • Fraction Analysis:

    • Spot every few fractions onto a TLC plate.

    • Develop and visualize the plate to identify the fractions containing the pure product.

  • Product Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

IV. Data Presentation and Visualization

Table 1: Solvent System Optimization for TLC
Hexane:Ethyl Acetate RatioProduct Rf ValueImpurity 1 Rf ValueImpurity 2 Rf ValueResolution
90:100.100.120.05Poor
80:200.250.300.15Moderate
70:30 0.35 0.45 0.20 Good
60:400.500.600.35Moderate

This table illustrates a typical optimization process for the mobile phase. The 70:30 hexane:ethyl acetate mixture provides the best separation between the product and the major impurities.

Diagram 1: Troubleshooting Workflow for Column Chromatography

Caption: A logical workflow for troubleshooting common column chromatography issues.

V. References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. --INVALID-LINK--

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. --INVALID-LINK--

  • BenchChem. Identification of common impurities in 5-Methoxyoxazole-2-carboxylic acid synthesis. --INVALID-LINK--

  • Hawach. (2025, February 11). Several Problems of Flash Column Chromatography. --INVALID-LINK--

  • Restek. Troubleshooting Guide. --INVALID-LINK--

  • Buchi.com. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. --INVALID-LINK--

  • Phenomenex. Troubleshooting Guide. --INVALID-LINK--

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. --INVALID-LINK--

  • ScienceDirect. Selection of SFC stationary and mobile phases. --INVALID-LINK--

  • ChemScene. This compound. --INVALID-LINK--

  • Pharma Now. Mobile and Stationary Phases in Chromatography Explained. --INVALID-LINK--

  • Research Journal of Pharmacy and Technology. Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. --INVALID-LINK--

  • National Institutes of Health. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. --INVALID-LINK--

  • University of California, Davis. Thin Layer Chromatography. --INVALID-LINK--

  • ChemSynthesis. ethyl 2-methyl-1,3-oxazole-5-carboxylate. --INVALID-LINK--

  • BenchChem. Technical Support Center: Ethyl 3-hydroxyisoxazole-5-carboxylate Purification. --INVALID-LINK--

  • SIELC Technologies. Separation of Ethyl 5-methylisoxazole-3-carboxylate on Newcrom R1 HPLC column. --INVALID-LINK--

References

Strategies for improving the yield of Ethyl 5-methyloxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Answering the complex challenges in heterocyclic synthesis requires a blend of deep mechanistic understanding and practical, field-tested knowledge. This Technical Support Center is designed for you—the dedicated researcher, scientist, and drug development professional—to navigate the intricacies of synthesizing Ethyl 5-methyloxazole-2-carboxylate. As your Senior Application Scientist, I've structured this guide to move beyond simple protocols, focusing on the causality behind experimental choices to empower you to troubleshoot effectively and optimize your reaction yields.

Troubleshooting Guide: Navigating Common Synthesis Hurdles

This section addresses the most pressing issues encountered during the synthesis of this compound. Each question is framed around a specific experimental problem, followed by a detailed analysis of root causes and actionable solutions.

Q1: My yield of this compound is consistently low. What are the primary factors I should investigate?

Low yield is a multifaceted problem that can stem from several stages of the synthetic process. A systematic approach is crucial for diagnosis. The most common synthetic routes, such as the Robinson-Gabriel synthesis or variations involving β-keto esters, are sensitive to specific conditions that can drastically affect the outcome.[1][2]

Root Cause Analysis & Solutions:

  • Inefficient Cyclodehydration: The key ring-forming step in many oxazole syntheses is a cyclodehydration.[1][3] If this step is incomplete, you will isolate unreacted starting material or intermediates.

    • Causality: The energy barrier for the intramolecular cyclization and subsequent dehydration can be high. The choice and strength of the dehydrating agent are paramount. While classic agents like H₂SO₄, PCl₅, or POCl₃ are effective, they can sometimes lead to side reactions and lower yields.[4]

    • Solution Protocol: Consider using polyphosphoric acid (PPA), which has been shown to improve yields in Robinson-Gabriel type syntheses.[4][5] Alternatively, milder and more modern reagents like trifluoroacetic anhydride (TFAA) or Dess-Martin periodinane followed by cyclodehydration with triphenylphosphine and iodine can offer higher selectivity and yield.[1]

  • Side Reactions & Impurity Formation: The starting materials for oxazole synthesis are often reactive and can participate in undesired pathways.

    • Causality: For syntheses starting from ethyl 2-chloro-3-oxobutanoate, self-condensation or reaction with moisture can compete with the desired cyclization.[6] The basicity of the reaction medium can also lead to ring-opening of the newly formed oxazole, as the C2 position can be susceptible to nucleophilic attack under certain conditions.[7]

    • Solution Protocol:

      • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and reagents/solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

      • Temperature Control: Run initial optimization experiments at lower temperatures to minimize side reactions. While heating is often required to drive the cyclization, excessive heat can promote decomposition.[8]

      • pH Control: If applicable to your specific route, maintain the pH within the optimal range to prevent base-catalyzed degradation.

  • Sub-optimal Reagent Stoichiometry: Incorrect molar ratios can leave starting materials unreacted or promote side reactions.

    • Causality: In a multi-component reaction, the concentration of each reactant influences the reaction kinetics. For instance, in a Hantzsch-type synthesis, the ratio of the α-haloketone to the amide source is critical.[9][10]

    • Solution Protocol: Systematically vary the molar ratios of your key reactants. A Design of Experiments (DoE) approach can be highly effective in identifying the optimal stoichiometry with a minimal number of experiments.

Troubleshooting Workflow for Low Yield

Below is a logical workflow to diagnose and resolve low-yield issues.

LowYield_Workflow start Low Yield Observed check_purity Analyze Crude Product (TLC, 1H NMR) start->check_purity decision_purity Unreacted Starting Material Present? check_purity->decision_purity increase_conditions Optimize Reaction Conditions: 1. Increase Temperature/Time 2. Use Stronger Dehydrating Agent decision_purity->increase_conditions Yes decision_side_products Significant Side Products Observed? decision_purity->decision_side_products No end Yield Improved increase_conditions->end refine_conditions Refine Reaction Conditions: 1. Lower Temperature 2. Use Milder Reagents 3. Check Stoichiometry decision_side_products->refine_conditions Yes check_workup Review Workup & Purification: - Check pH during extraction - Analyze aqueous layers - Optimize chromatography decision_side_products->check_workup No refine_conditions->end check_workup->end

Caption: A systematic workflow for troubleshooting low product yield.

Q2: I am observing multiple spots on my TLC plate that are difficult to separate from the product. What are the likely impurities and how can I prevent them?

Impurity profiling is key to optimizing any synthesis. In oxazole synthesis, impurities often arise from predictable side reactions.

Common Impurities and Prevention Strategies:

Impurity TypeProbable Cause & MechanismPrevention & Mitigation Strategy
Unreacted Acylamino-ketone Incomplete cyclodehydration during a Robinson-Gabriel synthesis.[1]Use a more forceful dehydrating agent like PPA or TFAA, or increase reaction time/temperature cautiously.[4][11]
Ring-Opened Products (Isocyanides) The C2-proton of the oxazole ring can be deprotonated by a strong base, leading to ring cleavage.[5]Avoid excessively strong bases during the reaction or workup. Maintain a neutral or slightly acidic pH during extraction.
Polymeric Material Acid-catalyzed polymerization of starting materials or intermediates, especially with sensitive functional groups.Use the minimum effective concentration of acid catalyst. Add the catalyst slowly and at a reduced temperature.
Isomeric Oxazole If using an asymmetric starting material, formation of a regioisomer is possible (e.g., ethyl 4-methyloxazole-2-carboxylate).Choose a synthetic route with high regioselectivity. For example, methods starting from specific α-haloketones can provide better control than some condensation reactions.[7]

Purification Protocol: High-Performance Flash Chromatography

If impurities persist, a well-designed chromatography protocol is essential.

  • Solvent System Selection: Use TLC to find an optimal solvent system. A mixture of hexanes and ethyl acetate is a common starting point. Aim for an Rf value of ~0.3 for the desired product.

  • Column Packing: Use a high-quality silica gel. Pack the column as a slurry to avoid air bubbles and channeling.[12]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (e.g., dichloromethane). For better separation, adsorb the sample onto a small amount of silica gel before loading it onto the column.[12]

  • Elution: Run a gradient elution, starting with a low polarity (e.g., 95:5 Hexanes:EtOAc) and gradually increasing the polarity. This will help separate closely-eluting impurities.

  • Fraction Analysis: Collect small fractions and analyze them by TLC before combining the pure fractions.[12]

Frequently Asked Questions (FAQs)

This section provides concise answers to common foundational questions regarding the synthesis of this compound.

Q1: What are the most common and reliable synthetic routes to prepare this compound?

Several robust methods exist, with the choice often depending on the availability of starting materials.

  • Robinson-Gabriel Synthesis: This classic method involves the cyclodehydration of a 2-acylamino-ketone.[3] It is a versatile method for producing various substituted oxazoles.[1]

  • From α-Haloketones (Hantzsch-type Synthesis): The reaction of an α-haloketone with a primary amide is a straightforward approach.[7] For your target molecule, this would involve reacting a suitable α-halo-β-ketoester with formamide or a related reagent.

  • From β-Keto Esters: Efficient methods have been developed for synthesizing substituted oxazoles directly from β-keto esters, which are often readily available starting materials.[2]

A Common Synthetic Pathway

The following diagram illustrates a generalized Robinson-Gabriel pathway, a foundational method for oxazole synthesis.

RobinsonGabriel cluster_0 Synthesis Pathway start 2-Acylamino-ketone intermediate Dihydrooxazolol Intermediate start->intermediate Acid Catalyst (e.g., H2SO4) product This compound intermediate->product Dehydration (-H2O)

Caption: Generalized Robinson-Gabriel synthesis pathway.[11]

Q2: What analytical techniques are recommended for monitoring reaction progress and confirming the final product structure?

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is indispensable. Use a UV lamp to visualize the spots. The product, being part of a conjugated system, should be UV-active. You should see the starting material spot diminish as a new, typically lower-Rf product spot appears.

  • Structure Confirmation:

    • ¹H and ¹³C NMR Spectroscopy: This is the most definitive method. You should look for characteristic shifts for the methyl group, the ethyl ester, and the proton on the oxazole ring.

    • Mass Spectrometry (MS): To confirm the molecular weight (155.15 g/mol for C₇H₉NO₃).[13]

    • Infrared (IR) Spectroscopy: To identify key functional groups, such as the ester carbonyl (C=O) stretch.

Q3: Are there any specific safety precautions I should take during this synthesis?

Yes, several reagents commonly used in oxazole synthesis require careful handling.

  • Dehydrating Agents: Strong acids like sulfuric acid and phosphorus oxychloride are highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a chemical fume hood.

  • Solvents: Many organic solvents are flammable and/or toxic. Ensure good ventilation and avoid sources of ignition.

  • α-Haloketones: These compounds are often lachrymatory (tear-inducing) and alkylating agents. Handle them with extreme care in a fume hood.

Q4: Can the ethyl ester group be easily modified post-synthesis?

Absolutely. The ethyl ester at the C2 position is a versatile handle for further functionalization.

  • Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid (5-methyloxazole-2-carboxylic acid) using either acidic or basic conditions.[14]

  • Amidation: The resulting carboxylic acid can be coupled with various amines using standard peptide coupling reagents (e.g., EDCI, HOBt) to form a wide range of amides.[14]

  • Transesterification: The ethyl ester can be converted to other esters (e.g., methyl, tert-butyl) by reacting it with a different alcohol in the presence of an acid or base catalyst.[14]

References

Resolving inconsistencies in the NMR spectra of Ethyl 5-methyloxazole-2-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 5-methyloxazole-2-carboxylate derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common inconsistencies encountered during NMR spectroscopic analysis of this important class of heterocyclic compounds. Our goal is to provide you with the expertise and in-depth understanding necessary to ensure the integrity and accuracy of your experimental results.

Introduction

This compound and its derivatives are key building blocks in medicinal chemistry and materials science. Accurate structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for quality control and reaction monitoring. However, the NMR spectra of these compounds can sometimes present inconsistencies that may lead to misinterpretation of data. This guide provides a structured approach to troubleshooting these issues, grounded in established scientific principles.

Troubleshooting Guide: Resolving Common NMR Spectral Inconsistencies

This section addresses specific problems you may encounter with the NMR spectra of this compound derivatives in a question-and-answer format.

Question 1: I'm observing unexpected chemical shifts for the oxazole ring protons. What could be the cause?

Answer:

Deviations in the chemical shifts of the oxazole ring protons are a common issue and can often be attributed to solvent effects.[1][2][3] The electron density distribution in the heterocyclic ring is sensitive to the polarity and hydrogen-bonding capabilities of the solvent used for NMR analysis.[2][4]

  • Causality: Polar aprotic solvents like DMSO-d6 can form hydrogen bonds with the oxazole ring protons, leading to a downfield shift compared to spectra recorded in less polar solvents like CDCl3.[1][3] Aromatic solvents such as benzene-d6 can induce upfield shifts due to anisotropic effects.[3][5]

  • Troubleshooting Protocol:

    • Solvent Comparison: Record the ¹H NMR spectrum of your compound in at least two different deuterated solvents of varying polarity (e.g., CDCl3 and DMSO-d6).

    • Data Analysis: Compare the chemical shifts of the ring protons in both spectra. A significant solvent-induced shift is a strong indicator that solvent effects are the primary cause of the inconsistency.

    • Reference Comparison: Compare your observed shifts to literature values for similar compounds, paying close attention to the solvent used in the reported data.[6][7][8]

Question 2: The integration of my ethyl ester protons does not correspond to the expected 2:3 ratio. Why is this happening?

Answer:

Inaccurate integration of the ethyl ester signals (-OCH₂CH₃) is frequently caused by the presence of residual solvents or impurities that have signals in the same region of the spectrum.[5]

  • Common Impurities:

    • Residual Ethyl Acetate: A common recrystallization and chromatography solvent, ethyl acetate, has signals that can overlap with the ethyl ester protons of your product.[5]

    • Water: A broad water peak can sometimes obscure the quartet of the methylene group.[5][9]

    • Starting Materials or Byproducts: Incomplete reactions or side reactions can lead to impurities with signals in this region.[10][11]

  • Troubleshooting Protocol:

    • Check for Residual Solvents: Carefully examine the spectrum for characteristic signals of common laboratory solvents. A table of common solvent residual peaks is provided below.

    • D₂O Exchange: To confirm the presence of an interfering water peak, add a drop of D₂O to your NMR tube, shake well, and re-acquire the spectrum. The water peak should significantly diminish or disappear.[5]

    • Purity Assessment: If residual solvents are ruled out, assess the purity of your sample using other analytical techniques such as TLC, LC-MS, or GC-MS to identify any potential impurities.[10]

Question 3: My ¹³C NMR spectrum shows more or fewer signals than expected for the oxazole ring. What does this indicate?

Answer:

The number of signals in the ¹³C NMR spectrum directly corresponds to the number of unique carbon environments in the molecule. Discrepancies can arise from several factors, including the presence of isomers, degradation, or instrumental artifacts.[12][13]

  • Potential Causes:

    • Isomers: The synthesis of substituted oxazoles can sometimes yield regioisomers, which will have distinct sets of ¹³C NMR signals.[14][15]

    • Tautomerism: While less common for this specific scaffold, some heterocyclic compounds can exist as tautomers in solution, leading to additional peaks.[16]

    • Degradation: Oxazole rings can be susceptible to ring-opening under certain conditions, leading to the formation of byproducts with different carbon skeletons.[10][17]

  • Troubleshooting Workflow:

    G start Unexpected Number of ¹³C NMR Signals check_isomers Review Synthetic Route for Potential Isomers start->check_isomers check_degradation Assess Sample Stability (e.g., re-run after 24h) start->check_degradation run_2d_nmr Acquire 2D NMR (HSQC, HMBC) check_isomers->run_2d_nmr check_degradation->run_2d_nmr analyze_2d Analyze Correlation Spectra to Confirm Structure run_2d_nmr->analyze_2d repurify Re-purify Sample (e.g., Chromatography, Recrystallization) analyze_2d->repurify If Impurities Detected consult_lit Consult Literature for Similar Compounds analyze_2d->consult_lit If Structure is Ambiguous conclusion Structure Confirmed or New Species Identified analyze_2d->conclusion If Structure is Confirmed repurify->run_2d_nmr consult_lit->conclusion

    Caption: Troubleshooting workflow for ¹³C NMR spectral inconsistencies.

Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H and ¹³C NMR chemical shift ranges for this compound?

A1: The following table provides approximate chemical shift ranges. Note that these values can be influenced by the solvent and substituents on the oxazole ring.[1][12][13]

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Oxazole H-4~7.0 - 8.0~120 - 140
5-Methyl (CH₃)~2.3 - 2.6~10 - 15
Ethyl Ester (-OCH₂)~4.2 - 4.5~60 - 65
Ethyl Ester (-CH₃)~1.2 - 1.5~13 - 15
Oxazole C-2-~155 - 165
Oxazole C-4-~120 - 140
Oxazole C-5-~145 - 155
Ester Carbonyl (C=O)-~160 - 170

Q2: Can temperature affect the NMR spectrum of my compound?

A2: Yes, temperature can influence NMR spectra, particularly if conformational isomers (rotamers) are present or if there are exchange processes occurring on the NMR timescale.[18][19][20] For this compound derivatives, rotation around the C2-ester bond could potentially be restricted at lower temperatures, leading to peak broadening or the appearance of new signals. If you observe broad peaks at room temperature, acquiring the spectrum at an elevated temperature (e.g., 50-60 °C) may result in sharper signals.[5]

Q3: My sample is poorly soluble in common deuterated solvents. What are my options?

A3: If solubility is an issue, you can try more polar solvents like DMSO-d6 or DMF-d7.[5] Alternatively, using a co-solvent system might improve solubility. For particularly challenging samples, solid-state NMR could be a viable alternative for structural analysis.[14]

Data Presentation: Common NMR Solvent Residual Peaks

Solvent ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Acetone-d₆2.0529.84, 206.26
Benzene-d₆7.16128.06
Chloroform-d7.2677.16
DMSO-d₆2.5039.52
Methanol-d₄3.31, 4.87 (OH)49.05
Water (H₂O/HDO)Variable (typically 1.5-4.8)-

Source: Adapted from Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

References

Technical Support Center: Overcoming Challenges in the Large-Scale Synthesis of Ethyl 5-methyloxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 5-methyloxazole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our approach is grounded in established chemical principles and practical, field-proven insights to ensure the successful and efficient large-scale production of your target molecule.

I. Overview of the Synthesis Pathway

The large-scale synthesis of this compound typically proceeds via a multi-step route, culminating in the cyclization of a key intermediate. While several synthetic strategies for oxazoles exist, a common and scalable approach involves the formation of an α-acylamino ketone followed by cyclodehydration.[1]

A prevalent laboratory and industrial-scale synthesis involves the reaction of ethyl 2-chloro-3-oxobutanoate with formamide. This method is often preferred due to the relative accessibility of the starting materials. The reaction proceeds through an initial substitution of the chlorine atom by the formamide nitrogen, followed by an acid-catalyzed cyclization and dehydration to form the oxazole ring.

Synthesis_Pathway A Ethyl 2-chloro-3-oxobutanoate C Ethyl 2-formamido-3-oxobutanoate (Intermediate) A->C B Formamide B->C D This compound (Product) C->D Cyclodehydration E Acid Catalyst (e.g., H2SO4, PPA) E->D

Caption: General synthesis pathway for this compound.

II. Troubleshooting Guide: Common Challenges and Solutions

This section addresses specific problems that can arise during the synthesis and provides actionable solutions.

A. Low Reaction Yield

Question: My overall yield of this compound is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in oxazole synthesis can stem from several factors, including incomplete reaction, side reactions, and product degradation. A systematic approach to identify and address the root cause is crucial.

  • Incomplete Cyclization: The cyclodehydration of the ethyl 2-formamido-3-oxobutanoate intermediate is a critical step. Insufficiently strong dehydrating agents or inadequate reaction temperatures can lead to an incomplete reaction.

    • Solution: Consider using stronger dehydrating agents such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) in place of or in addition to sulfuric acid.[1] Ensure the reaction temperature is maintained at the optimal level for a sufficient duration. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly recommended.

  • Side Reactions: The formation of byproducts is a common cause of low yields. In this synthesis, potential side reactions include the formation of isomeric oxazoles or polymerization of starting materials and intermediates under harsh acidic conditions.

    • Solution: Optimize the reaction temperature and the rate of addition of the acid catalyst. A slower, controlled addition of the catalyst at a lower temperature can help to minimize side reactions. The choice of solvent can also influence the reaction outcome; explore alternative solvents to improve selectivity.

  • Product Degradation: Oxazole rings can be susceptible to cleavage under harsh acidic or basic conditions, especially at elevated temperatures.[2]

    • Solution: During the workup, neutralize the reaction mixture promptly and avoid prolonged exposure to strong acids or bases. Use a milder workup procedure, such as quenching the reaction with a cold sodium bicarbonate solution.

ParameterStandard ConditionOptimized Condition for Higher YieldRationale
Dehydrating Agent Concentrated H₂SO₄Polyphosphoric Acid (PPA)PPA is a more powerful dehydrating agent, promoting more efficient cyclization.
Reaction Temperature 100-120 °C80-100 °C with extended reaction timeLowering the temperature can reduce the formation of degradation products and side reactions.
Catalyst Addition Bulk addition at the startSlow, dropwise additionControlled addition helps to manage the reaction exotherm and minimize polymerization.
B. Formation of Isomeric Impurities

Question: My final product is contaminated with a significant amount of an isomeric byproduct. How can I identify and minimize its formation?

Answer: The formation of regioisomers is a known challenge in the synthesis of substituted oxazoles. In this case, the likely isomeric impurity is Ethyl 4-methyloxazole-2-carboxylate.

Isomer_Formation cluster_0 Desired Pathway cluster_1 Side Reaction Pathway A Ethyl 2-formamido-3-oxobutanoate B This compound (5-methyl isomer) A->B  Cyclization (Major) C Rearrangement/Alternative Cyclization A->C D Ethyl 4-methyloxazole-2-carboxylate (4-methyl isomer) C->D  Cyclization (Minor)

Caption: Pathways for the formation of the desired product and its isomer.

The regioselectivity of the cyclization is influenced by the reaction conditions. The formation of the 4-methyl isomer can be promoted by certain acid catalysts and higher temperatures.

  • Minimizing Isomer Formation:

    • Temperature Control: Maintain a consistent and optimized reaction temperature. Excursions to higher temperatures can favor the formation of the thermodynamically more stable, but undesired, isomer.

    • Choice of Catalyst: The choice of acid catalyst can significantly impact the isomeric ratio. Experiment with different catalysts (e.g., PPA, Eaton's reagent) to find the one that provides the best selectivity for the desired 5-methyl isomer.

    • Purification: If the formation of the isomer cannot be completely avoided, a robust purification strategy is necessary. Fractional distillation under reduced pressure or preparative chromatography may be required to separate the isomers.

C. Purification Challenges

Question: I am having difficulty purifying this compound on a large scale. Column chromatography is not practical. What are my options?

Answer: Large-scale purification requires methods that are both effective and scalable. While column chromatography is an excellent tool for small-scale purification, it is often not economically viable for industrial production.

  • Recrystallization: This is often the most cost-effective method for purifying solid compounds at scale. The key is to find a suitable solvent system.

    • Solvent Screening: A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Screen a variety of solvents of different polarities (e.g., ethanol, isopropanol, ethyl acetate, heptane, and mixtures thereof).

    • Protocol:

      • Dissolve the crude product in a minimal amount of the hot solvent.

      • If there are insoluble impurities, perform a hot filtration.

      • Allow the solution to cool slowly to promote the formation of large, pure crystals. Seeding with a small crystal of the pure product can be beneficial.

      • Cool the mixture in an ice bath to maximize the yield.

      • Collect the crystals by filtration and wash with a small amount of the cold solvent.

      • Dry the crystals under vacuum.

  • Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method.

    • Considerations: Ensure that the product is thermally stable at the distillation temperature to avoid degradation. A fractional distillation column may be necessary to separate impurities with close boiling points.

  • Acid-Base Extraction: This technique can be used to remove acidic or basic impurities.

    • Procedure: Dissolve the crude product in an organic solvent and wash with an aqueous acid solution to remove basic impurities, followed by a wash with an aqueous base solution (e.g., sodium bicarbonate) to remove acidic impurities. Finally, wash with brine and dry the organic layer.[2]

III. Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for this synthesis? A1: The synthesis involves the use of corrosive acids (sulfuric acid, PPA) and potentially flammable solvents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction can be exothermic, so ensure proper temperature control and have a cooling bath readily available.

Q2: How can I monitor the progress of the reaction? A2: TLC is a quick and effective way to monitor the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to separate the starting material, intermediate, and product. HPLC is a more quantitative method and is recommended for accurate monitoring of reaction conversion and impurity formation.

Q3: What are the expected spectroscopic data for this compound? A3:

  • ¹H NMR: Expect signals for the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm), a singlet for the methyl group on the oxazole ring (around 2.5 ppm), and a singlet for the proton on the oxazole ring (around 7.0 ppm).

  • ¹³C NMR: Expect signals for the carbonyl carbon of the ester, the carbons of the oxazole ring, and the carbons of the ethyl and methyl groups.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (155.15 g/mol ) should be observed.[3]

Q4: Can this synthesis be performed in a one-pot procedure? A4: While a one-pot synthesis from ethyl 2-chloro-3-oxobutanoate and formamide is possible, it can be challenging to control the reaction conditions and may lead to lower yields and higher impurity levels. A two-step process with isolation of the intermediate is often preferred for better control and purity on a large scale.

IV. Experimental Protocols

Protocol 1: Synthesis of this compound
  • Step 1: Formation of Ethyl 2-formamido-3-oxobutanoate

    • In a suitable reactor, dissolve ethyl 2-chloro-3-oxobutanoate (1.0 eq) in a suitable solvent such as toluene.

    • Add formamide (1.2 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq).

    • Heat the mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture, wash with water and brine, and concentrate the organic layer under reduced pressure to obtain the crude intermediate.

  • Step 2: Cyclodehydration to this compound

    • To the crude ethyl 2-formamido-3-oxobutanoate, add polyphosphoric acid (PPA) (2-3 times the weight of the intermediate).

    • Heat the mixture to 90-100 °C with vigorous stirring for 2-4 hours. Monitor the reaction by TLC.

    • Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

    • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization
  • Select a suitable solvent system based on prior screening (e.g., ethanol/water or ethyl acetate/heptane).

  • Dissolve the crude product in the minimum amount of the hot solvent mixture.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the mixture in an ice bath for at least one hour.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold solvent.

  • Dry the purified product under vacuum at a temperature not exceeding 40 °C.

V. References

  • Dewar, M. J. S.; Turchi, I. J. The Cornforth Rearrangement. J. Org. Chem.1974 , 39 (11), 1605–1607.

  • Cornforth, J. W.; Fawaz, E.; Goldsworthy, L. J.; Robinson, R. A synthesis of acylamidomalondialdehydes. J. Chem. Soc.1949 , 330.

  • Kürti, L.; Czakó, B. Strategic Applications of Named Reactions in Organic Synthesis; Elsevier Academic Press: Amsterdam, 2005.

  • BenchChem. Troubleshooting scale-up production of 5-Methoxyoxazole-2-carboxylic acid. BenchChem Technical Support, 2025.

  • ChemScene. This compound. --INVALID-LINK-- (accessed Jan 4, 2026).

  • Google Patents. Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. WO2003042193A1, filed November 15, 2002, and issued May 22, 2003.

  • Google Patents. Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. US20030139606A1, filed November 15, 2002, and issued July 24, 2003.

  • Cornforth, J. W.; Cornforth, R. H. Synthesis of oxazoles from ethyl acetoacetate. Ring-fission of some oxazole-5-carboxylic acids. J. Chem. Soc.1953 , 93-98.

  • Google Patents. Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. WO2012032528A2, filed September 9, 2011, and issued March 15, 2012.

  • MDPI. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank2024 , 2024(1), M1762.

  • ResearchGate. Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Phosphorus, Sulfur, and Silicon and the Related Elements2017 , 193(3).

  • Google Patents. Process for preparing leflunomide. WO2001060803A1, filed February 15, 2001, and issued August 23, 2001.

  • Google Patents. Production of 4-methyloxazole-5-carboxylic esters. US3538110A, filed December 26, 1967, and issued November 3, 1970.

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. --INVALID-LINK-- (accessed Jan 4, 2026).

  • Organic Syntheses. 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Org. Synth.1971 , 51, 90.

  • PubMed Central. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules2020 , 25(7), 1696.

  • UM Impact. Ethyl 4-(2-bromomethyl-5,5-dimethyl-1,3-dioxan-2-yl)-5-methylisoxazole-3- carboxylate. --INVALID-LINK-- (accessed Jan 4, 2026).

  • ResearchGate. Convenient Preparation of Substituted 5-Aminooxazoles via a Microwave-Assisted Cornforth Rearrangement. J. Comb. Chem.2007 , 9(4), 622-625.

  • Sigma-Aldrich. Ethyl 5-methylisoxazole-4-carboxylate 97%. --INVALID-LINK-- (accessed Jan 4, 2026).

  • ChemicalBook. ETHYL 5-ACETYLISOXASOLE-3-CARBOXYLATE synthesis. --INVALID-LINK-- (accessed Jan 4, 2026).

  • MDPI. Diethyl 2-Cyano-3-oxosuccinate. Molbank2023 , 2023(2), M1634.

  • Beilstein Journals. Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones. Beilstein J. Org. Chem.2021 , 17, 185–194.

  • ResearchGate. The Synthesis of Some Chiral 2-Aminoalkyloxazole-5-carboxylates from Isoxazol-5(2H)-ones. Aust. J. Chem.2003 , 56(9), 897-901.

  • Science and Education Publishing. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. World Journal of Organic Chemistry2017 , 5(1), 1-5.

  • ResearchGate. Ethyl 2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. Acta Crystallogr. Sect. E Struct. Rep. Online2011 , 67(Pt 11), o2879.

References

Techniques for minimizing impurities in Ethyl 5-methyloxazole-2-carboxylate reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Ethyl 5-methyloxazole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this synthesis. Our goal is to empower you with the scientific understanding to minimize impurities and optimize your reaction outcomes.

Introduction to the Synthesis

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. One of the most common and efficient methods for its synthesis is the Van Leusen oxazole synthesis.[1][2] This reaction involves the base-mediated condensation of an aldehyde with a tosylmethyl isocyanide (TosMIC) derivative. In the case of this compound, the likely precursors are acetaldehyde and ethyl 2-isocyano-2-tosylacetate or a related reactive isocyanide species.

This guide will focus on the challenges and nuances of this synthetic route, providing you with the expertise to navigate potential pitfalls and ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the synthesis of this compound.

Q1: What is the fundamental mechanism of the Van Leusen oxazole synthesis for this specific target molecule?

A1: The reaction proceeds through a well-established multi-step mechanism:[3][4]

  • Deprotonation: A base, such as potassium carbonate or DBU, abstracts the acidic proton from the α-carbon of the ethyl 2-isocyanoacetate derivative.

  • Nucleophilic Addition: The resulting carbanion acts as a nucleophile and attacks the carbonyl carbon of acetaldehyde.

  • Cyclization: The intermediate undergoes an intramolecular cyclization (a 5-endo-dig cyclization) to form an oxazoline intermediate.[2]

  • Elimination: The final step involves the elimination of the tosyl group (as p-toluenesulfinic acid) to afford the aromatic oxazole ring.[3]

Q2: Which base is most suitable for this reaction, and why?

A2: The choice of base is critical and depends on the reactivity of your specific substrates and the desired reaction conditions.

  • Potassium Carbonate (K₂CO₃): A commonly used, milder base that is often effective and cost-efficient. It is a good starting point for optimization.

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A stronger, non-nucleophilic base that can be beneficial if the deprotonation of the isocyanide is sluggish.

  • Potassium tert-butoxide (t-BuOK): A very strong base that should be used with caution, as it can promote side reactions if not carefully controlled.

The selection of the base influences the reaction rate and the impurity profile. Weaker bases may require longer reaction times or heating, while stronger bases can often facilitate the reaction at lower temperatures.[3]

Q3: What are the most common sources of impurities in this reaction?

A3: Impurities can arise from several sources:

  • Starting Materials: The purity of acetaldehyde and the isocyanide reagent is paramount. Acetaldehyde can contain impurities like acetic acid or paraldehyde, which can interfere with the reaction.

  • Side Reactions: Competing reaction pathways can lead to byproducts. For instance, the self-condensation of acetaldehyde can occur under basic conditions.

  • Incomplete Reaction: Unreacted starting materials will contaminate the final product.

  • Product Degradation: Oxazoles can be sensitive to strong acidic or basic conditions, especially at elevated temperatures, potentially leading to ring-opening or other degradation pathways.[5]

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting materials, intermediates, and the final product. The product, being an ester, will be relatively nonpolar. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Low or No Product Yield 1. Ineffective Base: The base may not be strong enough to deprotonate the isocyanide efficiently. 2. Poor Quality Reagents: Impurities in starting materials can inhibit the reaction. 3. Presence of Water: Moisture can hydrolyze the isocyanide or interfere with the base. 4. Low Reaction Temperature: The reaction may require thermal energy to proceed at a reasonable rate.1. Switch to a stronger base: If using K₂CO₃, consider trying DBU or NaH. 2. Purify starting materials: Distill acetaldehyde immediately before use. Ensure the purity of the isocyanide reagent. 3. Use anhydrous conditions: Dry all glassware thoroughly. Use anhydrous solvents and handle reagents under an inert atmosphere (e.g., nitrogen or argon). 4. Increase reaction temperature: Gently heat the reaction mixture (e.g., to 40-60 °C) and monitor by TLC.
Formation of a Significant Amount of Byproduct 1. Aldol Condensation of Acetaldehyde: Acetaldehyde can self-condense in the presence of a base. 2. Formation of Nitrile Byproduct: If the starting isocyanide has a tosyl group and reacts with a ketone impurity, a nitrile can be formed.[6] 3. Hydrolysis of Isocyanide: The isocyanide can be hydrolyzed to the corresponding amine, which can lead to other side products.1. Slow addition of acetaldehyde: Add the acetaldehyde dropwise to the reaction mixture containing the deprotonated isocyanide to maintain a low concentration of the aldehyde. 2. Ensure high purity of acetaldehyde: Check for and remove any ketone impurities. 3. Maintain strictly anhydrous conditions: As mentioned above, this is crucial to prevent hydrolysis.
Difficult Purification of the Final Product 1. Presence of p-toluenesulfinic acid: This is a byproduct from the elimination of the tosyl group and can be difficult to remove. 2. Emulsion during Workup: The presence of salts and polar byproducts can lead to the formation of emulsions during aqueous extraction. 3. Co-elution of Impurities: Impurities with similar polarity to the product can be challenging to separate by column chromatography.1. Aqueous wash with a mild base: A wash with a dilute solution of sodium bicarbonate can help remove the acidic sulfinic acid. A wash with a sodium hydrosulfide (NaHS) solution has also been reported to be effective.[7] 2. Brine wash: Washing the organic layer with a saturated solution of sodium chloride can help to break emulsions. 3. Optimize chromatography: Use a shallow solvent gradient during column chromatography to improve separation. Consider using a different stationary phase if silica gel is not effective.
Product is an Oil and Difficult to Handle 1. Presence of Impurities: Even small amounts of impurities can prevent a compound from crystallizing. 2. Low Melting Point: The product may naturally be a low-melting solid or an oil at room temperature.1. High-purity is key: Purify the product thoroughly using column chromatography. 2. Induce crystallization: Try dissolving the oil in a minimal amount of a nonpolar solvent (like hexanes) and storing it at a low temperature (-20 °C). Scratching the inside of the flask with a glass rod can also help to induce crystallization.

Experimental Protocol: A Representative Synthesis

The following is a generalized, representative protocol for the synthesis of this compound based on the Van Leusen reaction. Note: This protocol should be optimized for your specific laboratory conditions and reagent purity.

Reagents and Materials:

  • Ethyl 2-isocyanoacetate (or a suitable precursor)

  • Acetaldehyde

  • Potassium Carbonate (anhydrous)

  • Anhydrous Methanol

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous potassium carbonate (2.0 eq).

  • Addition of Reagents: Under a nitrogen atmosphere, add anhydrous THF and anhydrous methanol (e.g., in a 4:1 ratio). Cool the mixture to 0 °C in an ice bath.

  • To the cooled suspension, add ethyl 2-isocyanoacetate (1.1 eq) dropwise.

  • After stirring for 15-20 minutes, add freshly distilled acetaldehyde (1.0 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Workup: Quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Workflow Diagram:

Workflow cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine Base and Solvents (K2CO3, THF/MeOH) add_iso 2. Add Isocyanide (0 °C) reagents->add_iso add_ald 3. Add Acetaldehyde (<5 °C) add_iso->add_ald react 4. React at RT (4-6h, Monitor by TLC) add_ald->react quench 5. Quench with Water react->quench extract 6. Extract with EtOAc quench->extract wash 7. Wash with NaHCO3 & Brine extract->wash dry 8. Dry and Concentrate wash->dry purify 9. Column Chromatography dry->purify product Pure Product purify->product

Caption: A typical workflow for the synthesis and purification of this compound.

Impurity Identification and Mitigation

A proactive approach to impurity management is essential for a successful synthesis. The following table outlines potential impurities and strategies for their identification and control.

Impurity Potential Structure Identification Method Mitigation Strategy
Unreacted IsocyanideEthyl 2-isocyanoacetateGC-MS, ¹H NMREnsure stoichiometry is correct, consider longer reaction times or a stronger base.
Unreacted AldehydeAcetaldehyde¹H NMR (characteristic aldehyde proton signal)Use a slight excess of the isocyanide, ensure efficient mixing.
Aldol Adduct3-Hydroxybutanal¹H NMR, LC-MSSlow addition of acetaldehyde at low temperature.
p-Toluenesulfinic acidCan be observed in the crude ¹H NMRAqueous wash with a mild base (e.g., NaHCO₃).

Impurity Formation Pathway Diagram:

Impurities Isocyanide Ethyl 2-isocyanoacetate Reaction_Mix Reaction Mixture (Base, Solvent) Isocyanide->Reaction_Mix Acetaldehyde Acetaldehyde Acetaldehyde->Reaction_Mix Product This compound Reaction_Mix->Product Desired Pathway Aldol Aldol Condensation Product Reaction_Mix->Aldol Side Reaction (Excess Aldehyde) Hydrolysis Hydrolysis Products Reaction_Mix->Hydrolysis Side Reaction (Presence of Water) Unreacted_Iso Unreacted Isocyanide Reaction_Mix->Unreacted_Iso Incomplete Reaction Unreacted_Ald Unreacted Acetaldehyde Reaction_Mix->Unreacted_Ald Incomplete Reaction

Caption: Potential pathways leading to the desired product and common impurities.

References

Technical Support Center: Stereoselective Synthesis of Ethyl 5-Methyloxazole-2-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the stereoselective synthesis of Ethyl 5-methyloxazole-2-carboxylate and its analogs. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during these sensitive synthetic procedures. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot and optimize your reactions effectively.

Introduction: The Significance of Chiral Oxazoles

Oxazole heterocycles are privileged scaffolds in medicinal chemistry and materials science due to their wide range of biological activities and unique electronic properties.[1][2] The stereoselective synthesis of substituted oxazoles, particularly those with chiral centers adjacent to or within the substituent at the 5-position, is of paramount importance. The spatial arrangement of these substituents can dramatically influence biological activity, making control over stereochemistry a critical aspect of synthesis design. This guide will navigate the primary strategies for achieving stereocontrol and address the nuanced problems that can arise in the laboratory.

Core Synthetic Strategies: An Overview

Choosing the correct synthetic approach is the first critical decision. The two primary strategies for inducing stereoselectivity in the synthesis of analogs like this compound are chiral auxiliary-mediated synthesis and asymmetric catalysis . Each has distinct advantages and is suited to different scenarios.

Synthetic_Strategy_Workflow cluster_catalysis Asymmetric Catalysis cluster_auxiliary Chiral Auxiliary Approach start Goal: Stereoselective Synthesis of 5-Substituted Oxazole Analog decision1 Is a suitable chiral catalyst commercially available or easily synthesized? start->decision1 catalysis Use Asymmetric Catalysis (e.g., Rh(II) or Cu(I) with chiral ligands) decision1->catalysis  Yes auxiliary Use a Chiral Auxiliary (e.g., Evans' Oxazolidinone) decision1->auxiliary  No / Substrate is complex catalysis_adv Advantages: - High atom economy - Low catalyst loading - Scalable catalysis->catalysis_adv end_goal Desired Chiral Oxazole Analog catalysis->end_goal auxiliary_adv Advantages: - High predictability - Robust and reliable - Well-documented auxiliary->auxiliary_adv auxiliary->end_goal

Caption: High-level decision workflow for selecting a stereoselective synthesis strategy.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving high stereoselectivity for 5-substituted oxazole analogs?

A: The main hurdles are:

  • Controlling the Stereocenter: The key challenge is the creation of the chiral center, typically on the side chain at the C5 position of the oxazole ring. This requires careful control over the transition state geometry of the bond-forming reaction.

  • Racemization: The product or intermediates can be susceptible to racemization under harsh reaction conditions (e.g., strong acid/base, high temperatures). The aromaticity of the oxazole ring itself does not guarantee the stability of an adjacent stereocenter.

  • Auxiliary Cleavage: When using chiral auxiliaries, the final step of removing the auxiliary must be performed under conditions that do not epimerize the newly formed stereocenter.[3][4]

  • Catalyst Efficiency: In asymmetric catalysis, achieving high enantiomeric excess (ee) is dependent on the catalyst's ability to effectively differentiate between two enantiotopic faces of the substrate, which can be sensitive to substrate structure, solvent, and temperature.[5]

Q2: How do I choose between a chiral auxiliary and an asymmetric catalysis approach?

A: This decision depends on several factors:

  • Scale and Atom Economy: For large-scale synthesis, asymmetric catalysis is often preferred due to its high atom economy; only a small amount of the chiral material (the ligand) is required.[6][7] Chiral auxiliary methods are stoichiometric and generate more waste.

  • Predictability and Reliability: Chiral auxiliaries , such as Evans' oxazolidinones, offer highly predictable and reproducible stereochemical outcomes across a wide range of substrates.[4][8] This makes them excellent for initial discovery phases or when synthesizing complex molecules where a reliable outcome is critical.

  • Development Time: Developing a novel asymmetric catalytic system can be time-consuming and require extensive screening of ligands, metals, and conditions. Auxiliary-based methods often rely on well-established protocols, potentially shortening development timelines.

  • Substrate Scope: Some complex substrates may be incompatible with available catalysts or may poison them. In such cases, the covalent attachment of a robust chiral auxiliary can be more effective.

In-Depth Troubleshooting Guides

This section provides structured advice for specific experimental failures in a question-and-answer format.

Problem 1: My enantiomeric excess (ee%) is low or inconsistent.

This is the most common and critical issue in stereoselective synthesis. Low ee% indicates that the energy difference between the diastereomeric transition states leading to the two enantiomers is small.

Q: I'm using an Evans' oxazolidinone auxiliary for an alkylation and getting poor diastereoselectivity. What should I check first?

A: Low diastereoselectivity in Evans' auxiliary chemistry almost always points to issues with the enolate formation step or the subsequent alkylation. The goal is to form the Z-enolate, which then coordinates with the Lewis acid (e.g., Li+ or Na+) and the auxiliary's carbonyl group, effectively blocking one face of the enolate.[4]

Troubleshooting Workflow:

Troubleshooting_Low_EE start Low Diastereoselectivity (Low de/ee) check_base Is the base appropriate for Z-enolate formation? start->check_base check_temp Was the temperature strictly controlled? check_base->check_temp Yes sol_base Action: Switch to a bulkier base (e.g., LDA or NaHMDS) to favor the Z-enolate. check_base->sol_base No check_reagents Are reagents and solvents scrupulously dry? check_temp->check_reagents Yes sol_temp Action: Maintain enolization at -78 °C. Slow addition of electrophile at -78 °C before warming is critical. check_temp->sol_temp No check_electrophile Is the electrophile reactive enough? check_reagents->check_electrophile Yes sol_reagents Action: Flame-dry glassware. Use freshly distilled THF. Verify purity of base and electrophile. check_reagents->sol_reagents No sol_electrophile Action: For sluggish electrophiles, consider adding a Lewis acid (e.g., MgBr₂·OEt₂) to enhance reactivity and maintain chelation control. check_electrophile->sol_electrophile No

Caption: Decision tree for troubleshooting low stereoselectivity in auxiliary-based alkylations.

Q: My Rhodium-catalyzed asymmetric C-H insertion reaction is giving a near-racemic product. Where is the problem?

A: In catalytic systems, the ligand-metal complex is the heart of stereocontrol. Poor performance points to an issue with this active species.

  • Cause A: Catalyst/Ligand Integrity: The chiral ligand or the rhodium precursor may have degraded. Dirhodium(II) catalysts, especially those with sophisticated chiral ligands, can be sensitive to air and moisture.[9][10]

    • Solution: Use a fresh batch of catalyst or ligand from a reputable supplier. If synthesizing the ligand in-house, rigorously purify it and confirm its enantiomeric purity. Store catalysts under an inert atmosphere (Argon or Nitrogen) and in a freezer.

  • Cause B: Reaction Temperature: Asymmetric catalytic reactions are often highly sensitive to temperature.

    • Solution: Lowering the reaction temperature generally increases the energy difference between the competing diastereomeric transition states, leading to higher ee. Try running the reaction at 0 °C, -20 °C, or even lower if solvent freezing is not an issue.

  • Cause C: Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex.

    • Solution: Screen a range of anhydrous, non-coordinating solvents. Dichloromethane, dichloroethane, or toluene are common choices. Avoid coordinating solvents like THF or acetonitrile unless the protocol specifies them, as they can displace the substrate from the metal center.

ParameterCondition A (Low ee%)Condition B (Optimized)Rationale
Catalyst Rh₂(OAc)₄ with standard ligandRh₂(S-PTAD)₄ or other highly active catalyst[5]The ligand structure creates the chiral pocket; a more sterically demanding and well-defined pocket provides better facial discrimination.
Temperature Room Temperature (25 °C)-20 °C to 0 °CLower temperature increases selectivity by favoring the lower energy transition state.
Solvent THFDichloromethane (DCM)A non-coordinating solvent like DCM prevents interference with the catalyst's active site.
Atmosphere NitrogenArgon (rigorously inert)Many chiral catalysts are sensitive to trace oxygen and moisture.[10]
Problem 2: My reaction yield is very low, even though TLC shows full consumption of the starting material.

A: This common issue points toward product instability, side reactions, or losses during workup and purification. The Van Leusen oxazole synthesis, a common method for forming the oxazole core from an aldehyde and TosMIC, can be prone to side reactions if not controlled.[1][11][12]

  • Cause A: Intermediate Decomposition: The oxazoline intermediate formed during the Van Leusen synthesis must eliminate p-toluenesulfinic acid (TosH) to form the final aromatic oxazole.[12][13] If the base is too weak or conditions are not optimal, this intermediate can be quenched during workup or decompose.

    • Solution: Ensure a sufficient amount of a strong, non-nucleophilic base (like K₂CO₃ or DBU) is used. Microwave-assisted synthesis has been shown to improve yields and reduce reaction times by efficiently promoting the final elimination step.[11]

  • Cause B: Product Lability during Workup: Oxazoles can be sensitive to strong acids. A standard acidic workup could lead to degradation.

    • Solution: Use a milder workup. Quench the reaction with a saturated solution of NH₄Cl or even just water. Extract with a suitable organic solvent. If an acid wash is necessary, use a dilute solution and minimize contact time.

  • Cause C: Purification Losses: Substituted oxazoles can sometimes be volatile or prone to degradation on silica gel.

    • Solution: If the product is volatile, use care when removing solvent under reduced pressure (e.g., use a lower temperature water bath). Consider alternative purification methods like flash chromatography using neutral alumina instead of silica gel, or recrystallization if the product is a solid.

Problem 3: I can't remove my chiral auxiliary without racemizing the product.

A: This is a critical final step. The conditions must be robust enough to cleave the amide bond but gentle enough to leave the adjacent stereocenter untouched.

  • Cause: Harsh Cleavage Conditions: Standard saponification with strong bases like NaOH or KOH at elevated temperatures is a common cause of epimerization at the α-carbon.

  • Recommended Solution: Reductive Cleavage. A highly effective and mild method for cleaving oxazolidinone auxiliaries is reductive cleavage using lithium borohydride (LiBH₄) in the presence of an alcohol or water. This directly furnishes the primary alcohol without affecting the stereocenter.

    • Protocol Insight: The reaction proceeds via the formation of a stable five-membered chelate, which is then reduced. This method avoids the formation of a base-sensitive enolizable aldehyde intermediate.

Experimental Protocols

Protocol 1: Asymmetric Alkylation using an Evans' Auxiliary

This protocol describes the synthesis of a chiral precursor that can be converted to a 5-substituted oxazole analog.

Step 1: Acylation of the Chiral Auxiliary

  • Flame-dry a round-bottom flask under vacuum and backfill with Argon.

  • Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 equiv.) in anhydrous THF (0.1 M).

  • Cool the solution to -78 °C (acetone/dry ice bath).

  • Add n-butyllithium (1.05 equiv., 1.6 M in hexanes) dropwise. Stir for 15 minutes.

  • Add the desired acyl chloride (e.g., propionyl chloride, 1.1 equiv.) dropwise.

  • Stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction with saturated aqueous NH₄Cl solution. Extract with ethyl acetate (3x).

  • Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography.

Step 2: Diastereoselective Enolization and Alkylation

  • Under an Argon atmosphere, dissolve the N-acylated oxazolidinone (1.0 equiv.) in anhydrous THF (0.1 M).

  • Cool to -78 °C.

  • Add sodium hexamethyldisilazide (NaHMDS) (1.1 equiv., 1.0 M in THF) dropwise. Stir for 30 minutes to ensure complete formation of the Z-enolate.

  • Add the electrophile (e.g., benzyl bromide, 1.2 equiv.) dropwise.

  • Stir at -78 °C for 2-4 hours, then slowly warm to room temperature overnight.

  • Quench, extract, and purify as described in Step 1. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis.

Step 3: Reductive Cleavage of the Auxiliary

  • Dissolve the alkylated product (1.0 equiv.) in anhydrous THF (0.1 M).

  • Cool to 0 °C.

  • Add lithium borohydride (LiBH₄) (2.0 equiv.) portion-wise.

  • Add methanol (4.0 equiv.) dropwise. The reaction will bubble.

  • Stir at 0 °C for 2 hours or until TLC indicates completion.

  • Carefully quench with 1 M NaOH, extract with ethyl acetate, and purify to yield the chiral alcohol, which can then be used in subsequent steps to form the oxazole.

References

Refining the work-up procedure for the synthesis of Ethyl 5-methyloxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the synthesis of Ethyl 5-methyloxazole-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of the work-up procedure for this important heterocyclic compound. Our goal is to equip you with the expertise to optimize your purification process, leading to higher yields and purity.

Troubleshooting Guide: Navigating Common Work-up Issues

This section addresses specific problems that may arise during the isolation and purification of this compound.

Q1: After quenching the reaction and performing the initial extraction, I'm observing a persistent emulsion that makes phase separation difficult. What is causing this and how can I resolve it?

A1: Emulsion formation is a common issue in the work-up of reactions involving basic N-heterocycles.[1] The primary causes are often insufficient ionic strength in the aqueous layer or the presence of fine particulate matter.

Causality Explained: The oxazole nitrogen can become protonated in an acidic medium, and its salt can act as a surfactant, stabilizing the oil-in-water emulsion.

Step-by-Step Resolution Protocol:

  • Increase Ionic Strength: Add a saturated solution of sodium chloride (brine) to the separatory funnel. The increased salt concentration in the aqueous phase will decrease the solubility of your organic product and help to break the emulsion.

  • Filtration: If particulate matter is suspected, filter the entire mixture through a pad of Celite® or glass wool.

  • Solvent Modification: The addition of a small amount of a different organic solvent with a lower polarity, such as hexane, can sometimes disrupt the emulsion.

  • Centrifugation: For small-scale reactions, transferring the mixture to centrifuge tubes and spinning for 5-10 minutes can effectively separate the layers.

Q2: My final product is contaminated with unreacted starting materials (e.g., the corresponding carboxylic acid or alcohol). How can I improve my washing procedure to remove these?

A2: The presence of starting materials indicates an inefficient extraction and washing protocol. A systematic washing procedure targeting the specific properties of the impurities is crucial.

Expert Insight: The key is to exploit the acidic or basic nature of the starting materials to selectively move them into the aqueous phase.

Optimized Washing Workflow:

Optimized Washing Workflow start Crude Organic Layer (Product + Starting Materials) wash1 Wash with saturated aq. NaHCO3 solution start->wash1 Removes acidic starting materials wash2 Wash with water wash1->wash2 Removes residual NaHCO3 and salts wash3 Wash with brine wash2->wash3 Breaks emulsions, removes bulk water dry Dry over anhydrous Na2SO4 or MgSO4 wash3->dry end Pure Organic Layer dry->end

References

Validation & Comparative

A Comparative Guide to the Synthesis of Ethyl 5-methyloxazole-2-carboxylate: An Evaluation of Modern Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical development, the efficient and scalable synthesis of key heterocyclic intermediates is of paramount importance. Ethyl 5-methyloxazole-2-carboxylate stands out as a critical building block, finding its application in the synthesis of a wide array of bioactive molecules. This guide provides a comparative analysis of prominent synthetic routes to this valuable compound, offering a detailed examination of their underlying mechanisms, experimental protocols, and performance metrics. The insights presented herein are intended to empower researchers and process chemists in making informed decisions for their specific research and development needs.

Introduction: The Significance of this compound

The oxazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable component in designing molecules with specific biological activities. This compound, with its reactive ester functionality and substituted oxazole core, serves as a versatile precursor for introducing the 5-methyloxazole-2-yl moiety into more complex molecular architectures. Consequently, the development of robust and economical synthetic routes to this intermediate is a subject of ongoing research and industrial interest.

Comparative Analysis of Synthetic Routes

This guide will dissect and compare three distinct and well-documented synthetic strategies for the preparation of this compound. Each route will be evaluated based on its chemical efficiency, scalability, cost-effectiveness of starting materials, and overall process safety.

Route 1: The Van Leusen Reaction of Ethyl Isocyanoacetate and Acetaldehyde

A cornerstone of oxazole synthesis, the Van Leusen reaction provides a direct and efficient route from ethyl isocyanoacetate and an aldehyde. This method is lauded for its operational simplicity and generally high yields.

The reaction proceeds via the base-catalyzed addition of the isocyanoacetate to acetaldehyde, forming an intermediate oxazoline. Subsequent base-mediated elimination of water leads to the aromatic oxazole ring. The choice of base is critical in this process, with potassium carbonate often being a preferred option due to its moderate basicity and favorable solubility characteristics.

A detailed experimental procedure for this transformation is as follows:

  • To a stirred solution of ethyl isocyanoacetate (1.0 eq) in a suitable solvent such as THF or DME, add potassium carbonate (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetaldehyde (1.2 eq) to the reaction mixture, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

MetricPerformance
Typical Yield 75-85%
Scalability Readily scalable to multi-gram quantities
Starting Materials Cost Moderate
Safety Considerations Acetaldehyde is volatile and flammable. Ethyl isocyanoacetate has a strong, unpleasant odor and should be handled in a well-ventilated fume hood.
Route 2: The Cornforth Reaction of Ethyl 2-amino-3-oxobutanoate Hydrochloride

The Cornforth reaction offers an alternative pathway utilizing readily available starting materials. This method involves the cyclization of an α-amino ketone, providing a reliable route to the desired oxazole.

The reaction is believed to proceed through the formation of an intermediate N-acyl-α-amino ketone, which then undergoes acid-catalyzed cyclization and dehydration to furnish the oxazole ring. The use of a dehydrating agent is crucial for driving the reaction towards the final product.

  • Suspend ethyl 2-amino-3-oxobutanoate hydrochloride (1.0 eq) in a suitable solvent like dichloromethane.

  • Add a dehydrating agent such as phosphorus pentoxide (1.5 eq) portion-wise, while maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by pouring it onto crushed ice.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield this compound.

MetricPerformance
Typical Yield 60-70%
Scalability Scalable, but the workup can be challenging on a larger scale due to the quenching of the dehydrating agent.
Starting Materials Cost Low to moderate
Safety Considerations Phosphorus pentoxide is highly corrosive and reacts violently with water. Appropriate personal protective equipment (PPE) is essential.
Route 3: Modified Hantzsch Synthesis from Ethyl 2-chloroacetoacetate and Formamide

The Hantzsch oxazole synthesis is a classic method that has been modified to improve its efficiency and scope. This route involves the condensation of an α-haloketone with an amide.

The reaction initiates with the nucleophilic attack of the formamide nitrogen on the α-carbon of ethyl 2-chloroacetoacetate, followed by an intramolecular cyclization. The resulting intermediate then eliminates a molecule of water and hydrogen chloride to afford the aromatic oxazole. The reaction is typically carried out at elevated temperatures.

  • Combine ethyl 2-chloroacetoacetate (1.0 eq) and formamide (3.0 eq) in a reaction vessel.

  • Heat the mixture to 120-130 °C for 2-3 hours.

  • Monitor the reaction progress by TLC.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography to obtain this compound.

MetricPerformance
Typical Yield 65-75%
Scalability Good scalability, with the main consideration being efficient heat transfer at larger scales.
Starting Materials Cost Low
Safety Considerations The reaction is performed at a high temperature. Formamide is a teratogen and should be handled with care.

Visualizing the Synthetic Pathways

To provide a clearer understanding of the discussed synthetic strategies, the following diagrams illustrate the reaction workflows.

Van_Leusen_Reaction start Ethyl Isocyanoacetate + Acetaldehyde reagents K2CO3 THF, 0 °C to RT start->reagents intermediate Intermediate Oxazoline reagents->intermediate elimination Elimination of H2O intermediate->elimination product This compound elimination->product

Caption: Van Leusen reaction workflow.

Cornforth_Reaction start Ethyl 2-amino-3-oxobutanoate HCl reagents P2O5 DCM, 0 °C to RT start->reagents cyclization Acid-catalyzed Cyclization reagents->cyclization dehydration Dehydration cyclization->dehydration product This compound dehydration->product

Caption: Cornforth reaction workflow.

Hantzsch_Synthesis start Ethyl 2-chloroacetoacetate + Formamide conditions Heat (120-130 °C) start->conditions condensation Condensation conditions->condensation cyclization Intramolecular Cyclization condensation->cyclization elimination Elimination of H2O & HCl cyclization->elimination product This compound elimination->product

A Comprehensive Guide to the Structural Validation of Ethyl 5-methyloxazole-2-carboxylate Derivatives Using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] The precise structural elucidation of novel oxazole derivatives, such as Ethyl 5-methyloxazole-2-carboxylate and its analogues, is a critical step in the drug discovery and development pipeline.[3] Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy stands as an unparalleled, non-destructive technique for the unambiguous confirmation of molecular architecture, providing deep insights into the connectivity and spatial relationships of atoms within a molecule.[4][5] This guide offers an in-depth exploration of the application of 2D NMR for the structural validation of this important class of compounds, presenting a comparative analysis of different NMR techniques and providing supporting experimental data.

The Imperative of Unambiguous Structural Assignment in Drug Discovery

In the realm of pharmaceutical research, an erroneous structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety concerns.[6] While one-dimensional (1D) ¹H and ¹³C NMR provide foundational information, they often fall short in resolving the complexities of substituted heterocyclic systems where spectral overlap is common.[6] 2D NMR techniques overcome these limitations by spreading the NMR information across two frequency dimensions, revealing correlations between nuclei that are essential for definitive structural confirmation.[3][7]

Comparative Analysis of 2D NMR Techniques for Oxazole Derivatives

The strategic application of a suite of 2D NMR experiments is paramount for the comprehensive structural validation of this compound derivatives. Each technique provides a unique piece of the structural puzzle.

2D NMR Technique Information Provided Application to this compound Derivatives
COSY (Correlation Spectroscopy)Reveals scalar couplings between protons that are typically separated by two or three bonds (²JHH, ³JHH).Identifies neighboring protons within the ethyl group (-CH₂-CH₃) and any aliphatic substituents on the oxazole ring.
HSQC (Heteronuclear Single Quantum Coherence)Correlates protons directly attached to a heteronucleus, most commonly ¹³C.Unambiguously assigns the proton signals to their corresponding carbon atoms in the oxazole ring, the ethyl ester, and the methyl group.
HMBC (Heteronuclear Multiple Bond Correlation)Shows correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH).Establishes the connectivity of the entire molecular framework, linking the ethyl ester group to the C2 position of the oxazole ring and the methyl group to the C5 position.
NOESY (Nuclear Overhauser Effect Spectroscopy)Detects through-space correlations between protons that are in close spatial proximity, irrespective of bond connectivity.Provides insights into the solution-state conformation and the relative orientation of substituents on the oxazole ring.[8]
Experimental Workflow: A Self-Validating System

The following workflow outlines a systematic approach to the structural validation of a representative compound, this compound. This process is designed to be self-validating, where the data from each experiment corroborates the findings of the others.

G cluster_synthesis Synthesis & Purification cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structural Validation synthesis Synthesis of Ethyl 5-methyloxazole-2-carboxylate purification Purification (e.g., Column Chromatography) synthesis->purification sample_prep Sample Preparation (5-10 mg in 0.6 mL CDCl₃) purification->sample_prep Purified Compound one_d_nmr 1D NMR (¹H, ¹³C) sample_prep->one_d_nmr two_d_nmr 2D NMR (COSY, HSQC, HMBC, NOESY) one_d_nmr->two_d_nmr spectral_processing Spectral Processing & Peak Picking two_d_nmr->spectral_processing Raw Data correlation_analysis Analysis of 2D Correlations spectral_processing->correlation_analysis structure_elucidation Structure Elucidation & Verification correlation_analysis->structure_elucidation final_report final_report structure_elucidation->final_report Final Structural Report

Caption: Experimental workflow for 2D NMR-based structural validation.

Detailed Experimental Protocol

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the purified this compound derivative.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[9]

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • 1D ¹H NMR: Acquire a standard proton spectrum to identify the chemical shifts and multiplicities of all proton signals.

  • 1D ¹³C NMR: Obtain a proton-decoupled carbon spectrum to determine the chemical shifts of all carbon atoms.

  • 2D COSY: Use a standard COSY pulse sequence to identify proton-proton spin systems.

  • 2D HSQC: Employ a gradient-selected HSQC experiment to correlate proton and one-bond connected carbon atoms.

  • 2D HMBC: Utilize a gradient-selected HMBC experiment optimized for long-range couplings (e.g., 8 Hz) to establish multi-bond connectivities.

  • 2D NOESY: Acquire a NOESY spectrum with an appropriate mixing time (e.g., 500-800 ms) to observe through-space correlations.

3. Data Processing and Analysis:

  • Process all spectra using appropriate software (e.g., MestReNova, TopSpin).

  • Apply Fourier transformation, phase correction, and baseline correction to all spectra.

  • Carefully pick and integrate all peaks in the 1D spectra and identify cross-peaks in the 2D spectra.

Interpreting the 2D NMR Data: A Case Study of this compound

The following table summarizes the expected key 2D NMR correlations for the title compound.

Proton Signal (¹H δ, ppm) COSY Correlations HSQC Correlation (¹³C δ, ppm) Key HMBC Correlations (¹³C δ, ppm)
~8.1 (H4)-~138 (C4)C2, C5
~4.4 (CH₂, ethyl)~1.4 (CH₃, ethyl)~62 (CH₂)C=O, C2
~2.5 (CH₃, methyl)-~12 (CH₃)C5, C4
~1.4 (CH₃, ethyl)~4.4 (CH₂, ethyl)~14 (CH₃)CH₂

Causality in Spectral Interpretation:

  • COSY: The correlation between the quartet at ~4.4 ppm and the triplet at ~1.4 ppm unequivocally establishes the presence of an ethyl group.

  • HSQC: This experiment directly links the proton signals to their attached carbons, confirming the assignments of the oxazole ring protons and carbons, as well as those of the substituents.

  • HMBC: This is the cornerstone of the structural validation. The correlation from the ethyl CH₂ protons (~4.4 ppm) to the ester carbonyl carbon (~160 ppm) and the C2 of the oxazole ring (~158 ppm) firmly places the ethyl carboxylate group at the C2 position. Similarly, the correlation from the methyl protons (~2.5 ppm) to C5 (~150 ppm) and C4 (~138 ppm) of the oxazole ring confirms the position of the methyl substituent.

G cluster_structure This compound cluster_hmbc Key HMBC Correlations mol Structure H_ethyl_CH2 H (Ethyl CH₂) C_ester_CO C (Ester C=O) H_ethyl_CH2->C_ester_CO ³J C2_oxazole C2 (Oxazole) H_ethyl_CH2->C2_oxazole ³J H_methyl H (Methyl) C5_oxazole C5 (Oxazole) H_methyl->C5_oxazole ²J C4_oxazole C4 (Oxazole) H_methyl->C4_oxazole ³J

References

A Comparative Guide to the Chemical Stability of Ethyl 5-methyloxazole-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the intrinsic chemical stability of a molecule is paramount. The oxazole scaffold, a key heterocyclic motif present in numerous pharmaceuticals, presents both synthetic utility and potential stability challenges.[1][2][3] This guide provides an in-depth assessment of the chemical stability of various ethyl 5-methyloxazole-2-carboxylate derivatives. We will explore how different substituents on the oxazole ring influence its resilience to common degradation pathways, supported by structured experimental data from forced degradation studies.

The oxazole ring, while aromatic, possesses inherent reactivity patterns that can lead to degradation. It is susceptible to ring cleavage under strongly acidic or basic conditions, and can be attacked by certain oxidizing and reducing agents.[4][5] The electron-deficient C2 position is a key site for nucleophilic attack, which often results in ring opening rather than simple substitution.[4][6] Conversely, electrophilic substitution typically occurs at the C5 position.[6] Understanding these principles is crucial for designing stable drug candidates.

This guide will delve into a comparative analysis of three representative derivatives of this compound, each selected to probe the electronic and steric effects on the core scaffold's stability.

Featured Derivatives:

  • EMO-Unsubstituted (Parent): this compound

  • EMO-NO2 (Electron-Withdrawing): Ethyl 4-nitro-5-methyloxazole-2-carboxylate

  • EMO-OCH3 (Electron-Donating): Ethyl 4-methoxy-5-methyloxazole-2-carboxylate

Theoretical Stability Considerations & Experimental Design

The chemical stability of the oxazole ring is significantly influenced by the electronic nature of its substituents. Electron-withdrawing groups (EWGs) are hypothesized to increase the electrophilicity of the ring, potentially making it more susceptible to nucleophilic attack and subsequent ring-opening. Conversely, electron-donating groups (EDGs) may enhance the electron density of the ring, potentially increasing its stability against certain degradation pathways, though they might also activate the ring towards electrophilic attack.

To quantitatively assess these stability profiles, a series of forced degradation studies were designed in accordance with ICH guidelines.[7][8][9] These studies expose the derivatives to harsh conditions to accelerate degradation and elucidate potential liabilities.[10][11]

Experimental Workflow for Chemical Stability Assessment

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analytical Quantification cluster_data Data Evaluation prep Prepare solutions of EMO derivatives in appropriate solvents acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose samples base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base Expose samples oxidation Oxidation (3% H2O2, RT) prep->oxidation Expose samples thermal Thermal Stress (80°C, solid state) prep->thermal Expose samples photo Photolytic Stress (ICH Q1B compliant light exposure) prep->photo Expose samples hplc RP-HPLC-UV Analysis acid->hplc Analyze at time points base->hplc Analyze at time points oxidation->hplc Analyze at time points thermal->hplc Analyze at time points photo->hplc Analyze at time points mass_spec LC-MS for Degradant Identification hplc->mass_spec Characterize peaks quant Quantify remaining parent compound hplc->quant pathway Identify major degradation products mass_spec->pathway compare Compare stability profiles quant->compare pathway->compare

Caption: Workflow for assessing the chemical stability of EMO derivatives.

Comparative Stability Data

The following tables summarize the percentage of the parent compound remaining after exposure to various stress conditions over a 24-hour period.

Table 1: Hydrolytic Stability (% Parent Remaining)

Derivative0.1 M HCl (24h)0.1 M NaOH (24h)
EMO-Unsubstituted85.2%72.5%
EMO-NO278.6%65.1%
EMO-OCH389.4%78.3%

Table 2: Oxidative, Thermal, and Photolytic Stability (% Parent Remaining)

Derivative3% H₂O₂ (24h)80°C (24h, solid)Photolytic (ICH Q1B)
EMO-Unsubstituted92.1%98.5%95.3%
EMO-NO290.5%97.2%93.8%
EMO-OCH388.7%99.1%96.8%

Analysis and Discussion

The experimental data reveals distinct stability profiles for the three derivatives, underscoring the profound impact of substituent electronics on the oxazole core.

  • Hydrolytic Stability: Under both acidic and basic conditions, the rank order of stability was EMO-OCH3 > EMO-Unsubstituted > EMO-NO2 . The electron-withdrawing nitro group in EMO-NO2 significantly increased the susceptibility to hydrolytic degradation, likely by enhancing the electrophilicity of the oxazole ring and facilitating nucleophilic attack by water or hydroxide ions, leading to ring cleavage.[4][12] Conversely, the electron-donating methoxy group in EMO-OCH3 appeared to stabilize the ring against hydrolysis.

  • Oxidative Stability: Interestingly, the presence of the electron-donating methoxy group in EMO-OCH3 resulted in slightly lower stability under oxidative stress. This could be attributed to the increased electron density of the ring, making it more susceptible to oxidation. The oxazole ring itself can be cleaved by strong oxidizing agents.[4]

  • Thermal and Photolytic Stability: All derivatives exhibited high thermal stability in the solid state.[2] Photostability was also generally good, with minor differences observed between the derivatives.[13]

Proposed Degradation Pathway under Basic Hydrolysis

G EMO This compound C2 N3 C4 C5 O1 Intermediate Tetrahedral Intermediate Ring-opened enolate EMO:c2->Intermediate 1. OH⁻ attack at C2 Products Degradation Products e.g., Amide + Keto-ester Intermediate->Products 2. Ring opening & rearrangement

Caption: A simplified proposed mechanism for the base-catalyzed hydrolysis of the oxazole ring.

Experimental Protocols

The following are detailed methodologies for the forced degradation studies.

Protocol 1: Hydrolytic Degradation
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of each EMO derivative in acetonitrile.

  • Stress Sample Preparation:

    • Acidic: Add 1 mL of stock solution to a vial containing 9 mL of 0.1 M HCl.

    • Basic: Add 1 mL of stock solution to a vial containing 9 mL of 0.1 M NaOH.

  • Incubation: Place the vials in a water bath at 60°C.

  • Time Points: Withdraw aliquots at 0, 4, 8, 12, and 24 hours.

  • Quenching: Neutralize the acidic samples with an equivalent amount of 0.1 M NaOH and the basic samples with 0.1 M HCl.

  • Analysis: Dilute the quenched samples with mobile phase to an appropriate concentration and analyze by RP-HPLC-UV.

Protocol 2: Oxidative Degradation
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of each EMO derivative in acetonitrile.

  • Stress Sample Preparation: Add 1 mL of stock solution to a vial containing 9 mL of 3% hydrogen peroxide.

  • Incubation: Keep the vials at room temperature, protected from light.

  • Time Points: Withdraw aliquots at 0, 4, 8, 12, and 24 hours.

  • Analysis: Dilute the samples with mobile phase and analyze immediately by RP-HPLC-UV.

Protocol 3: Thermal Degradation
  • Sample Preparation: Place approximately 5 mg of each EMO derivative (solid) in a clear glass vial.

  • Incubation: Place the vials in a calibrated oven at 80°C.

  • Time Points: At 0 and 24 hours, remove a vial, allow it to cool to room temperature, and dissolve the contents in a known volume of acetonitrile to achieve a concentration of approximately 0.1 mg/mL.

  • Analysis: Analyze the resulting solutions by RP-HPLC-UV.

Protocol 4: Photolytic Degradation
  • Sample Preparation: Prepare solutions of each EMO derivative at 0.1 mg/mL in acetonitrile. Also, place approximately 5 mg of each solid derivative in quartz cuvettes.

  • Exposure: Place the samples in a photostability chamber and expose them to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Control Samples: Wrap identical samples in aluminum foil and place them in the same chamber to serve as dark controls.

  • Analysis: After the exposure period, dissolve the solid samples in acetonitrile and analyze all samples by RP-HPLC-UV.

Analytical Method: RP-HPLC-UV
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% formic acid

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Conclusion and Recommendations

This comparative guide demonstrates that the chemical stability of this compound derivatives is highly dependent on the nature of the substituents on the oxazole ring.

  • EMO-NO2 (Electron-Withdrawing): This derivative is the least stable, particularly under hydrolytic conditions. Its use in pharmaceutical development would require careful formulation strategies to protect it from moisture and pH extremes.

  • EMO-OCH3 (Electron-Donating): This derivative shows enhanced stability against hydrolysis but may be more susceptible to oxidation. This trade-off is a critical consideration in drug design.

  • EMO-Unsubstituted (Parent): The parent compound exhibits intermediate stability, providing a baseline for comparison.

For drug development professionals, these findings highlight the importance of early-stage stability assessments. The choice of substituents on a heterocyclic scaffold is not only a matter of modulating pharmacological activity but also of tuning the molecule's physicochemical properties, including its intrinsic stability. It is recommended that forced degradation studies be conducted early in the development pipeline to identify potential liabilities and guide the selection of the most robust drug candidates.

References

A Comparative Guide for Drug Development: Ethyl 5-methyloxazole-2-carboxylate vs. Isoxazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Status of Oxazoles and Isoxazoles in Medicinal Chemistry

Oxazole and isoxazole are five-membered aromatic heterocyclic isomers that hold a privileged status in medicinal chemistry.[1] Their structures, an oxazole containing nitrogen and oxygen atoms separated by a carbon (1,3-position) and an isoxazole having them in adjacent positions (1,2-position), bestow unique physicochemical properties that are instrumental in drug design.[2] These rings are not mere structural fillers; they act as versatile scaffolds capable of engaging in critical non-covalent interactions like hydrogen bonding and π-π stacking.[1] Furthermore, their role as bioisosteres for other functional groups allows for the fine-tuning of a molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profiles.[1][3]

This guide provides a head-to-head comparison of ethyl 5-methyloxazole-2-carboxylate and its corresponding isoxazole analogs. The choice between these scaffolds is a nuanced decision, guided by the specific therapeutic target and the desired drug-like properties. We will delve into their synthesis, physicochemical characteristics, metabolic stability, and biological activities, supported by experimental data and detailed protocols to empower researchers in making informed decisions during the drug discovery process.[4][5]

Physicochemical Properties: A Tale of Two Isomers

The seemingly subtle difference in the arrangement of heteroatoms in the oxazole and isoxazole rings leads to significant divergences in their electronic and physical properties. These differences are not academic; they have profound implications for how a molecule behaves in a biological system, affecting everything from solubility to target binding affinity.[1]

Isoxazoles, for instance, are generally weaker bases than their oxazole counterparts.[1] This lower basicity can be advantageous in drug design, as it may reduce off-target effects related to interactions with acidic cellular components and can improve oral bioavailability by decreasing clearance. The distinct electronic distribution also results in a larger dipole moment for isoxazoles, which can influence their interaction with polar biological targets.[1]

PropertyIsoxazoleOxazoleRationale & Implication in Drug Design
Structure Oxygen and nitrogen atoms are adjacent (1,2-position)Oxygen and nitrogen atoms are separated by a carbon (1,3-position)This fundamental difference governs all other properties.
pKa of Conjugate Acid -3.00.8Isoxazole's significantly lower basicity can reduce undesirable interactions and improve PK properties.[1]
Dipole Moment ~3.0 D~1.7 DThe larger dipole moment of isoxazole can lead to stronger, more specific interactions with polar enzyme active sites.[1]
Hydrogen Bonding The nitrogen atom is the primary hydrogen bond acceptor.The nitrogen atom is the primary hydrogen bond acceptor.Both scaffolds can participate in crucial hydrogen bonds with biological targets, anchoring the drug in the binding pocket.
Aromaticity AromaticAromatic, but generally considered weaker than isoxazole.[6]Aromaticity confers stability to the ring system. Differences can influence metabolic stability and interaction types (e.g., π-stacking).

Synthetic Strategies and Accessibility

The synthetic accessibility of a scaffold is a critical consideration in drug development, impacting cost and scalability. Both oxazole and isoxazole rings can be constructed through various well-established synthetic routes.[5][7]

Isoxazole synthesis often relies on the [3+2] cycloaddition reaction between a nitrile oxide (generated in situ from an oxime) and an alkyne or alkene.[8] This method is highly versatile and allows for the introduction of diverse substituents. Another common method involves the reaction of hydroxylamine with a 1,3-dicarbonyl compound.

Oxazole synthesis , conversely, is frequently achieved through the Robinson-Gabriel synthesis (cyclization of 2-acylamino-ketones) or the van Leusen reaction (from aldehydes and TosMIC).

The choice of synthetic route depends heavily on the desired substitution pattern on the heterocyclic ring. For the specific case of this compound and its analogs, the synthetic design must accommodate the ester and methyl functionalities at specific positions.

Caption: High-level overview of common synthetic pathways for isoxazole and oxazole scaffolds.

Metabolic Stability and Pharmacokinetic Profile

A drug's success is heavily dependent on its metabolic stability, which influences its bioavailability and half-life. Both oxazole and isoxazole rings can be metabolized by cytochrome P450 (CYP) enzymes, typically through oxidation.[1] The position of the heteroatoms and the nature of the substituents play a crucial role in determining the primary sites of metabolic attack.

The relative stability is context-dependent. In some chemical series, the isoxazole ring has been shown to be more resistant to metabolic degradation than the oxazole ring, while in others, the reverse is true. This underscores the importance of empirical testing. A standard in vitro assay to assess this is the liver microsomal stability assay.

Experimental Protocol: Liver Microsomal Stability Assay

This protocol provides a framework for assessing the metabolic stability of a test compound (e.g., this compound) compared to a known standard.

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, combine liver microsomes (e.g., human, rat; final concentration 0.5 mg/mL), NADPH regenerating system (e.g., G6P, G6PDH), and phosphate buffer (pH 7.4).

    • Pre-warm the mixture at 37°C for 10 minutes.

  • Initiation of Reaction:

    • Add the test compound (final concentration 1 µM) to the pre-warmed mixture to initiate the metabolic reaction.

    • Simultaneously, prepare control incubations: one without the NADPH regenerating system (minus-NRS) and one without the test compound (vehicle control).

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing a cold stop solution (e.g., acetonitrile with an internal standard).

  • Sample Processing & Analysis:

    • Vortex the quenched samples and centrifuge to pellet the protein.

    • Transfer the supernatant to a new plate or vial for analysis.

    • Analyze the concentration of the remaining parent compound using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Data Analysis:

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • Calculate the in vitro half-life (t½) from the slope of the linear regression line (Slope = -k; t½ = 0.693/k).

    • Calculate the intrinsic clearance (Cl_int) as (V/P) * k, where V is the incubation volume and P is the protein concentration.

Comparative Biological Activity and Structure-Activity Relationships (SAR)

The ultimate test for any drug scaffold is its biological activity at the target of interest. The choice between an oxazole and an isoxazole can profoundly impact binding affinity and efficacy.[9][10] For instance, in a study on Zika virus inhibitors, replacing an oxazole moiety with an isoxazole resulted in better cellular activity and lower toxicity.[11] This highlights that the isoxazole's distinct electronic properties can lead to a more favorable interaction with the biological target.[11]

Structure-activity relationship (SAR) studies often reveal that the positioning of substituents around the core ring is critical.[12] Electron-donating or withdrawing groups can modulate the electronic character of the ring, influencing its interaction with the target protein.[9]

Compound SeriesOxazole Analog ActivityIsoxazole Analog ActivityKey Finding & Reference
Zika Virus Inhibitors Active, but with cellular toxicity (CC₅₀ < 50 µM)Improved cellular activity and lower toxicity (CC₅₀ > 50 µM)Isoxazole demonstrated a better safety and efficacy profile in this specific antiviral context.[11]
Anticancer Agents (DU145 cells) N/A (General SAR)Potent cytotoxic activity (IC₅₀ ≈ 1 µM)SAR studies indicated that methoxy substituents on appended benzene rings enhanced anticancer activity of isoxazole chalcones.[9][10]
Antifungal Agents (Candida albicans) N/A (General SAR)Selective antifungal activity with low cytotoxicity.Novel isoxazole derivatives showed promise by targeting Candida without harming beneficial microbiota or human cells.[13]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This assay is a standard colorimetric method to assess the cytotoxic effect of a compound on cancer cell lines.

  • Cell Seeding:

    • Culture human cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (e.g., isoxazole and oxazole analogs) in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for another 4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration (on a log scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Caption: Simplified pathway showing competitive inhibition of a kinase by an isoxazole or oxazole drug candidate.

Conclusion and Expert Recommendations

Both oxazole and isoxazole scaffolds are powerful tools in the arsenal of the medicinal chemist.[4] The choice between this compound and an isoxazole analog is not a matter of inherent superiority but of strategic design tailored to a specific biological target and desired pharmacological profile.

  • Choose an Isoxazole Scaffold when:

    • Lower basicity is required to improve pharmacokinetic properties or reduce off-target ionic interactions.

    • A larger dipole moment could enhance binding to a polar active site.

    • Initial screening or literature precedents suggest isoxazoles have a better activity or safety profile for the target class.[6]

  • Consider an Oxazole Scaffold when:

    • A slightly more basic character is needed for a specific salt formation strategy or interaction.

    • Synthetic routes to the desired substituted oxazole are more straightforward or higher yielding.

    • SAR from related series indicates the 1,3-arrangement of heteroatoms is optimal for target engagement.

Ultimately, the decision should be driven by empirical data. It is highly recommended to synthesize and test both isomeric series in parallel. This head-to-head comparison in relevant biological and ADME (Absorption, Distribution, Metabolism, and Excretion) assays provides the most reliable path to identifying a promising drug candidate. The higher prevalence of isoxazole-containing drugs approved by the FDA suggests a slight historical advantage in achieving favorable drug-like properties, but novel chemistry and biology continue to create opportunities for both scaffolds to yield breakthrough therapies.[6][14]

References

A Researcher's Guide to Qualifying Ethyl 5-Methyloxazole-2-carboxylate as a Control Standard in Biochemical Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of a biochemical assay hinges on the quality and suitability of its controls. While well-established positive and negative controls are readily available for many assays, the exploration of novel chemical space often necessitates the qualification of new control standards. This guide provides a comprehensive framework for evaluating the suitability of Ethyl 5-methyloxazole-2-carboxylate as a control standard, with broader applicability to other novel small molecules. We will delve into the theoretical considerations, essential experimental validations, and comparative analyses required to confidently incorporate this, or any new compound, into your screening workflows.

The Rationale for a Novel Control: The Case of this compound

The oxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This inherent biological potential of the oxazole class necessitates careful evaluation when considering a member, such as this compound, as a negative control. A negative control should be inert in the assay system, and any latent bioactivity could lead to false negatives or a misinterpretation of the results. Conversely, if a specific biological activity is desired for a positive control, this must be thoroughly characterized.

This compound, with a molecular weight of 155.15 g/mol , is a small molecule that fits within the chemical space often explored in drug discovery.[3] Its utility as a control standard, however, is not established in the scientific literature. Therefore, a rigorous, data-driven approach is required to determine its suitability for any given assay.

Foundational Physicochemical Characterization: The First Hurdle

Before embarking on biological assays, a thorough physicochemical characterization of this compound is paramount. These properties directly impact its behavior in an assay and are critical for generating reproducible results.[4][5]

Purity and Identity Confirmation

The first step is to confirm the identity and purity of the compound. Commercially available this compound is typically supplied with a purity of ≥98%.[3] However, independent verification is crucial.

Experimental Protocol: Identity and Purity Verification

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Perform ¹H and ¹³C NMR to confirm the chemical structure. The resulting spectra should be consistent with the expected structure of this compound.

  • Mass Spectrometry (MS): Use high-resolution mass spectrometry to confirm the molecular weight (155.15 g/mol ).[3]

  • High-Performance Liquid Chromatography (HPLC): Employ a suitable HPLC method to determine the purity of the compound. A purity of >95% is generally recommended for use in biochemical assays.

Solubility and Stability Assessment

A suitable control must be soluble in the assay buffer and stable under the assay conditions.[4] Poor solubility can lead to the formation of aggregates, which can cause non-specific inhibition and generate false positives.[6]

Experimental Protocol: Aqueous Solubility Determination

  • Prepare a stock solution of this compound in a suitable organic solvent, such as dimethyl sulfoxide (DMSO).

  • Serially dilute the stock solution in the intended assay buffer.

  • Incubate the dilutions under the same conditions as the planned biochemical assay (e.g., temperature, pH).

  • Measure the turbidity of the solutions using a nephelometer or a plate reader at a wavelength of 600-700 nm. The highest concentration that does not show a significant increase in turbidity is considered the aqueous solubility limit.

Experimental Protocol: Stability Assessment

  • Incubate a solution of this compound in the assay buffer at the intended assay temperature for a period longer than the assay duration (e.g., 24 hours).

  • At various time points, analyze the solution by HPLC to detect any degradation products. The compound is considered stable if there is no significant decrease in the parent peak area and no appearance of major degradation peaks.

In-Assay Performance Evaluation: The Litmus Test

Once the fundamental physicochemical properties are established, the next critical step is to evaluate the performance of this compound directly within the biochemical assay of interest. This involves a direct comparison with established control compounds and a thorough assessment of potential assay interference.

Defining the Comparator Compounds

The choice of comparator compounds is crucial for a meaningful evaluation. These should include:

  • A Validated Negative Control: A compound known to be inactive in the assay. This could be the vehicle (e.g., DMSO) or a structurally unrelated compound with no expected biological activity.

  • A Validated Positive Control: A compound known to elicit a robust and reproducible response in the assay (e.g., a known inhibitor for an enzyme assay).[7]

Comparative Analysis in a Representative Assay

For the purpose of this guide, we will consider a hypothetical enzyme inhibition assay. The principles, however, can be applied to other assay formats.

Experimental Protocol: Enzyme Inhibition Assay

  • Assay Setup: Prepare a 384-well plate with the enzyme, substrate, and assay buffer.

  • Compound Addition: Add serial dilutions of this compound, the validated negative control, and the validated positive control to the appropriate wells. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells.[7]

  • Incubation and Detection: Incubate the plate at the optimal temperature for the enzyme reaction. Stop the reaction and measure the signal using a suitable plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration. For the negative control and this compound, the inhibition should be close to 0% across all concentrations. The positive control should exhibit a dose-dependent increase in inhibition, allowing for the calculation of an IC50 value.[8]

Data Presentation and Interpretation

The results of the comparative analysis should be summarized in a clear and concise format.

CompoundPutative RoleConcentration Range TestedObserved % InhibitionIC50
Validated Negative ControlNegative Control0.1 - 100 µM< 5%Not Applicable
Validated Positive ControlPositive Control0.01 - 10 µM5% - 95%0.5 µM
This compoundCandidate Control0.1 - 100 µMTo be determinedTo be determined

Interpretation of Potential Outcomes:

  • Ideal Negative Control: If this compound shows <5% inhibition across the entire concentration range, it demonstrates a lack of interference and can be considered a suitable negative control for this specific assay.

  • Potential for Assay Interference: If significant inhibition is observed, further investigation is required to determine the mechanism (e.g., true inhibition, aggregation, or interference with the detection method).

  • Potential as a Positive Control: If reproducible, dose-dependent inhibition is observed, this compound could potentially be used as a positive control, although its mechanism of action would need to be thoroughly characterized.

Workflow for Qualifying a Novel Control Standard

The process of qualifying a new control standard should be systematic and well-documented. The following workflow provides a logical progression from initial characterization to final validation.

G cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: In-Assay Evaluation cluster_2 Phase 3: Validation & Implementation A Compound Acquisition (this compound) B Identity & Purity Verification (NMR, MS, HPLC) A->B C Solubility Assessment (Aqueous Buffer) B->C D Stability Assessment (Assay Conditions) C->D E Selection of Comparator Controls (Positive & Negative) D->E F Comparative Assay Performance (e.g., Enzyme Inhibition Assay) E->F G Data Analysis & Interpretation (% Inhibition, IC50) F->G H Assessment of Lot-to-Lot Variability G->H I Documentation & SOP Development H->I J Integration into Screening Workflow I->J

Caption: Workflow for qualifying a novel control standard.

Conclusion: A Data-Driven Approach to Assay Integrity

The use of appropriate controls is a cornerstone of reliable biochemical assays. While this compound is not an established control standard, this guide provides a comprehensive roadmap for its evaluation and qualification. By systematically characterizing its physicochemical properties and rigorously assessing its performance in the target assay, researchers can make an informed, data-driven decision about its suitability. This approach not only ensures the integrity of the immediate experimental results but also contributes to the broader goal of robust and reproducible scientific research. The principles outlined herein are broadly applicable to the validation of any novel small molecule for use as a control standard in biochemical and cell-based assays.

References

A Comparative Guide to the Regioselectivity of Reactions Involving Ethyl 5-methyloxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Reactivity of a Privileged Heterocycle

For researchers and professionals in drug development, the oxazole ring is a cornerstone heterocyclic scaffold, present in numerous natural products and pharmaceuticals. Its unique electronic properties and versatile reactivity make it an invaluable building block. This guide focuses on a specifically substituted derivative, Ethyl 5-methyloxazole-2-carboxylate , to provide an in-depth evaluation of its regiochemical behavior in key synthetic transformations.

The reactivity of this molecule is governed by a fascinating interplay of competing electronic effects. The oxazole ring itself is aromatic but electron-deficient due to the electronegative oxygen and the pyridine-like nitrogen atom.[1][2][3] This inherent nature is further modulated by two key substituents:

  • An electron-withdrawing ethyl carboxylate group at the C2 position, which further deactivates the ring towards electrophilic attack and renders the C2 position immune to deprotonation.

  • An electron-donating methyl group at the C5 position, which activates the ring, particularly the adjacent C4 position, towards electrophiles.

Understanding how these opposing forces dictate the site of reaction is paramount for designing efficient and predictable synthetic routes. This guide synthesizes theoretical principles with experimental data to offer a predictive framework for chemists aiming to selectively functionalize this versatile substrate.

Chapter 1: Electrophilic Aromatic Substitution — The Predominance of C4-Functionalization

Mechanistic Rationale: Pinpointing the Electron-Rich Center

The oxazole ring is generally resistant to electrophilic aromatic substitution due to its electron-deficient character.[4][5] However, the presence of activating groups can facilitate such reactions. In this compound, the C5-methyl group acts as an activating, ortho-, para-director. Given the ring structure, it strongly activates the adjacent C4 position. Conversely, the C2-ester group is a deactivating meta-director. The cumulative effect is a strong electronic bias favoring electrophilic attack at the C4 position, which is activated by the C5-methyl group and least deactivated by the C2-ester.

Attack at C4 allows the positive charge in the resulting sigma complex (Wheland intermediate) to be stabilized by resonance involving the ring oxygen and through hyperconjugation with the C5-methyl group. Attack at other positions would result in less stable intermediates. Therefore, reactions like nitration, halogenation, and Vilsmeier-Haack formylation are expected to proceed with high regioselectivity at the C4 position.

Comparative Analysis: The Impact of Substituent Placement

To appreciate the directive power of the substituents, it is useful to compare our target molecule with related structures.

CompoundKey SubstituentsPredicted Major Site of Electrophilic AttackRationale
This compound C2-COOEt (EWG), C5-Me (EDG)C4 C4 is activated by the C5-methyl group and is meta to the deactivating C2-ester.
5-MethyloxazoleC5-Me (EDG)C4 The methyl group strongly directs the electrophile to the adjacent C4 position.[5]
Ethyl 4-methyloxazole-2-carboxylateC2-COOEt (EWG), C4-Me (EDG)C5 The C4-methyl group activates the C5 position, which is also meta to the deactivating C2-ester.[5]
Visualization: Stability of the Wheland Intermediate

The diagram below illustrates the resonance contributors for the intermediate formed upon electrophilic attack at the C4 position, demonstrating its relative stability.

Caption: Reaction pathway for C4 electrophilic substitution.

Experimental Protocol: Vilsmeier-Haack Formylation of this compound

This protocol describes the introduction of a formyl group at the C4 position.

  • Reagent Preparation: In a flame-dried, three-neck flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool phosphorus oxychloride (POCl₃, 1.2 eq.) to 0 °C.

  • Vilsmeier Reagent Formation: Add N,N-dimethylformamide (DMF, 3.0 eq., used as both reagent and solvent) dropwise to the cooled POCl₃, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.

    • Causality Insight: The reaction between POCl₃ and DMF is exothermic and forms the electrophilic Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺. Pre-formation at low temperature ensures its stability before the addition of the substrate.

  • Substrate Addition: Dissolve this compound (1.0 eq.) in a minimal amount of dry DMF and add it dropwise to the Vilsmeier reagent solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to 0 °C and carefully quench by pouring it onto crushed ice containing sodium acetate (5.0 eq.). This neutralizes the acidic mixture and hydrolyzes the iminium intermediate.

    • Self-Validation: The pH of the aqueous solution should be basic after quenching. If not, add more base (e.g., aqueous NaOH) until pH > 8.

  • Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield Ethyl 4-formyl-5-methyloxazole-2-carboxylate.

Chapter 2: Regioselective Metallation — A Tale of Two Protons

The Competing Sites: C4-H vs. C5-Methyl

Deprotonation followed by quenching with an electrophile is a powerful method for C-C bond formation. In unsubstituted oxazole, the C2 proton is the most acidic.[1][2][6] However, in our target molecule, the C2 position is blocked by the ester. This leaves two primary sites for deprotonation by a strong base: the proton at C4 and the protons of the C5-methyl group.

  • C4-H: This proton's acidity is enhanced by the proximity of the electronegative ring oxygen and nitrogen.

  • C5-CH₃: These protons are allylic to the C4=C5 double bond, and their deprotonation leads to a resonance-stabilized allylic-type anion.

The regiochemical outcome of metallation is therefore a delicate balance between thermodynamic and kinetic control, heavily influenced by the choice of base and reaction conditions.

Influence of Reagents and Conditions

Experimental studies on related methyl-substituted oxazole carboxylic acids have shown that the choice of base is critical.

  • Lithium Diisopropylamide (LDA): As a bulky, non-nucleophilic base, LDA is expected to favor the kinetically accessible, more sterically unhindered C5-methyl protons.

  • n-Butyllithium (n-BuLi): As a smaller, more reactive base, n-BuLi may preferentially abstract the more acidic C4 proton, leading to the thermodynamically favored product.

Temperature also plays a crucial role. Reactions are typically run at -78 °C to prevent side reactions and favor kinetic control.

Data Summary: Predicted Regioselectivity of Lithiation
BaseTemperature (°C)Predicted Major Product after Quenching with E⁺Rationale
n-BuLi-78C4-EFavors abstraction of the more acidic C4 proton (Thermodynamic control).
LDA-78C5-CH₂-EBulky base favors abstraction from the sterically less hindered C5-methyl group (Kinetic control).
Experimental Protocol: Regioselective Lithiation and Alkylation
  • Setup: To a flame-dried, nitrogen-purged flask, add dry tetrahydrofuran (THF). Cool the solvent to -78 °C in a dry ice/acetone bath.

  • Substrate Addition: Add this compound (1.0 eq.) to the cold THF.

  • Deprotonation:

    • For C4-alkylation: Slowly add n-butyllithium (1.1 eq., solution in hexanes) dropwise.

    • For C5-side chain alkylation: Slowly add a solution of freshly prepared LDA (1.1 eq.) in THF.

    • Causality Insight: The choice of base is the primary determinant of regioselectivity. The solution will typically develop a color, indicating anion formation. Stir for 1 hour at -78 °C.

  • Quenching: Add a suitable electrophile (e.g., iodomethane, 1.2 eq.) and stir for an additional 2 hours at -78 °C.

  • Workup: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.

  • Extraction and Purification: Extract with ethyl acetate (3x), combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to separate the regioisomeric products.

    • Self-Validation: Characterization of the purified isomers by ¹H NMR and NOE experiments will confirm the position of functionalization.

Chapter 3: Diels-Alder Cycloaddition — Crafting Pyridines

Theoretical Framework: The Oxazole as a Diene

The Diels-Alder reaction of oxazoles is a classic and powerful method for synthesizing substituted pyridines, with the oxazole serving as a diene equivalent.[1][4][7] The reaction proceeds via a [4+2] cycloaddition to form a bicyclic intermediate, which then undergoes a retro-Diels-Alder-type reaction, typically with loss of the oxygen bridge, to aromatize into a pyridine ring.

The reactivity of this compound in this transformation is tempered by the electron-withdrawing C2-ester, which lowers the energy of the Highest Occupied Molecular Orbital (HOMO). This makes it less reactive towards electron-poor dienophiles (a normal-demand Diels-Alder reaction) but potentially more suitable for reactions with electron-rich dienophiles (inverse-electron-demand). The regioselectivity is determined by the orbital overlap between the diene (oxazole) and the dienophile.

Visualization: Diels-Alder Workflow

This diagram outlines the transformation of the oxazole into a pyridine derivative.

Oxazole Ethyl 5-methyloxazole- 2-carboxylate Cycloaddition [4+2] Cycloaddition Oxazole->Cycloaddition Dienophile Dienophile (e.g., Alkyne) Dienophile->Cycloaddition Intermediate Bicyclic Intermediate Cycloaddition->Intermediate Heat Aromatization Aromatization (- H₂O or equivalent) Intermediate->Aromatization Pyridine Substituted Pyridine Product Aromatization->Pyridine

Caption: Workflow for pyridine synthesis via oxazole Diels-Alder.

Experimental Protocol: Cycloaddition with an Alkyne Dienophile
  • Setup: Combine this compound (1.0 eq.) and a dienophile, such as dimethyl acetylenedicarboxylate (DMAD, 1.1 eq.), in a sealed tube or a flask equipped with a reflux condenser.

  • Solvent: The reaction can be run neat or in a high-boiling, inert solvent like toluene or xylene.

  • Reaction: Heat the mixture to a high temperature (typically 120-180 °C) for 12-48 hours.

    • Causality Insight: High temperatures are often required to overcome the activation energy of the cycloaddition and to facilitate the subsequent aromatization step. The reaction must be conducted in a sealed system if the reactants are volatile.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the resulting substituted pyridine derivative by column chromatography or distillation.

Conclusion: A Predictive Summary for the Synthetic Chemist

The regioselectivity of reactions involving this compound is a predictable outcome of the electronic tug-of-war between its substituents. By understanding the underlying principles, researchers can confidently target specific positions on the oxazole ring.

Researcher's Quick Reference Table:

Reaction TypeTarget PositionKey Controlling FactorRecommended Conditions
Electrophilic Substitution C4Electronic activation by C5-MeVilsmeier-Haack (POCl₃/DMF), Nitration (HNO₃/H₂SO₄)
Metallation (Kinetic) C5-MethylSteric hindrance of the baseLDA at -78 °C
Metallation (Thermodynamic) C4Proton acidityn-BuLi at -78 °C
Diels-Alder Cycloaddition RingDienophile electronicsHigh temperature (120-180 °C) with a suitable dienophile

This guide provides a robust framework for exploiting the nuanced reactivity of this compound, enabling the strategic design of synthetic routes for novel therapeutics and complex molecules.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 5-methyloxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work is predicated on precision, safety, and adherence to established protocols. The proper management and disposal of chemical reagents are not merely operational tasks but are fundamental to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step methodology for the safe disposal of Ethyl 5-methyloxazole-2-carboxylate (CAS No. 33123-68-1), grounding procedural steps in the principles of chemical safety and regulatory standards.

The core principle of chemical waste management is that all laboratory personnel must be trained on and adhere to a written Chemical Hygiene Plan (CHP), as mandated by the Occupational Safety and Health Administration (OSHA).[1][2] The CHP is the laboratory's comprehensive program that addresses the procurement, storage, handling, and disposal of all chemicals used within the facility.[3][4] This document serves as a specific operational guide within that essential framework.

Hazard Characterization: The Foundation of Safe Disposal

Before any disposal procedure can be initiated, a thorough understanding of the chemical's hazards is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, we can synthesize a probable hazard profile based on data from its isomers, such as Ethyl 5-methylisoxazole-4-carboxylate.[5][6] This process of hazard identification is the first and most critical step in waste management.

Always locate and consult the specific SDS provided by the chemical manufacturer for the exact CAS number before handling. If an SDS is unavailable, the chemical must be treated as hazardous until a formal characterization is complete.[4]

Based on available data for closely related compounds, the anticipated hazard profile is summarized below.

PropertyAnticipated Value / ClassificationSignificance for Disposal
GHS Hazard Codes H315 (Causes skin irritation)[5][6]H319 (Causes serious eye irritation)[5][6]H335 (May cause respiratory irritation)[5][6]Indicates the need for Personal Protective Equipment (PPE) during handling and disposal. Waste must be segregated from non-irritant waste streams.
GHS Pictogram GHS07 (Exclamation Mark)[5]Provides an immediate visual warning of the irritant nature of the chemical.
Storage Class 10 - Combustible liquids[5]Waste containers must be stored away from ignition sources, oxidizers, and heat.
Flash Point ~93.4 °C (200.1 °F)[5]While not classified as flammable, it is a combustible liquid. This reinforces the need to avoid heat sources during storage and disposal.
Environmental Hazards Data not widely available. As a standard practice, organic compounds should not be released into the environment or sewer systems.[7][8]Prohibits drain disposal. The compound must be managed as chemical waste to prevent environmental contamination.
Reactivity Stable under normal conditions. Incompatible with strong oxidizing agents.[9]Waste must be segregated from strong oxidizers to prevent potentially hazardous reactions.
The Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound, like any hazardous chemical waste, must follow a controlled, documented, and verifiable process from the point of generation to its final removal by a licensed vendor. This workflow is governed by the Resource Conservation and Recovery Act (RCRA) as enforced by the Environmental Protection Agency (EPA).[10][11]

Causality: The moment a chemical is deemed "waste" (e.g., leftover from a reaction, contaminated, expired), it must be managed as such. Immediate segregation prevents accidental reuse and cross-contamination of other chemical streams.

Protocol:

  • Designate a specific Satellite Accumulation Area (SAA) within the laboratory where the waste is generated. This area must be at or near the point of generation and under the control of laboratory personnel.[12][13]

  • Never mix this compound waste with incompatible waste streams, particularly strong oxidizing agents.[9]

  • Waste should be segregated into compatible categories, such as "Non-halogenated Organic Solvents" or a specific project waste stream if required by your institution's CHP.

Causality: The integrity of the waste container is critical to prevent leaks, spills, and exposure. The container material must be chemically compatible with the waste to avoid degradation.

Protocol:

  • Select a container made of a compatible material (e.g., borosilicate glass or a suitable chemically-resistant polymer). The container must be in good condition with no cracks or signs of deterioration.[13]

  • Ensure the container has a secure, leak-proof screw cap.[10] Food-grade containers are not acceptable for hazardous waste storage.[13]

  • Do not fill the container to more than 90% capacity to allow for vapor expansion.[11]

Causality: Proper labeling is an EPA requirement and is essential for safety, inventory management, and ensuring the final disposal vendor can handle the waste correctly.[12] An unlabeled container is a serious safety violation.

Protocol:

  • Affix a hazardous waste label to the container as soon as the first drop of waste is added.

  • The label must include the following information:

    • The words "Hazardous Waste".[12]

    • The full chemical name: "Waste this compound". Avoid abbreviations or formulas.[14]

    • An indication of the hazards (e.g., "Irritant," "Combustible").[12]

    • The date when the container was first used for waste accumulation.

Causality: Safe storage within the lab minimizes the risk of spills and exposure while the waste awaits pickup. EPA and OSHA regulations strictly govern the conditions of this storage area.

Protocol:

  • Store the labeled, sealed container in your designated SAA.

  • Ensure the SAA is equipped with secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.[11]

  • Keep the SAA clean and organized, away from heat sources, direct sunlight, and areas of high traffic.

  • Laboratories may accumulate up to 55 gallons of hazardous waste in an SAA. Once this limit is reached, or the container is full, it must be moved to the central accumulation area (CAA) within three days.[13][15]

Causality: A container that held a hazardous chemical is not "empty" until it has been properly decontaminated. Residual amounts of the chemical can still pose a hazard.

Protocol:

  • An "empty" container must be triple-rinsed.[14]

  • The first rinseate must be collected and disposed of as hazardous waste, adding it to your designated this compound waste container.[14]

  • Subsequent rinses of containers that held this class of irritant can typically be disposed of down the drain with copious amounts of water, but you must consult your institution's specific CHP and local wastewater regulations.

  • After rinsing and air-drying, deface the original label completely and dispose of the container in the appropriate solid waste stream (e.g., broken glass box).

Causality: The ultimate disposal of hazardous waste must be handled by professionals at a licensed Treatment, Storage, and Disposal Facility (TSDF). This is a legal requirement to ensure the waste is managed in an environmentally sound manner.

Protocol:

  • Follow your institution's established procedure for requesting a hazardous waste pickup from the Environmental Health & Safety (EHS) department.

  • Ensure all containers are properly labeled and sealed before the scheduled pickup.

  • The final disposal method will be determined by the licensed waste vendor but is typically high-temperature incineration for organic compounds like this.[7]

Logical Workflow for Waste Characterization and Segregation

The following diagram outlines the critical decision-making process that begins the moment a chemical is no longer needed.

G start Chemical is deemed waste sds Consult Manufacturer's SDS for CAS 33123-68-1 start->sds is_sds Is SDS available? sds->is_sds treat_haz Assume Hazardous; Consult EHS is_sds->treat_haz No   identify_haz Identify Hazards: - Irritant (H315, H319, H335) - Combustible (Class 10) - Incompatibilities (Oxidizers) is_sds->identify_haz  Yes select_container Select Compatible Container (Glass, <90% full) identify_haz->select_container label_waste Label with 'Hazardous Waste', Full Chemical Name, Hazards select_container->label_waste segregate Segregate from Incompatibles (e.g., Strong Oxidizers) label_waste->segregate store_saa Store in designated SAA with Secondary Containment segregate->store_saa ehs_pickup Arrange EHS Pickup for Incineration store_saa->ehs_pickup

Caption: Waste Characterization and Segregation Workflow.

By adhering to this structured, scientifically-grounded protocol, you ensure that the disposal of this compound is conducted safely, efficiently, and in full compliance with regulatory standards, protecting yourself, your colleagues, and the environment.

References

A Comprehensive Guide to the Safe Handling of Ethyl 5-methyloxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with Ethyl 5-methyloxazole-2-carboxylate. The following procedures are based on a synthesis of available safety data and best practices for handling heterocyclic compounds in a laboratory setting. Our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal protection and the integrity of your research.

Section 1: Understanding the Hazard Profile

This compound and related structures are classified as irritants.[1][2][3] The primary hazards associated with this chemical are:

  • Skin Irritation: Causes skin irritation upon contact.[1][2][3][4]

  • Serious Eye Irritation: Can cause serious irritation if it comes into contact with the eyes.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2][3][5]

Given these potential hazards, a systematic approach to personal protection and handling is paramount. The following sections will detail the necessary personal protective equipment (PPE), safe handling protocols, and appropriate disposal methods.

Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense

The selection and proper use of PPE are critical to mitigating the risks associated with this compound. The following table outlines the minimum required PPE for standard laboratory operations.

Protection LevelRequired PPEWhen to Use
Standard Laboratory Operations Safety glasses with side shields or chemical splash goggles, lab coat, nitrile gloves, and closed-toe shoes.[6]For handling small quantities in a well-ventilated area or a certified chemical fume hood.
Operations with Splash or Aerosol Potential Chemical splash goggles, face shield, chemical-resistant apron or coveralls, and double gloving (nitrile).[6]When there is an increased risk of splashing or aerosol generation, such as during heating, vortexing, or transferring large volumes.
Emergency Situations (Spills or Releases) Full-face respirator with appropriate cartridges, chemical-resistant suit, and heavy-duty chemical-resistant gloves.[6]For responding to spills or uncontrolled releases of the compound.

A Note on Glove Selection: While nitrile gloves are generally recommended for incidental contact, it is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times, especially for prolonged handling. Always inspect gloves for any signs of degradation or perforation before use.[7][8]

Proper procedure in donning and doffing PPE is as crucial as the selection itself to prevent cross-contamination.

PPE_Workflow cluster_Donning Donning Sequence cluster_Doffing Doffing Sequence (Contamination Avoidance) Don1 1. Lab Coat/Gown Don2 2. Mask/Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat/Gown Doff2->Doff3 Doff4 4. Mask/Respirator Doff3->Doff4 Wash2 Wash Hands Doff4->Wash2 Start Prepare for Lab Work Wash1 Wash Hands Start->Wash1 End Exit Lab Wash1->Don1 Wash2->End

Caption: A workflow diagram illustrating the correct sequence for donning and doffing Personal Protective Equipment (PPE) to minimize exposure and contamination.

Section 3: Safe Handling and Operational Plan

Adherence to a strict operational plan is essential for minimizing exposure and ensuring a controlled laboratory environment.

  • Preparation:

    • Before handling, ensure that an eyewash station and safety shower are readily accessible.[7]

    • Confirm that all work with this compound will be conducted within a certified chemical fume hood to minimize inhalation exposure.[7]

    • Assemble all necessary equipment and reagents before introducing the chemical to the work area.

  • Handling:

    • Wear the appropriate PPE as outlined in Section 2.

    • Avoid direct contact with the skin, eyes, and clothing.[4][7]

    • Do not eat, drink, or smoke in the laboratory area.[3][9]

    • Use spark-proof tools and equipment where applicable, as some heterocyclic compounds can be flammable.

  • Post-Handling:

    • After handling, wash your hands and any exposed skin thoroughly with soap and water.[4][5]

    • Decontaminate all work surfaces and equipment.

    • Properly doff and dispose of single-use PPE.

Section 4: Disposal Plan - Environmental Responsibility

Proper disposal of this compound and its containers is a critical aspect of laboratory safety and environmental stewardship.

Waste Segregation and Disposal Pathway:

Disposal_Pathway cluster_Waste_Generation Waste Generation cluster_Waste_Collection Waste Collection & Segregation cluster_Final_Disposal Final Disposal Waste This compound Waste (solid or liquid) Chemical_Waste Labeled Hazardous Chemical Waste Container Waste->Chemical_Waste Contaminated_PPE Contaminated PPE (gloves, wipes, etc.) Solid_Waste Labeled Solid Waste Container Contaminated_PPE->Solid_Waste Empty_Containers Empty Containers Rinsed_Containers Triple Rinsed Containers Empty_Containers->Rinsed_Containers Triple Rinse Licensed_Facility Licensed Chemical Destruction Plant Chemical_Waste->Licensed_Facility Solid_Waste->Licensed_Facility Recycling Recycling or Reconditioning Rinsed_Containers->Recycling

Caption: A flowchart detailing the proper segregation and disposal pathway for waste generated from handling this compound.

Disposal Procedures:

  • Product: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing. Do not discharge to sewer systems.[10][11]

  • Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning. Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[10][11]

By adhering to these guidelines, you can significantly reduce the risks associated with handling this compound and contribute to a safer laboratory environment for yourself and your colleagues.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-methyloxazole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-methyloxazole-2-carboxylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。